molecular formula C20H23BrClNO2 B1662597 SKF83822 hydrobromide CAS No. 74115-10-9

SKF83822 hydrobromide

Numéro de catalogue: B1662597
Numéro CAS: 74115-10-9
Poids moléculaire: 424.8 g/mol
Clé InChI: CFWPKYBBXBANLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide is a hydrobromide salt prepared from N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol and one equivalent of hydrogen bromide. High affinity, selective dopamine D1-like receptor agonist. Ki values are 3.2, 3.1, 186, 66, 335, 1167, 1251 and 1385 nM at recombinant D1, D5, D2, D3, D4, 5-HT2A, alpha1A and alpha1B receptors respectively. Stimulates adenylyl cyclase (EC50 = 65 nM) but not phosphoinositide hydrolysis. Induces extreme arousal and hyperlocomotion following subcutaneous administration in monkeys. It has a role as a dopamine agonist and a prodrug. It contains a N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol(1+).

Propriétés

IUPAC Name

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2.BrH/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14;/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPKYBBXBANLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042634
Record name SKF 83822 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74115-10-9
Record name 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propen-1-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74115-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SKF-83822 hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83822 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74115-10-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-83822 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2377D7H0WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Dopamine D1 Receptor Agonist Properties of SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF83822 hydrobromide is a high-affinity and selective dopamine (B1211576) D1-like receptor agonist that has garnered significant interest within the research community for its unique signaling properties.[1] Unlike many standard D1 agonists, SKF83822 exhibits biased agonism, potently activating the Gs/adenylyl cyclase signaling pathway while failing to engage phospholipase C (PLC) or recruit β-arrestin.[2][3][4] This G protein-biased signaling profile makes SKF83822 a valuable pharmacological tool for dissecting the distinct downstream consequences of D1 receptor activation and a potential lead scaffold for the development of novel therapeutics with improved side-effect profiles. This guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways associated with SKF83822.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties.

Table 2.1: Receptor Binding Affinity
ReceptorKᵢ (nM)Source
Dopamine D13.2[1]
Dopamine D53.1[1]
Dopamine D2186[1]
Dopamine D366[1]
Dopamine D4335[1]
5-HT₂ₐ1167[1]
α₁ₐ1251[1]
α₁ₑ1385[1]
Table 2.2: Functional Activity at the Dopamine D1 Receptor
ParameterValuePathwaySource
EC₅₀ 65 nMAdenylyl Cyclase Stimulation[1]
Eₘₐₓ Highly efficacious agonist*Adenylyl Cyclase Stimulation[2]
Activity No stimulationPhosphoinositide Hydrolysis[1][3][4][5]
Activity Fails to recruitβ-arrestin Recruitment[2]

*Note: While described as a "highly efficacious" agonist, a specific Eₘₐₓ value relative to a reference full agonist (e.g., dopamine) is not consistently reported in the literature.

Signaling Pathways and Biased Agonism

SKF83822 is a classic example of a G protein-biased agonist at the dopamine D1 receptor. Its activation of the receptor leads to a distinct downstream signaling cascade compared to the endogenous ligand, dopamine, or other balanced D1 agonists.

Canonical Gs/cAMP Signaling Pathway

Upon binding of SKF83822, the D1 receptor undergoes a conformational change that promotes its coupling to the heterotrimeric G protein, Gs. This leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.

Gs_cAMP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor Gs Gs Protein (α, β, γ) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates SKF83822 SKF83822 SKF83822->D1R Binds

Figure 1. SKF83822-mediated Gs/cAMP signaling pathway.
Lack of β-arrestin Recruitment

A key feature of SKF83822's biased agonism is its inability to promote the recruitment of β-arrestin to the D1 receptor.[2] For balanced agonists, β-arrestin recruitment is a critical step in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The failure of SKF83822 to engage this pathway suggests that it stabilizes a receptor conformation that is selective for G protein coupling.

No_beta_arrestin cluster_membrane Plasma Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor beta_arrestin β-arrestin D1R->beta_arrestin Does NOT Recruit signaling Desensitization & Internalization beta_arrestin->signaling SKF83822 SKF83822 SKF83822->D1R Binds

Figure 2. Lack of β-arrestin recruitment by SKF83822.

Experimental Protocols

The characterization of a biased agonist like SKF83822 involves a series of in vitro assays to determine its binding affinity, functional potency and efficacy, and signaling bias.

Experimental Workflow for Characterization

workflow start Start: Compound of Interest (e.g., SKF83822) binding_assay Radioligand Binding Assay start->binding_assay cAMP_assay cAMP Accumulation Assay binding_assay->cAMP_assay Determine Ki and selectivity beta_arrestin_assay β-arrestin Recruitment Assay cAMP_assay->beta_arrestin_assay Determine EC50 and Emax for G protein pathway data_analysis Data Analysis & Bias Quantification beta_arrestin_assay->data_analysis Determine activity in β-arrestin pathway conclusion Conclusion: G Protein-Biased D1 Receptor Agonist data_analysis->conclusion

Figure 3. Experimental workflow for characterizing a biased agonist.
Protocol: Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the binding affinity (Kᵢ) of SKF83822 for the dopamine D1 receptor.

Materials:

  • Membrane preparations from cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]SCH23390 (a D1-selective antagonist).

  • Non-specific binding control: Unlabeled SCH23390 or another D1 antagonist at a high concentration (e.g., 10 µM).

  • This compound serial dilutions.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, [³H]SCH23390 at a concentration near its K₋, and varying concentrations of SKF83822. For total binding wells, add assay buffer instead of SKF83822. For non-specific binding wells, add the high concentration of unlabeled antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of SKF83822 to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: cAMP Accumulation Assay

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of SKF83822 in stimulating adenylyl cyclase activity.

Materials:

  • Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • This compound serial dilutions.

  • Reference full agonist (e.g., dopamine).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

  • Cell culture medium and buffers.

Procedure:

  • Cell Plating: Seed the D1 receptor-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add serial dilutions of SKF83822 or the reference agonist to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of SKF83822. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ of SKF83822 should be compared to that of the reference full agonist.

Protocol: β-arrestin Recruitment Assay

Objective: To determine if SKF83822 promotes the recruitment of β-arrestin to the dopamine D1 receptor.

Materials:

  • A cell line co-expressing the human dopamine D1 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

  • This compound serial dilutions.

  • Reference agonist known to induce β-arrestin recruitment (e.g., dopamine or a synthetic balanced agonist).

  • Assay-specific detection reagents.

  • Luminometer or appropriate plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96- or 384-well plate and culture overnight.

  • Agonist Stimulation: Add serial dilutions of SKF83822 or the reference agonist to the wells and incubate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents as per the assay protocol and incubate to allow for signal development.

  • Data Acquisition: Measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of SKF83822. A lack of a dose-dependent increase in signal indicates that SKF83822 does not recruit β-arrestin. The results should be compared to the positive control (reference agonist).

Conclusion

This compound is a potent and selective dopamine D1-like receptor agonist with a distinct G protein-biased signaling profile. Its ability to robustly stimulate the adenylyl cyclase pathway without engaging PLC or recruiting β-arrestin makes it an invaluable tool for elucidating the specific roles of these signaling cascades in D1 receptor function. For drug development professionals, the biased agonism of SKF83822 represents a promising strategy for designing novel therapeutic agents that may offer enhanced efficacy and a more favorable side-effect profile by selectively activating desired signaling pathways. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of SKF83822 and other biased ligands.

References

A Technical Guide to SKF83822 Hydrobromide: Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SKF83822 hydrobromide, a significant research tool in the study of dopamine (B1211576) receptor pharmacology. It details the compound's chemical structure, physicochemical properties, and its unique pharmacological profile as a biased agonist for the dopamine D1-like receptor family.

Chemical Identity and Structure

This compound is a synthetic compound belonging to the benzazepine class of chemicals. It is recognized for its high affinity and selectivity for D1-like dopamine receptors (D1 and D5). Its full chemical name is 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide.[1][2]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3-allyl-6-chloro-1-(m-tolyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide
CAS Number 74115-10-9 (for Hydrobromide salt)[1][2]
Molecular Formula C₂₀H₂₂ClNO₂ · HBr[1][2][3]
Canonical SMILES C=CCN1CCc2c(cc(c(c2Cl)O)O)C(C1)c1cccc(C)c1.Br[3]

| InChI Key | CFWPKYBBXBANLU-UHFFFAOYSA-N[3] |

Physicochemical Properties

The hydrobromide salt of SKF83822 is typically supplied as a solid with purity levels suitable for rigorous in vitro and in vivo research.

Table 2: Physicochemical Data for this compound

Property Value
Molecular Weight 424.76 g/mol [1][2][3]
Purity ≥98% (by HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and 10 mM in ethanol.[2]
Storage (Solid) Store at Room Temperature or 2-8°C.[1][2]

| Storage (In Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months.[4] |

Pharmacological Profile

SKF83822 is a selective D1-like receptor agonist.[1][2] It is considered an atypical or biased agonist because it selectively activates specific downstream signaling pathways.

SKF83822 demonstrates significant functional selectivity. Upon binding to the D1 receptor, it preferentially activates the Gαs/adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[1][4] Crucially, it does not stimulate the Gαq/phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis and subsequent calcium mobilization.[1][2][4] This biased agonism makes SKF83822 an invaluable tool for dissecting the distinct physiological roles of these two D1 receptor-mediated signaling cascades.

SKF83822_Signaling cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein D1R->Gs Activates Gq Gq Protein D1R->Gq No Activation AC Adenylyl Cyclase ATP ATP PLC Phospholipase C (PLC) Response_PLC PI Hydrolysis (Not Activated) PLC->Response_PLC SKF SKF83822 SKF->D1R Binds Gs->AC Activates Gq->PLC cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_AC Cellular Response PKA->Response_AC Leads to

Signaling pathway of SKF83822 at the D1 receptor.

SKF83822 exhibits high affinity for D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 3: Receptor Binding Affinity (Kᵢ) of SKF83822

Receptor Kᵢ (nM)
Dopamine D₁ 3.2
Dopamine D₅ 3.1
Dopamine D₂ 186
Dopamine D₃ 66
Dopamine D₄ 335
Serotonin 5-HT₂ₐ 1167
Adrenergic α₁ₐ 1251
Adrenergic α₁₈ 1385

(Data from Tocris Bioscience and R&D Systems).[1][2]

Table 4: Functional Activity of SKF83822

Assay EC₅₀ (nM)
Adenylyl Cyclase Stimulation 65

(Data from Tocris Bioscience and R&D Systems).[1][2]

Key Experimental Protocols

The following sections describe representative methodologies for characterizing the interaction of SKF83822 with the D1 receptor.

Objective: To determine the binding affinity (Kᵢ) of SKF83822 for the dopamine D1 receptor via competitive displacement of a radiolabeled antagonist.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]SCH23390 (a D1-selective antagonist).

  • Test Compound: this compound, prepared in a range of concentrations.

  • Non-specific binding control: Butaclamol or unlabeled SCH23390 at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In each well of the microplate, add:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of SKF83822 dilution.

    • 50 µL of [³H]SCH23390 (at a final concentration near its Kₔ, e.g., 0.5 nM).

    • 100 µL of diluted cell membrane preparation (e.g., 10-20 µg protein/well).

  • Reaction: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the SKF83822 concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_membranes Prepare D1-Receptor Membranes incubate Incubate: Membranes + Radioligand + SKF83822 prep_membranes->incubate prep_ligand Prepare Radioligand ([³H]SCH23390) prep_ligand->incubate prep_skf Prepare Serial Dilutions of SKF83822 prep_skf->incubate filter Separate Bound/Free (Rapid Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Workflow for a competitive radioligand binding assay.

Objective: To measure the ability of SKF83822 to stimulate cAMP production in cells expressing the D1 receptor and determine its EC₅₀.

Materials:

  • Live cells expressing the human D1 receptor (e.g., HEK293).

  • Cell culture medium, serum, and antibiotics.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Test Compound: this compound, prepared in a range of concentrations.

  • Positive Control: Forskolin (a direct activator of adenylyl cyclase).

  • Commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

  • Cell Plating: Plate the D1-expressing cells in 96-well or 384-well plates and grow to 80-90% confluency.

  • Pre-incubation: Aspirate the growth medium and wash the cells with buffer. Add 50 µL of Stimulation Buffer (containing IBMX) to each well and incubate for 15-20 minutes at 37°C.

  • Stimulation: Add 50 µL of SKF83822 dilutions (or positive control/vehicle) to the appropriate wells.

  • Reaction: Incubate the plate at 37°C for 20-30 minutes.

  • Lysis and Detection: Stop the reaction by lysing the cells and proceed with the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Analysis: Generate a standard curve using the cAMP standards provided in the kit. Quantify the amount of cAMP produced in each well. Plot the cAMP concentration against the logarithm of the SKF83822 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).

Summary of In Vivo Activity

In animal models, administration of SKF83822 leads to behavioral effects consistent with D1 receptor agonism. In monkeys, subcutaneous administration induces a state of extreme arousal and hyperlocomotion.[1][2] In 6-OHDA-lesioned rats, a model for Parkinson's disease, SKF83822 produces a robust, dose-dependent rotational response.[4] These effects underscore its functional activity at D1 receptors in the central nervous system.

Conclusion

This compound is a potent and selective D1-like receptor agonist with a well-characterized chemical structure and pharmacological profile. Its biased mechanism of action, selectively activating the adenylyl cyclase pathway, distinguishes it from other D1 agonists and provides a unique advantage for research into the specific functions of cAMP-mediated signaling in the brain. The data and protocols presented in this guide offer a foundational resource for scientists utilizing this compound in neuroscience and drug discovery.

References

An In-Depth Technical Guide to SKF83822 Hydrobromide: A Selective Dopamine D1-Like Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF83822 hydrobromide is a synthetic benzazepine derivative that has played a significant role in the study of dopamine (B1211576) D1-like receptor pharmacology. It is a high-affinity, selective agonist for D1 and D5 dopamine receptors. A key characteristic of SKF83822 is its functional selectivity, potently stimulating the adenylyl cyclase (AC) signaling pathway without activating the phosphoinositide (PI) hydrolysis pathway. This unique pharmacological profile has made it an invaluable tool for dissecting the distinct downstream signaling cascades of D1-like receptors and for investigating the physiological and behavioral consequences of biased agonism. This guide provides a comprehensive overview of the discovery, history, pharmacological properties, and key experimental methodologies associated with this compound.

Discovery and History

SKF83822 emerged from the extensive research programs at Smith, Kline & French (SK&F) laboratories focused on the development of novel dopaminergic agents. The synthesis and characterization of benzazepine derivatives in the mid to late 20th century were driven by the quest for more selective and effective treatments for neuropsychiatric and neurological disorders, including Parkinson's disease and schizophrenia.[1][2][3][4] The development of compounds like SKF83822 was part of a broader effort to understand the structure-activity relationships of dopamine receptor ligands.[5][6][7][8] Early research on dopamine agonists laid the groundwork for the discovery of subtype-selective compounds.[1] The unique profile of SKF83822 as a D1-like agonist that selectively activates the adenylyl cyclase pathway was a significant finding, allowing researchers to differentiate the effects of cAMP-mediated signaling from those of PI-mediated signaling downstream of D1 receptor activation.

Pharmacological Profile

Binding Affinity

SKF83822 exhibits high affinity for dopamine D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity makes it a valuable tool for studying D1-like receptor function.

Receptor SubtypeKi (nM)
Dopamine D1 3.2
Dopamine D5 3.1
Dopamine D2186
Dopamine D366
Dopamine D4335
5-HT2A1167
α1A-Adrenergic1251
α1B-Adrenergic1385
Table 1: Binding Affinities (Ki) of this compound for Various Receptors.
Functional Selectivity

The most notable characteristic of SKF83822 is its functional selectivity, also known as biased agonism. It acts as a potent agonist at the Gαs/olf-coupled adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). In contrast, it does not activate the Gαq/11-coupled phospholipase C (PLC) pathway, which is responsible for phosphoinositide hydrolysis and subsequent intracellular calcium mobilization.

Functional AssayParameterValue
Adenylyl Cyclase Activation EC50 65 nM
Phosphoinositide Hydrolysis-No stimulation observed
Table 2: Functional Activity of this compound.
Pharmacokinetics

Detailed pharmacokinetic studies on SKF83822 are not extensively published in publicly available literature. However, preclinical studies in rats and monkeys have provided some insights into its in vivo disposition. The oral bioavailability, half-life, and metabolic pathways of SKF83822 have not been fully characterized, which is a consideration for the design of in vivo experiments.[9][10][11][12][13]

Signaling Pathways

SKF83822's mechanism of action is centered on its selective activation of the dopamine D1 receptor, leading to a specific downstream signaling cascade.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Binds and Activates Gs Gαs/olf D1R->Gs Activates Gq Gαq/11 D1R->Gq No Activation by SKF83822 AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets PLC Phospholipase C Gq->PLC PI_Hydrolysis Phosphoinositide Hydrolysis PLC->PI_Hydrolysis

SKF83822 selectively activates the Gαs-cAMP pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of SKF83822 for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled antagonist, such as [3H]SCH23390.[5][14][15][16][17][18]

Workflow:

Radioligand_Binding_Workflow Membrane_Prep 1. Prepare cell membranes expressing D1 receptors. Incubation 2. Incubate membranes with [3H]SCH23390 and varying concentrations of SKF83822. Membrane_Prep->Incubation Filtration 3. Separate bound and free radioligand by rapid filtration. Incubation->Filtration Counting 4. Quantify bound radioactivity using liquid scintillation counting. Filtration->Counting Analysis 5. Analyze data to determine IC50 and calculate Ki. Counting->Analysis cAMP_Assay_Workflow Cell_Culture 1. Culture cells expressing D1 receptors. Stimulation 2. Treat cells with varying concentrations of SKF83822 in the presence of a phosphodiesterase inhibitor (e.g., IBMX). Cell_Culture->Stimulation Lysis 3. Lyse the cells to release intracellular cAMP. Stimulation->Lysis Detection 4. Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). Lysis->Detection Analysis 5. Analyze data to determine the EC50 for cAMP production. Detection->Analysis PI_Hydrolysis_Workflow Labeling 1. Label cells expressing D1 receptors with [3H]myo-inositol. Stimulation 2. Treat cells with SKF83822 in the presence of LiCl. Labeling->Stimulation Extraction 3. Stop the reaction and extract the inositol (B14025) phosphates. Stimulation->Extraction Separation 4. Separate the inositol phosphates using anion-exchange chromatography. Extraction->Separation Quantification 5. Quantify the radioactivity in the inositol phosphate (B84403) fractions. Separation->Quantification Rotational_Behavior_Workflow Lesion 1. Unilaterally lesion the nigrostriatal pathway with 6-OHDA in rats. Recovery 2. Allow rats to recover for several weeks. Lesion->Recovery Drug_Admin 3. Administer SKF83822 systemically (e.g., subcutaneously). Recovery->Drug_Admin Observation 4. Place rats in a circular arena and record rotational behavior. Drug_Admin->Observation Analysis 5. Quantify the number of contralateral and ipsilateral rotations. Observation->Analysis

References

An In-depth Technical Guide to the Pharmacodynamics of SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF83822 hydrobromide is a high-affinity and selective dopamine (B1211576) D1-like receptor agonist. It is characterized as an atypical agonist due to its functional selectivity. SKF83822 stimulates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP), but does not activate the phospholipase C (PLC) pathway. This distinct signaling profile makes it a valuable tool for dissecting the differential roles of these two major D1-like receptor signaling cascades. In vivo studies in rodent and primate models have demonstrated that SKF83822 induces significant behavioral effects, including hyperlocomotion and rotational behavior, which are mediated by its action on D1-like receptors. This guide summarizes the key pharmacodynamic properties of this compound, details the experimental protocols used to characterize this compound, and provides visual representations of its signaling pathway and experimental workflows.

Pharmacodynamics

The pharmacodynamic profile of this compound is defined by its selective binding to and activation of D1-like dopamine receptors (D1 and D5). Its key characteristic is its biased agonism, selectively activating the Gs/adenylyl cyclase pathway.

Receptor Binding Affinity

This compound exhibits high affinity for D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity makes it a valuable pharmacological tool for studying D1-like receptor function.

ReceptorKi (nM)
Dopamine D13.2[1]
Dopamine D53.1[1]
Dopamine D2186[1]
Dopamine D366[1]
Dopamine D4335[1]
5-HT2A1167[1]
α1A Adrenergic1251[1]
α1B Adrenergic1385[1]
Table 1: Receptor Binding Affinities (Ki) of this compound.
Functional Activity

This compound is a functional agonist at D1-like receptors, stimulating the production of the second messenger cAMP via the activation of adenylyl cyclase.[2][3][4][5] It does not, however, stimulate phosphoinositide hydrolysis, a pathway mediated by Gq-coupled receptors.[1]

AssayParameterValue
Adenylyl Cyclase ActivationEC5065 nM[1]
Phosphoinositide Hydrolysis-No activation[1]
Table 2: In Vitro Functional Activity of this compound.
In Vivo Pharmacology

In vivo studies have demonstrated dose-dependent behavioral effects of this compound following systemic administration in both rats and monkeys.

SpeciesDosing (s.c.)Observed EffectsReference
Rat (unilaterally 6-OHDA lesioned)25-100 µg/kgDose-dependent contralateral rotation. Strong expression of c-Fos, Fra2, Zif/268, and Arc in the denervated striatum.[2][6]
Monkey0.15-0.35 mg/kgInduces locomotion without dyskinesia. Results in a state of extreme arousal and locomotor activation without stereotypy.[2]
Table 3: In Vivo Behavioral Effects of this compound.

Signaling Pathway and Experimental Workflow

D1-like Receptor Signaling Pathway of SKF83822

SKF83822 selectively activates the Gs/olf-protein coupled D1 receptor, leading to the activation of adenylyl cyclase and subsequent production of cAMP. This initiates a downstream signaling cascade primarily through Protein Kinase A (PKA).

SKF83822_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Activates SKF83822 SKF83822 SKF83822->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Locomotor Activity) PKA->Cellular_Response Phosphorylates Targets

SKF83822 D1 Receptor Signaling Pathway
Experimental Workflow for In Vivo Behavioral Assessment

The following diagram illustrates a typical workflow for assessing the behavioral effects of SKF83822 in a rodent model of Parkinson's disease (unilateral 6-OHDA lesion model).

Experimental_Workflow cluster_preparation Animal Model Preparation cluster_experiment Behavioral Experiment cluster_analysis Post-mortem Analysis Animal_Model Unilateral 6-OHDA Lesion in Rats Drug_Admin Administer SKF83822 (s.c.) or Vehicle Animal_Model->Drug_Admin Behavioral_Test Rotational Behavior Monitoring Drug_Admin->Behavioral_Test Data_Collection Record Contralateral Rotations over Time Behavioral_Test->Data_Collection Tissue_Harvest Harvest Brain Tissue Data_Collection->Tissue_Harvest IEG_Analysis Immunohistochemistry for c-Fos, Arc, etc. Tissue_Harvest->IEG_Analysis

In Vivo Behavioral Assessment Workflow

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments cited in the literature for this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF83822 for various neurotransmitter receptors.

Materials:

  • Cell membranes expressing the recombinant human dopamine (D1, D2, D3, D4, D5), serotonin (B10506) (5-HT2A), and adrenergic (α1A, α1B) receptors.

  • Radioligand specific for each receptor (e.g., [3H]SCH23390 for D1 receptors).

  • This compound.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a reaction tube, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or a concentration from the SKF83822 dilution series.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of SKF83822 by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

Objective: To determine the potency (EC50) of SKF83822 in stimulating cAMP production.

Materials:

  • Cells expressing D1 receptors (e.g., HEK293 or CHO cells).

  • This compound.

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • ATP.

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA).

Procedure:

  • Plate the cells in a multi-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of SKF83822.

  • Determine the EC50 value using non-linear regression analysis.

Phosphoinositide Hydrolysis Assay

Objective: To assess the ability of SKF83822 to stimulate the PLC pathway.

Materials:

  • Cells expressing D1 receptors.

  • [3H]myo-inositol.

  • This compound.

  • Assay medium (e.g., inositol-free DMEM).

  • LiCl.

  • Dowex AG1-X8 resin.

Procedure:

  • Plate cells and grow to near confluence.

  • Label the cells by incubating with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with assay medium containing LiCl for 15-30 minutes. LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding a solution such as cold trichloroacetic acid.

  • Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex AG1-X8 resin.

  • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Analyze the data to determine if SKF83822 stimulates a dose-dependent increase in inositol phosphate (B84403) accumulation.

Rotational Behavior in Unilaterally 6-OHDA Lesioned Rats

Objective: To evaluate the in vivo D1 receptor agonist activity of SKF83822.

Materials:

  • Adult male Sprague-Dawley rats.

  • 6-hydroxydopamine (6-OHDA).

  • Desipramine (B1205290) and pargyline (B1678468) (to protect noradrenergic neurons and inhibit MAO, respectively).

  • This compound.

  • Automated rotometer system.

Procedure:

  • Surgical Procedure: Anesthetize the rats and administer desipramine and pargyline. Stereotaxically inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal dopamine pathway. Allow the animals to recover for at least two weeks.

  • Drug Administration: Dissolve this compound in saline. Administer the drug via subcutaneous (s.c.) injection at various doses.

  • Behavioral Monitoring: Immediately after drug administration, place the rats in individual automated rotometer bowls.

  • Data Collection: Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for a period of 90-120 minutes.

  • Data Analysis: Quantify the total number of contralateral rotations for each dose group and analyze for a dose-dependent effect.

Conclusion

This compound is a selective D1-like receptor agonist with a distinct pharmacodynamic profile characterized by biased agonism towards the adenylyl cyclase signaling pathway. This property, combined with its in vivo efficacy in animal models, makes it an invaluable research tool for elucidating the specific physiological and behavioral roles of D1 receptor-mediated Gs/cAMP signaling, independent of PLC activation. The lack of comprehensive public information on its pharmacokinetic properties, however, limits a full understanding of its drug-like characteristics. Future research providing insight into the ADME profile of SKF83822 would significantly enhance its utility and potential for translation.

References

In-Depth Technical Guide: Solubility and Signaling of SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of SKF83822 hydrobromide in dimethyl sulfoxide (B87167) (DMSO) and saline. It also details the compound's relevant signaling pathways. This document is intended to serve as a core resource for laboratory professionals working with this selective dopamine (B1211576) D1-like receptor agonist.

Core Data: Solubility of this compound

Data Presentation: Quantitative Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO10042.48Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO for best results.[1][2]
SalineData not availableData not availableA protocol for determining kinetic solubility in saline is provided below.

Experimental Protocols

Determining the Kinetic Solubility of this compound in Saline

Objective: To determine the kinetic solubility of this compound in a saline buffer (e.g., Phosphate Buffered Saline, pH 7.4) for applications such as in vivo studies. This protocol is adapted from standard kinetic solubility assay methodologies.[3][4][5][6][7]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for spectrophotometric method)

  • Multi-screen solubility filter plates or centrifugation equipment

  • Pipettes and tips

  • Plate shaker

  • UV/Vis spectrophotometer or HPLC-UV system

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This is achieved by dissolving the appropriate mass of the compound in the required volume of DMSO. Sonication may be used to aid dissolution.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

    • Prepare a serial dilution of the stock solution in DMSO in adjacent wells to create a standard curve.

  • Addition of Saline Buffer:

    • Add the saline buffer (e.g., 98 µL of PBS) to the wells containing the DMSO stock solution to achieve the desired final concentrations of the compound. The final DMSO concentration should be kept low (e.g., 2%) to minimize its effect on solubility.[6]

  • Incubation and Equilibration:

    • Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1.5 to 2 hours) to allow the system to reach kinetic equilibrium.[6]

  • Separation of Undissolved Compound:

    • Filtration Method: Use a multi-screen solubility filter plate to separate the solution from any precipitate.

    • Centrifugation Method: Alternatively, centrifuge the plate at high speed to pellet any undissolved solid.

  • Quantification:

    • Carefully transfer the supernatant or filtrate to a new UV-transparent 96-well plate.

    • Measure the absorbance of the solution using a UV/Vis spectrophotometer at the compound's maximum absorbance wavelength (λmax).

    • Alternatively, analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis:

    • Construct a standard curve from the serial dilutions of the compound in DMSO/saline buffer.

    • Determine the concentration of this compound in the test wells by comparing their absorbance to the standard curve. The highest concentration that remains in solution is the kinetic solubility.

Mandatory Visualization: Signaling Pathway

SKF83822 is a selective agonist for the dopamine D1-like receptors (D1 and D5).[2][8] It has been shown to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), but it does not activate the phosphoinositide hydrolysis pathway.[2][8] The following diagram illustrates the canonical signaling cascade initiated by SKF83822 binding to the D1 receptor.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SKF83822 SKF83822 D1_Receptor Dopamine D1 Receptor SKF83822->D1_Receptor Binds to G_Protein Gαs/olf D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

SKF83822-mediated D1 receptor signaling cascade.

This guide provides foundational data and methodologies for the effective use of this compound in a research setting. Adherence to these protocols will support the generation of reliable and reproducible experimental results.

References

In Vitro Characterization of SKF83822 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

SKF83822 hydrobromide is a high-affinity, selective dopamine (B1211576) D1-like receptor agonist with unique signaling properties. Unlike many D1 agonists, it demonstrates functional selectivity by preferentially activating the adenylyl cyclase (AC) pathway without stimulating phosphoinositide (PI) hydrolysis via phospholipase C (PLC).[1][2][3] This document provides a comprehensive in vitro characterization of SKF83822, summarizing its binding profile and functional activity. Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathway and common experimental workflows.

Pharmacological Profile

SKF83822 is a selective agonist for the D1-like dopamine receptor family (D1 and D5).[4] Its pharmacological profile is distinguished by its biased agonism. While it potently stimulates the Gs/adenylyl cyclase signaling cascade, it does not engage the Gq/phospholipase C pathway, a characteristic that differentiates it from other D1-like receptor agonists such as SKF83959.[1][5][6] This functional selectivity makes SKF83822 a valuable tool for dissecting the distinct downstream effects of D1 receptor signaling pathways.

Receptor Binding Affinity

The binding affinity of SKF83822 has been determined at various recombinant G protein-coupled receptors (GPCRs) through competitive radioligand binding assays. The resulting inhibition constants (Ki) demonstrate its high affinity and selectivity for D1-like receptors over D2-like and other monoamine receptors.

Data Presentation: Binding Affinity Profile of SKF83822

Receptor TargetInhibition Constant (Ki) in nM
Dopamine D13.2[4]
Dopamine D53.1[4]
Dopamine D2186[4]
Dopamine D366[4]
Dopamine D4335[4]
Serotonin 5-HT2A1167[4]
Adrenergic α1A1251[4]
Adrenergic α1B1385[4]
Functional Activity

SKF83822 functions as an agonist at the D1 receptor, stimulating the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) through the activation of adenylyl cyclase.[1][5]

Data Presentation: Functional Activity Profile of SKF83822

AssayParameterValue
Adenylyl Cyclase ActivationEC5065 nM[4]
Phosphoinositide HydrolysisActivityNo stimulation observed[1][4]

Signaling and Experimental Visualizations

D1 Receptor Signaling Pathway for SKF83822

SKF83822 binds to the D1-like dopamine receptor, which is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. This binding event promotes the exchange of GDP for GTP on Gαs, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[7][8] SKF83822 selectively activates this pathway without engaging the Gq/PLC pathway.[1]

Gs_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular D1R Dopamine D1 Receptor G_Protein Gαsβγ D1R->G_Protein Activates PLC Phospholipase C (PLC) (Not Activated) D1R->PLC AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates ATP ATP SKF SKF83822 SKF->D1R Binds cAMP cAMP ATP->cAMP Downstream Downstream Effectors (e.g., PKA) cAMP->Downstream Activates

Caption: SKF83822 selectively activates the D1R-Gs-Adenylyl Cyclase pathway.
Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound (like SKF83822) for a specific receptor.[9][10] The assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Prepare cell membranes expressing D1 receptor i1 Incubate membranes, radioligand, and SKF83822 together to reach equilibrium p1->i1 p2 Prepare radioligand (e.g., [3H]SCH23390) p2->i1 p3 Prepare serial dilutions of SKF83822 p3->i1 s1 Rapidly filter mixture to separate bound vs. free radioligand i1->s1 Equilibrium Reached s2 Wash filters to remove non-specific binding s1->s2 s3 Measure radioactivity on filters via scintillation counting s2->s3 a1 Plot % inhibition vs. SKF83822 concentration s3->a1 Radioactivity Counts a2 Calculate IC50 value (non-linear regression) a1->a2 a3 Calculate Ki value using the Cheng-Prusoff equation a2->a3

Caption: Workflow for determining receptor binding affinity via filtration assay.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize SKF83822.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of SKF83822 for the dopamine D1 receptor using a filtration-based assay.[9][11]

1. Membrane Preparation:

  • Harvest cells heterologously expressing the human dopamine D1 receptor.

  • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Execution:

  • The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[11]

  • To each well, add:

    • 50 µL of SKF83822 at various concentrations (typically a 10-point, five-log unit range).[9] For non-specific binding control wells, add a saturating concentration of a known D1 antagonist (e.g., SCH23390). For total binding wells, add buffer.

    • 50 µL of a D1-selective radioligand (e.g., [3H]SCH23390) at a fixed concentration, typically at or below its Kd value.

    • 150 µL of the prepared membrane homogenate (50-120 µg protein).[11]

  • Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[11]

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[11]

4. Data Analysis:

  • Subtract the non-specific binding counts from all other measurements to determine specific binding.

  • Plot the percentage of specific binding against the log concentration of SKF83822.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of SKF83822 that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Protocol: cAMP Accumulation Functional Assay

This protocol measures the ability of SKF83822 to stimulate the production of intracellular cAMP, confirming its agonist activity at the Gs-coupled D1 receptor.[12][13][14]

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Seed the cells into 96- or 384-well plates and grow to near confluence.[12][13]

2. Assay Execution:

  • On the day of the assay, aspirate the culture medium.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) for a short period to prevent the degradation of newly synthesized cAMP.[15]

  • Add SKF83822 at various concentrations to the wells. Include a positive control (e.g., Forskolin, a direct adenylyl cyclase activator) and a vehicle control.

  • Incubate for an appropriate time (e.g., 30 minutes) at room temperature or 37°C to stimulate cAMP production.[15]

3. Cell Lysis and cAMP Detection:

  • Lyse the cells to release the accumulated intracellular cAMP.

  • Detect the cAMP levels using a commercially available kit. Common formats include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[16] The FRET signal is inversely proportional to the amount of cAMP produced by the cells.

    • Luminescence-Based Assays (e.g., cAMP-Glo™): These assays are based on the principle that cAMP activates protein kinase A (PKA). The remaining ATP after the PKA reaction is detected using a luciferase, where the light output is inversely proportional to the cAMP concentration.[12][14]

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Correlate the signal from the experimental wells to the standard curve to quantify the amount of cAMP produced.

  • Plot the cAMP concentration against the log concentration of SKF83822.

  • Use non-linear regression to fit a dose-response curve and determine the EC50 (the concentration of SKF83822 that produces 50% of the maximal response) and Emax (maximal effect) values.

References

An In-depth Technical Guide to SKF83822 Hydrobromide as a D1 Receptor Biased Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: SKF83822 hydrobromide is a selective dopamine (B1211576) D1-like receptor agonist that exhibits significant functional selectivity, or biased agonism. This document provides a comprehensive technical overview of its molecular properties, binding profile, and distinct signaling capabilities. It details the experimental protocols used to characterize its biased agonism and presents quantitative data and signaling pathway visualizations to serve as a resource for researchers utilizing this compound to investigate the nuanced roles of D1 receptor signaling pathways.

Molecular Profile and Receptor Binding Affinity

SKF83822 is a substituted benzazepine derivative widely used as a tool compound in neuroscience research.[1][2] Its chemical and physical properties are well-defined.

  • Chemical Name: 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide[3][4]

  • Molecular Formula: C₂₀H₂₂ClNO₂·HBr[3][4]

  • Molecular Weight: 424.76 g/mol [3][4]

The binding affinity of SKF83822 has been characterized across various neurotransmitter receptors. It displays high affinity and selectivity for D1-like dopamine receptors (D1 and D5) over D2-like receptors and other monoamine receptors.[3][4]

Table 1: Receptor Binding Affinities (Ki) of SKF83822 This table summarizes the dissociation constants (Ki) of SKF83822 at various recombinant human receptors, indicating its selectivity profile. Lower Ki values denote higher binding affinity.

Receptor TargetKi (nM)Reference(s)
Dopamine D13.2[3][4]
Dopamine D53.1[3][4]
Dopamine D2186[3][4]
Dopamine D366[3][4]
Dopamine D4335[3][4]
Serotonin 5-HT₂ₐ1167[3][4]
Adrenergic α₁ₐ1251[3][4]
Adrenergic α₁ₑ1385[3][4]

Biased Agonism at the Dopamine D1 Receptor

G protein-coupled receptors (GPCRs) like the dopamine D1 receptor can signal through multiple intracellular pathways. While a balanced agonist activates all pathways relatively equally, a biased agonist, such as SKF83822, preferentially activates one pathway over others.

SKF83822's bias is defined by its selective activation of the Gαs/olf-adenylyl cyclase (AC) pathway, while failing to engage the Gαq-phospholipase C (PLC) pathway or the β-arrestin recruitment pathway.[1][2][3][5][6] This makes it an invaluable tool for isolating and studying the physiological and behavioral consequences of the canonical D1-cAMP signaling cascade.

  • Activation of Gs/Adenylyl Cyclase Pathway: SKF83822 potently stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[2][3][4][5] This is considered the canonical signaling pathway for D1 receptors, involved in processes like neuronal excitation and gene expression.[7]

  • Lack of Gq/Phospholipase C Activation: Unlike balanced D1 agonists that can stimulate phosphoinositide (PI) hydrolysis via Gq coupling, SKF83822 does not activate this pathway.[2][3][4] Studies have shown that other D1-like agonists, such as SKF83959, were purported to selectively activate the PLC pathway, although this has been debated.[2][8][9] SKF83822's inability to trigger PI hydrolysis or subsequent intracellular calcium release is a key feature of its biased profile.[10]

  • Lack of β-Arrestin Recruitment: A subset of substituted benzazepine D1 agonists have been identified as being G protein-biased, acting as agonists for G protein signaling while failing to promote the recruitment of β-arrestin. These biased compounds, which are structurally related to SKF83822, also fail to promote agonist-induced receptor internalization, a process mediated by β-arrestin.[11] This profile suggests SKF83822's effects are mediated purely through G protein signaling without the involvement of β-arrestin-dependent desensitization or signaling.

Table 2: Functional Activity of SKF83822 at the D1 Receptor This table outlines the potency (EC₅₀) and efficacy of SKF83822 in key functional assays that measure downstream signaling, highlighting its biased activity.

Signaling PathwayParameterValueReference(s)
Gs/Adenylyl CyclaseEC₅₀65 nM[3][4]
Gq/Phosphoinositide HydrolysisEfficacyNo stimulation[3][4][5][6]
β-Arrestin RecruitmentEfficacyDoes not recruit
D1-D2 Heteromer Calcium SignalEfficacyNo significant signal[10]

Signaling Pathway Visualizations

The following diagrams illustrate the concept of biased agonism at the D1 receptor, comparing a balanced agonist with the specific action of SKF83822.

Balanced_D1_Signaling cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_Arrestin β-Arrestin Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs D1R->Gs Gq Gq D1R->Gq Barr β-Arrestin D1R->Barr AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Internalization Internalization Barr->Internalization

Caption: Canonical D1 receptor signaling by a balanced agonist like dopamine.

Biased_SKF83822_Signaling cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular cluster_Gs Gs Pathway (Activated) cluster_Gq Gq Pathway (Not Activated) cluster_Arrestin β-Arrestin Pathway (Not Activated) SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Gs Gs D1R->Gs Gq Gq D1R->Gq Barr β-Arrestin D1R->Barr AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC Phospholipase C

Caption: Biased agonism of SKF83822, selectively activating the Gs pathway.

Experimental Protocols

The characterization of SKF83822 as a biased agonist relies on a suite of specific in vitro pharmacological assays.

4.1 Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of SKF83822 for specific receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cell lines (e.g., HEK293, CHO) stably expressing the receptor of interest (e.g., human dopamine D1 receptor).

    • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, pH 7.4.

    • Competition Binding: In a multi-well plate, incubate a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]SCH23390 for D1 receptors) with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (SKF83822).

    • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Detection: Wash the filters with ice-cold buffer, and quantify the trapped radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of SKF83822 to generate a competition curve. Calculate the IC₅₀ (the concentration of SKF83822 that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2 cAMP Accumulation Assay

  • Objective: To quantify the activation of the Gs/adenylyl cyclase pathway by measuring intracellular cAMP levels.

  • Methodology:

    • Cell Culture: Plate cells stably expressing the D1 receptor in a suitable multi-well plate (e.g., 96- or 384-well).[12]

    • Assay Buffer: Use a stimulation buffer, often HBSS or serum-free media containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[12][13]

    • Agonist Treatment: Treat the cells with increasing concentrations of SKF83822 and incubate for 15-30 minutes at 37°C.

    • Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a commercial detection kit. Common formats include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13][14]

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay where competition between cellular cAMP and a biotinylated cAMP probe for binding to an antibody-coated acceptor bead is measured.[15]

      • Enzyme Fragment Complementation (EFC): A competitive assay where cellular cAMP competes with enzyme-donor-labeled cAMP for antibody binding. Unbound labeled cAMP complements with an enzyme acceptor to form an active enzyme that generates a luminescent signal.[16]

    • Data Analysis: Plot the signal (proportional to cAMP concentration) against the log concentration of SKF83822. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Emax (efficacy) values.

4.3 Phosphoinositide (PI) Hydrolysis / PLC Activation Assay

  • Objective: To assess the activation of the Gq/PLC pathway.

  • Methodology:

    • Intracellular Calcium Mobilization: This is a common high-throughput method.

      • Culture D1-expressing cells in a black, clear-bottom multi-well plate.

      • Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

      • Wash the cells to remove excess dye.

      • Measure baseline fluorescence using a plate reader equipped with an injector (e.g., FLIPR).

      • Inject varying concentrations of SKF83822 and immediately measure the change in fluorescence intensity over time.

      • An increase in fluorescence indicates a rise in intracellular calcium, a downstream consequence of PLC activation.

    • Inositol (B14025) Phosphate (IP) Accumulation: This is a more traditional, direct measure of PLC activity.

      • Label cells by incubating them overnight with [³H]-myo-inositol.

      • Wash cells and pre-incubate with an assay buffer containing LiCl (to inhibit inositol monophosphatases and cause IP accumulation).

      • Stimulate cells with the agonist for 30-60 minutes.

      • Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.

      • Quantify the radioactivity of the eluted fractions via liquid scintillation.

4.4 β-Arrestin Recruitment Assay

  • Objective: To directly measure the recruitment of β-arrestin to the activated D1 receptor.

  • Methodology:

    • Assay Principle: These assays typically rely on bringing two components of a reporter system into proximity. Enzyme complementation or resonance energy transfer are common principles.[17][18][19]

    • Cell Line: Use a commercially available cell line (e.g., DiscoveRx PathHunter, Tango) or a custom-developed one that co-expresses:

      • The D1 receptor fused to a fragment of a reporter enzyme (e.g., a small fragment of β-galactosidase or a luciferase variant).

      • β-arrestin-2 fused to the complementing, larger fragment of the same enzyme.

    • Agonist Treatment: Plate the cells and treat with increasing concentrations of SKF83822 for 60-90 minutes at 37°C.

    • Detection: Add the substrate for the reporter enzyme. If recruitment occurs, the two enzyme fragments are brought together, reconstituting a functional enzyme that converts the substrate into a detectable chemiluminescent or fluorescent signal.

    • Measurement: Read the signal using a luminometer or plate reader.

    • Data Analysis: Normalize the data to the response of a reference agonist (like dopamine) and analyze using non-linear regression to determine EC₅₀ and Emax for β-arrestin recruitment. For a compound like SKF83822, no significant dose-response curve is expected.

Biased_Agonist_Workflow cluster_Functional Step 2: Parallel Functional Assays start Test Compound (e.g., SKF83822) binding Step 1: Binding Assays (Determine Affinity & Selectivity) start->binding cAMP Gs Pathway: cAMP Accumulation binding->cAMP PLC Gq Pathway: PLC / Ca²⁺ Assay binding->PLC Arrestin β-Arrestin Pathway: Recruitment Assay binding->Arrestin analysis Step 3: Data Analysis (Calculate EC₅₀ & Emax for each pathway) cAMP->analysis PLC->analysis Arrestin->analysis quantify Step 4: Quantify Bias (Compare pathway-specific activities using operational models) analysis->quantify end Classification: Biased or Balanced Agonist quantify->end

Caption: Experimental workflow for characterizing a biased GPCR agonist.

Conclusion

This compound is a well-characterized pharmacological tool that exhibits strong biased agonism at the dopamine D1 receptor. Its ability to robustly activate the Gs/adenylyl cyclase pathway while completely sparing the Gq/PLC and β-arrestin signaling cascades provides researchers with a precise means to dissect the distinct contributions of these pathways to neuronal function, behavior, and pathophysiology. The data and protocols outlined in this guide serve as a foundational resource for the effective design and interpretation of experiments involving this important compound.

References

A Technical Guide to the Cellular Signaling Pathways Activated by SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF83822 hydrobromide is a selective and high-affinity agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5). Its utility as a research tool stems from its unique, biased signaling profile. Unlike many other D1 receptor agonists, SKF83822 preferentially activates the canonical Gαs/adenylyl cyclase signaling pathway, leading to the production of cyclic AMP (cAMP), without stimulating the Gαq/phospholipase C pathway.[1][2][3][4] This in-depth guide provides a comprehensive overview of the signaling cascades modulated by SKF83822, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways to facilitate a deeper understanding of its mechanism of action.

Core Signaling Mechanism of SKF83822

SKF83822's primary action is mediated through its binding to and activation of dopamine D1-like receptors, which are G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system.[2] Its signaling characteristics distinguish it from endogenous dopamine and other synthetic agonists.

High-Affinity Binding to D1-like Receptors

SKF83822 exhibits high affinity for both D1 and D5 dopamine receptors, with significantly lower affinity for other dopamine receptor subtypes and different neurotransmitter receptors. This selectivity makes it a valuable tool for isolating and studying D1-like receptor functions.[3][4]

Selective Activation of the Gαs/Adenylyl Cyclase Pathway

The canonical signaling pathway for D1 receptors involves the activation of the stimulatory G protein, Gαs/olf. Upon binding of SKF83822, the D1 receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][5] This increase in intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA). SKF83822 is a potent activator of this pathway.[3][4]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Binds Gs Gαs Protein D1R->Gs Activates AC Adenylyl Cyclase (AC) ATP ATP cAMP cAMP AC->cAMP Converts Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., CREB, Gene Expression) PKA->Downstream Phosphorylates

Caption: Canonical D1-Gs-AC-cAMP pathway activated by SKF83822.
Lack of Phospholipase C (PLC) Activation

A defining characteristic of SKF83822 is its inability to activate the phospholipase C (PLC) signaling pathway.[1][3] Some D1 receptor agonists, such as SKF83959, are known to stimulate Gαq-coupled pathways, leading to PLC activation, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in intracellular calcium mobilization and Protein Kinase C (PKC) activation. The failure of SKF83822 to engage this pathway makes it an ideal compound to differentiate the physiological roles of D1-mediated AC activation versus PLC activation.[6]

Biased Agonism and Downstream Signaling

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another.[7] SKF83822 is considered a biased agonist, favoring G protein signaling over other potential downstream pathways like β-arrestin recruitment.

β-Arrestin Recruitment

Following activation by an agonist, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from G proteins (desensitization) and can initiate a separate wave of G protein-independent signaling.[8] Studies have shown that a subset of D1 receptor agonists, including SKF83959, fail to promote the recruitment of β-arrestin.[7][9] While SKF83822 is often grouped with efficacious G-protein activators, its profile suggests it is a G protein-biased agonist that does not robustly recruit β-arrestin, thereby avoiding β-arrestin-mediated signaling and receptor internalization.[7][9]

ERK1/2 Pathway Modulation

The Extracellular signal-Regulated Kinase (ERK1/2) is a key downstream mediator in many signaling cascades. D1 receptor activation can stimulate ERK1/2 through multiple mechanisms, including cAMP/PKA-dependent pathways and β-arrestin-scaffolded pathways.[10][11] Given that SKF83822 potently activates the cAMP pathway but not β-arrestin recruitment, any observed ERK1/2 activation is likely mediated through the PKA signaling axis.

cluster_main Potential Downstream ERK Activation SKF SKF83822 D1R D1 Receptor SKF->D1R AC Adenylyl Cyclase D1R->AC Barr β-Arrestin D1R->Barr Not Recruited cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Src Src Kinase PKA->Src May activate Ras Ras/Rap1 PKA->Ras May activate Src->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Targets (Gene Expression) ERK->Nucleus

Caption: Potential PKA-mediated ERK1/2 activation by SKF83822.

Interaction with D1-D2 Receptor Heteromers

Dopamine D1 and D2 receptors can form heteromeric complexes that possess unique pharmacological and signaling properties.[12] This D1-D2 heteromer is coupled to Gαq/11, and its co-activation leads to a rapid increase in intracellular calcium via the PLC pathway.[13]

Interestingly, while SKF83822 does not activate this calcium signal on its own, pretreatment with SKF83822 leads to a rapid and potent desensitization of the heteromer-mediated calcium signal that is subsequently induced by other agonists.[5][14] This suggests that SKF83822 can occupy the D1 receptor within the heteromer complex, inducing a conformational state that leads to desensitization without triggering Gq activation.[5]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol SKF83822 SKF83822 Heteromer D1 D2 SKF83822->Heteromer Binds to D1 subunit Gq Gαq/11 Heteromer->Gq No Activation Desensitization Desensitization of Complex Heteromer->Desensitization Induces PLC Phospholipase C Gq->PLC Calcium Intracellular Ca²⁺ Release PLC->Calcium No Signal

Caption: SKF83822 induces desensitization of the D1-D2 heteromer.

Summary of Quantitative Data

The precise pharmacological characterization of SKF83822 is critical for its application in research. The following tables summarize the key binding and functional parameters reported in the literature.

Table 1: Receptor Binding Affinity Profile of this compound

ReceptorKi (nM)Reference
Dopamine D13.2[3][4]
Dopamine D53.1[3][4]
Dopamine D2186[3][4]
Dopamine D366[3][4]
Dopamine D4335[3][4]
Serotonin 5-HT2A1167[3][4]
Adrenergic α1A1251[3][4]
Adrenergic α1B1385[3][4]

Table 2: Functional Potency of SKF83822 on Key Signaling Pathways

Pathway / EffectParameterValue (nM)Reference
Adenylyl Cyclase StimulationEC5065[3][4]
Phosphoinositide Hydrolysis-No activation observed[3][4]
D1-D2 Heteromer Ca²⁺ Signal DesensitizationEC5054.7[14]

Key Experimental Protocols

Reproducing and building upon existing findings requires robust experimental methods. Below are overviews of key assays used to characterize the signaling profile of SKF83822.

Adenylyl Cyclase Activation Assay (cAMP Measurement)

This assay quantifies the production of cAMP in response to receptor activation.

  • Principle: Cells expressing the D1 receptor are treated with SKF83822. The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a FRET-based biosensor.

  • General Protocol:

    • Cell Culture: Plate HEK293 or other suitable cells stably expressing the human dopamine D1 receptor in 96-well plates.

    • Stimulation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of SKF83822 and incubate for 15-30 minutes at 37°C.

    • Lysis: Lyse the cells using the buffer provided in the assay kit.

    • Detection: Measure cAMP levels using a commercial ELISA, HTRF, or LANCE kit according to the manufacturer's instructions.

    • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytosol to the activated GPCR at the plasma membrane.

  • Principle: A common method is a protein-fragment complementation assay, such as the PathHunter assay (DiscoveRx). The D1 receptor is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment of the enzyme (e.g., β-galactosidase). Agonist-induced recruitment brings the fragments together, forming an active enzyme whose activity is measured with a chemiluminescent substrate.[7][15]

  • General Protocol:

    • Cell Culture: Use a cell line engineered to co-express the tagged D1 receptor and β-arrestin constructs. Plate cells in 96-well white plates.

    • Stimulation: Add varying concentrations of SKF83822 and incubate for 60-90 minutes at 37°C.

    • Detection: Add the detection reagents containing the enzyme substrate and incubate at room temperature for 60 minutes.

    • Measurement: Read the chemiluminescent signal using a plate reader.

    • Data Analysis: Normalize the data to a positive control (e.g., dopamine) and plot dose-response curves.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of ERK1/2 by measuring its phosphorylation state.

  • Principle: Activated ERK1/2 is phosphorylated on specific threonine and tyrosine residues. This phosphorylated form can be specifically detected by antibodies in a Western blot.

  • General Protocol:

    • Cell Culture and Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-18 hours to reduce basal ERK activation.

    • Stimulation: Treat cells with SKF83822 for a short time course (e.g., 2, 5, 10, 30 minutes).

    • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay). Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Western Blot: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane (e.g., with 5% BSA or milk) and probe with a primary antibody specific for phospho-ERK1/2 (p-ERK).

    • Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect using an enhanced chemiluminescence (ECL) substrate.

    • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to ensure equal loading.

    • Data Analysis: Quantify band density using imaging software. Express the p-ERK signal as a ratio of the t-ERK signal.

cluster_workflow Workflow: Western Blot for pERK Analysis A 1. Cell Culture & Serum Starvation B 2. Agonist Stimulation (SKF83822 Time Course) A->B C 3. Cell Lysis (with phosphatase inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Probe with p-ERK Ab) F->G H 8. Detection (ECL Substrate) G->H I 9. Stripping & Re-probing (Probe with Total-ERK Ab) H->I J 10. Densitometry & Data Analysis I->J

Caption: Experimental workflow for measuring ERK1/2 phosphorylation.

Conclusion

This compound is a powerful pharmacological tool characterized by its selective activation of the dopamine D1 receptor-mediated Gαs/adenylyl cyclase pathway. Its inability to stimulate PLC or robustly recruit β-arrestin provides a clean system for investigating the downstream consequences of canonical D1 signaling. This biased agonism, along with its unique modulatory effect on D1-D2 heteromers, makes SKF83822 an indispensable compound for researchers in neuroscience and drug development seeking to dissect the complex and multifaceted roles of dopamine signaling in the brain.

References

An In-depth Technical Guide to Utilizing SKF83822 Hydrobromide in Preclinical Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the depletion of dopaminergic neurons in the substantia nigra, leading to significant motor and non-motor deficits. The study of dopamine (B1211576) receptor agonists is pivotal in developing therapeutic strategies to manage PD symptoms. SKF83822 hydrobromide, a selective dopamine D1-like receptor agonist, presents a unique pharmacological profile, making it a valuable tool for investigating the complex signaling pathways implicated in PD. This guide provides a comprehensive overview of the use of SKF83822 in established preclinical models of Parkinson's disease, detailing its mechanism of action, experimental protocols, and data presentation for robust and reproducible research.

SKF83822 is distinguished as a biased agonist, primarily activating the Gs/adenylyl cyclase signaling cascade while having minimal effect on the Gq/phospholipase C pathway.[1][2] This selectivity allows for the targeted investigation of the canonical D1 receptor pathway in the context of dopamine depletion, offering insights into its potential for symptomatic relief and the underlying mechanisms of motor control.

Pharmacological Profile of this compound

SKF83822 is a high-affinity and selective agonist for the D1-like dopamine receptors (D1 and D5). Its biased agonism is a key feature, preferentially stimulating the production of cyclic AMP (cAMP) without significantly engaging β-arrestin recruitment or activating phosphoinositide hydrolysis.[3] This profile contrasts with other D1 agonists that may activate multiple signaling pathways, leading to a broader range of physiological effects.

Receptor/ParameterValue (nM)
Binding Affinity (Ki)
D1 Receptor3.2[1][4]
D5 Receptor3.1[1][4]
D2 Receptor186[1][4]
D3 Receptor66[1][4]
D4 Receptor335[1][4]
5-HT2A Receptor1167[1][4]
α1A Receptor1251[1][4]
α1B Receptor1385[1][4]
Functional Activity
Adenylyl Cyclase (EC50)65[1][4]

Signaling Pathways of SKF83822

The primary mechanism of action for SKF83822 involves the activation of the dopamine D1 receptor, which is coupled to the Gαolf/s protein. This leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This signaling cascade is crucial for modulating neuronal excitability and gene expression in the striatum. In contrast, SKF83822 does not typically activate the Gq-coupled pathway leading to phospholipase C (PLC) activation and subsequent calcium mobilization, nor does it robustly recruit β-arrestin, a protein involved in receptor desensitization and alternative signaling pathways.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds and Activates G_alpha_olf Gαolf/s D1R->G_alpha_olf Activates beta_arrestin β-Arrestin D1R->beta_arrestin No significant recruitment PLC Phospholipase C D1R->PLC No significant activation AC Adenylyl Cyclase G_alpha_olf->AC Stimulates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

SKF83822 selectively activates the Gαolf/s-cAMP pathway.

Experimental Protocols for Parkinson's Disease Models

The following protocols detail the use of SKF83822 in two widely accepted rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model

This model induces a progressive loss of dopaminergic neurons on one side of the brain, leading to quantifiable motor asymmetry.

Experimental Workflow:

Six_OHDA_Workflow A Acclimatization (1 week) B Stereotaxic Surgery: Unilateral 6-OHDA injection into Medial Forebrain Bundle A->B C Post-operative Recovery (2-3 weeks) B->C D Baseline Behavioral Testing (Apomorphine-induced rotation) C->D E SKF83822 Administration (Subcutaneous injection) D->E F Post-treatment Behavioral Testing (Cylinder Test, Rotational Behavior) E->F G Tissue Collection (Striatum, Substantia Nigra) F->G H Molecular Assays (IHC, Western Blot) G->H

Workflow for 6-OHDA model and SKF83822 treatment.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

  • 6-OHDA Lesioning:

    • Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine cocktail.

    • Secure the animal in a stereotaxic frame.

    • Administer desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

    • Inject 8-12 µg of 6-OHDA hydrochloride (dissolved in 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) of one hemisphere.

    • Allow a recovery period of 2-3 weeks for the lesion to stabilize.

  • Verification of Lesion:

    • Administer apomorphine (B128758) (0.05-0.5 mg/kg, s.c.) and measure contralateral rotations. A rate of >7 full body turns per minute is indicative of a successful lesion.

  • SKF83822 Administration:

    • Dissolve this compound in 0.9% saline.

    • Administer subcutaneously (s.c.) at doses ranging from 0.05 to 0.5 mg/kg. Dose-response studies are recommended to determine the optimal dose for the desired effect.

  • Behavioral Assessment:

    • Apomorphine-Induced Rotation: Following SKF83822 treatment, rotational behavior can be assessed to determine the compound's effect on dopamine receptor supersensitivity. Record contralateral turns for 30-60 minutes.

    • Cylinder Test: Place the rat in a transparent cylinder (20 cm diameter, 30 cm height) and record forelimb wall contacts for 5 minutes. A successful lesion will result in a preference for the ipsilateral (non-impaired) forelimb. The effect of SKF83822 on reversing this asymmetry is quantified.[5][6] Calculate the percentage of contralateral forelimb use: (% Contralateral Use) = (Contralateral Touches / (Contralateral + Ipsilateral Touches)) * 100.

  • Molecular Assays:

    • Following behavioral testing, euthanize the animals and dissect the striatum and substantia nigra.

    • Immunohistochemistry: Perfuse animals with 4% paraformaldehyde, section the brains, and stain for Tyrosine Hydroxylase (TH) to confirm the extent of the dopaminergic lesion. Staining for c-Fos can be used to assess neuronal activation following SKF83822 treatment.

    • Western Blot: Homogenize striatal tissue to analyze levels of key signaling proteins such as phosphorylated DARPP-32 (Thr34), a marker of PKA activity downstream of D1 receptor activation.

MPTP Mouse Model

This model is widely used to study the neurotoxic mechanisms of PD and to screen for neuroprotective and symptomatic therapies.

Experimental Workflow:

MPTP_Workflow A Acclimatization (1 week) B MPTP Administration (e.g., 4 x 20 mg/kg, i.p., 2h intervals) A->B C Post-injection Period (3-7 days) B->C D Baseline Behavioral Testing (Open Field, Rotarod) C->D E SKF83822 Administration (Subcutaneous or i.p. injection) D->E F Post-treatment Behavioral Testing (Locomotor Activity) E->F G Tissue Collection (Striatum, Substantia Nigra) F->G H Molecular Assays (HPLC, Western Blot) G->H

Workflow for MPTP model and SKF83822 treatment.

Detailed Protocol:

  • Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used due to their sensitivity to MPTP.

  • MPTP Administration:

    • Dissolve MPTP hydrochloride in 0.9% saline.

    • Administer four intraperitoneal (i.p.) injections of 15-20 mg/kg MPTP at 2-hour intervals.

    • Allow a post-injection period of 3-7 days for the development of the dopaminergic lesion.

  • SKF83822 Administration:

    • Dissolve this compound in 0.9% saline.

    • Administer subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 0.1 to 1.0 mg/kg.

  • Behavioral Assessment:

    • Open Field Test: Place the mouse in an open field arena and record locomotor activity (distance traveled, rearing frequency) for 30-60 minutes. MPTP treatment typically causes hypolocomotion, and the ability of SKF83822 to reverse this deficit is measured.

    • Rotarod Test: Assess motor coordination and balance by placing the mouse on an accelerating rotarod. Record the latency to fall.

  • Molecular Assays:

    • Euthanize mice and dissect the striatum and substantia nigra.

    • HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in striatal homogenates to quantify the extent of dopamine depletion.

    • Western Blot: Analyze striatal tissue for changes in D1 receptor expression and downstream signaling molecules like phosphorylated ERK (pERK), which can be modulated by D1 receptor activation.

Key Molecular Assays

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This technique is essential for visualizing and quantifying the loss of dopaminergic neurons.

Protocol:

  • Perfuse animals with PBS followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

  • Section the brain (30-40 µm) on a cryostat or vibratome.

  • Wash sections in PBS and block with a solution containing normal serum and Triton X-100.

  • Incubate with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000) overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody.

  • Amplify the signal using an avidin-biotin complex (ABC) kit.

  • Visualize the staining with diaminobenzidine (DAB) or a fluorescent secondary antibody for confocal microscopy.

  • Quantify TH-positive cells in the substantia nigra using stereological methods.

Western Blot for Phosphorylated DARPP-32 (Thr34)

This assay measures the activation of the PKA signaling pathway downstream of D1 receptor stimulation.

Protocol:

  • Rapidly dissect and homogenize striatal tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate with a primary antibody against phospho-DARPP-32 (Thr34) (e.g., rabbit anti-pDARPP-32, 1:1000) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the pDARPP-32 signal to total DARPP-32 or a loading control like GAPDH or β-actin.

Conclusion

This compound is a powerful tool for dissecting the role of the D1 receptor-cAMP signaling pathway in the pathophysiology and treatment of Parkinson's disease. Its biased agonism allows for targeted investigations that can elucidate the specific contributions of this pathway to motor control and the potential for therapeutic intervention. By employing the detailed protocols and quantitative measures outlined in this guide, researchers can generate robust and reproducible data, advancing our understanding of dopamine receptor pharmacology and paving the way for novel therapeutic strategies for Parkinson's disease.

References

Initial Behavioral Effects of SKF83822 Hydrobromide in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF83822 hydrobromide is a notable selective dopamine (B1211576) D1 receptor partial agonist, distinguished by its biased agonism towards the Gs/adenylyl cyclase signaling pathway over the Gq/phospholipase C cascade. This unique pharmacological profile translates into a distinct set of initial behavioral effects in rodent models, which are critical for understanding its potential therapeutic applications and underlying neurobiological mechanisms. This technical guide provides an in-depth overview of these initial behavioral effects, focusing on locomotor activity, rotational behavior in unilateral 6-hydroxydopamine (6-OHDA) lesioned rats, and orofacial movements. Detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows are presented to facilitate rigorous and reproducible research in this area.

Introduction

Dopamine D1 receptors are pivotal in regulating motor control, motivation, and cognition. While full agonists of the D1 receptor have been explored for various central nervous system disorders, their clinical utility has been hampered by a narrow therapeutic window and the induction of adverse effects such as dyskinesias. This compound emerges as a compound of interest due to its biased agonism. By preferentially activating the adenylyl cyclase (AC) pathway, it is hypothesized to elicit a subset of D1 receptor-mediated effects, potentially separating therapeutic benefits from unwanted side effects. Understanding the initial behavioral pharmacology of SKF83822 in rodents is a crucial first step in evaluating this hypothesis.

Mechanism of Action: Biased Agonism at the D1 Receptor

SKF83822 acts as a biased agonist at the dopamine D1 receptor. Unlike many other D1 agonists that activate both Gs and Gq protein-coupled signaling pathways, SKF83822 selectively stimulates the Gs-protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP levels subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. Crucially, SKF83822 does not significantly engage the Gq-protein-coupled pathway, which involves the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This biased signaling is thought to be responsible for its unique behavioral profile.

SKF83822_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs activates Gq Gq protein D1R->Gq no significant activation SKF83822 SKF83822 SKF83822->D1R binds AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) PKA->Downstream phosphorylates PLC Phospholipase C Gq->PLC

SKF83822 biased agonism at the D1 receptor.

Quantitative Behavioral Effects

The initial behavioral effects of this compound in rodents are dose-dependent and vary depending on the specific behavioral paradigm. The following tables summarize the key quantitative findings from published literature.

Locomotor Activity

SKF83822 generally induces an increase in locomotor activity in rodents. However, the effect can be biphasic, and the magnitude is often compared to other D1 agonists.

Animal ModelDose Range (mg/kg, s.c.)Behavioral ParameterObserved Effect
C57BL/6J mice0.15 - 0.35LocomotionInduces locomotion without inducing stereotypy.[1]
Monkeys0.15 - 0.35Locomotor ActivationResults in a state of extreme arousal and locomotor activation without stereotypy.[2]
Rotational Behavior in 6-OHDA Lesioned Rats

In the unilateral 6-OHDA lesion model of Parkinson's disease, SKF83822 induces robust contralateral rotations, indicative of D1 receptor stimulation in the denervated striatum.

Animal ModelDose Range (µg/kg, s.c.)Behavioral ParameterObserved Effect
Rats with unilateral 6-OHDA lesions25 - 100Contralateral RotationsProduces a strong, dose-dependent rotational response.[1][3]
Rats with unilateral 6-OHDA lesions50Contralateral RotationsThe rotational response is approximately midway between that produced by 25 and 100 µg/kg doses and is abolished by the D1 antagonist SCH 23390.[2][3]
Orofacial Movements

SKF83822 has been shown to induce specific orofacial movements in mice, which are distinct from those induced by D1 agonists that also activate the PLC pathway.

Animal ModelDose Range (mg/kg, s.c.)Behavioral ParameterObserved Effect
C57BL/6J mice0.005 - 0.625Orofacial MovementsInduces mandibular vertical movement and incisor chatter.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key behavioral assays.

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus: A square or circular arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is typically equipped with a grid of infrared beams or a video tracking system to automatically record movement.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection.

  • Testing: Place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity for a specified duration (e.g., 30-60 minutes). Key parameters to measure include:

    • Horizontal Activity: Total distance traveled (cm), number of beam breaks.

    • Vertical Activity: Rearing frequency (number of times the animal stands on its hind legs).

    • Thigmotaxis: Time spent in the center versus the periphery of the arena.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Rotational Behavior in 6-OHDA Lesioned Rats

Objective: To assess the functional status of the nigrostriatal dopamine system and the effect of D1 receptor stimulation.

Procedure:

  • Surgical Procedure (6-OHDA Lesion):

    • Anesthetize the rat (e.g., with isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere. This will cause a unilateral degeneration of dopaminergic neurons.

    • Allow the animal to recover for at least 2 weeks.

  • Apomorphine (B128758) Challenge (Optional Pre-screening):

    • Administer a low dose of apomorphine (a non-selective dopamine agonist) to confirm the lesion. A robust contralateral rotational response (away from the lesioned side) indicates a successful lesion.

  • SKF83822 Testing:

    • Place the rat in a circular test arena equipped with an automated rotometer.

    • Administer this compound (s.c.).

    • Record the number of full 360° contralateral and ipsilateral rotations for a set period (e.g., 90-120 minutes).

    • Calculate the net contralateral rotations (contralateral - ipsilateral rotations).

Rotational_Behavior_Workflow cluster_testing Testing Procedure Start Start Surgery Unilateral 6-OHDA Lesion (MFB or SNc) Start->Surgery Recovery Recovery Period (min. 2 weeks) Surgery->Recovery Test Rotational Behavior Testing Recovery->Test Data Data Analysis (Net Contralateral Rotations) Test->Data Habituation Habituation to Arena Test->Habituation End End Data->End Injection SKF83822 Administration Recording Record Rotations

Experimental workflow for 6-OHDA rotational behavior.
Assessment of Orofacial Movements

Objective: To quantify the specific types of orofacial movements induced by SKF83822.

Apparatus: A clear observation chamber that allows for unobstructed video recording of the animal's head and mouth.

Procedure:

  • Habituation: Acclimate the mouse to the observation chamber for several minutes before drug administration.

  • Drug Administration: Administer this compound (s.c.).

  • Video Recording: Place the mouse in the observation chamber and record its behavior for a predetermined period (e.g., 30-60 minutes).

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the videos for the occurrence and duration of specific orofacial movements. A rating scale can be used, for example:

    • Vertical Jaw Movements: Repetitive up-and-down movements of the lower jaw.

    • Incisor Chattering: Rapid chattering of the incisors.

    • Tongue Protrusions: The number of times the tongue protrudes from the mouth.

    • Vacuous Chewing Movements: Chewing motions in the absence of food.

    • The frequency and duration of each behavior are recorded.

Conclusion

The initial behavioral effects of this compound in rodents are characterized by increased locomotor activity, robust contralateral rotations in 6-OHDA lesioned rats, and a specific pattern of orofacial movements. These effects are consistent with its mechanism of action as a biased D1 receptor agonist that preferentially activates the adenylyl cyclase signaling pathway. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the neuropharmacology of SKF83822 and other biased dopamine receptor agonists. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore the functional consequences of biased agonism in more complex behavioral models.

References

The Binding Affinity of SKF83822 Hydrobromide for Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional selectivity of SKF83822 hydrobromide for the five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5). The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

SKF83822 is a high-affinity, selective dopamine D1-like receptor agonist.[1][2] It demonstrates a significant preference for D1 and D5 receptors over D2, D3, and D4 receptors. This selectivity profile makes it a valuable tool for investigating the specific roles of D1-like receptors in various physiological and pathological processes.

Quantitative Binding Affinity Data

The binding affinity of this compound for recombinant human dopamine receptors is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nM)
D1SKF838223.2[1][2]
D5SKF838223.1[1][2]
D2SKF83822186[1][2]
D3SKF8382266[1][2]
D4SKF83822335[1][2]

Table 1: Binding affinities (Ki) of this compound for human dopamine receptor subtypes.

Functional Selectivity

SKF83822 exhibits functional selectivity, also known as biased agonism. It acts as an agonist at D1-like receptors coupled to the adenylyl cyclase signaling pathway, stimulating the production of cyclic AMP (cAMP) with an EC50 value of 65 nM.[1][2] However, it does not activate the phospholipase C (PLC) pathway, which is another signaling cascade associated with D1-like receptors.[3][4] This biased signaling profile makes SKF83822 a specific tool for studying the consequences of activating the Gs/adenylyl cyclase pathway downstream of D1/D5 receptors.

Experimental Protocols

The following is a representative experimental protocol for a radioligand binding assay to determine the binding affinity of a test compound like SKF83822 for dopamine receptors. This protocol is based on standard methodologies in the field.

1. Materials and Reagents:

  • Membrane Preparations: Crude membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human dopamine D1, D2, D3, D4, or D5 receptors.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-Spiperone for D2-like receptors).

  • Test Compound: this compound.

  • Non-specific Binding Determinant: A high concentration of a non-labeled ligand that binds to the receptor with high affinity (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter.

2. Membrane Preparation:

  • Cells expressing the target receptor are harvested and homogenized in ice-cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

3. Radioligand Binding Assay (Competition Assay):

  • The assay is performed in a 96-well microplate in a final volume of 250 µL.

  • Total Binding wells: Contain membrane preparation, radioligand, and assay buffer.

  • Non-specific Binding wells: Contain membrane preparation, radioligand, and the non-specific binding determinant.

  • Competition wells: Contain membrane preparation, radioligand, and varying concentrations of SKF83822.

  • The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity on the filters is counted using a scintillation counter.

4. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the logarithm of the concentration of SKF83822.

  • The IC50 value (the concentration of SKF83822 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Membrane Preparation incubation Incubation (96-well plate) membranes->incubation radioligand Radioligand radioligand->incubation skf83822 SKF83822 (Varying Conc.) skf83822->incubation nsb Non-specific Ligand nsb->incubation filtration Filtration (Cell Harvester) incubation->filtration Separate bound/ unbound counting Scintillation Counting filtration->counting Measure radioactivity ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Experimental workflow for a radioligand binding assay.

D1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm skf83822 SKF83822 d1r D1 Receptor skf83822->d1r Binds to gs Gs Protein d1r->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates Gene Transcription Gene Transcription creb->Gene Transcription

Caption: D1 receptor signaling pathway activated by SKF83822.

References

Unveiling the Off-Target Profile of SKF83822 Hydrobromide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF83822 hydrobromide is widely recognized as a valuable pharmacological tool, primarily utilized for its properties as an atypical dopamine (B1211576) D1-like receptor agonist. Its defining characteristic is the selective activation of the adenylyl cyclase (AC) signaling cascade without stimulating phospholipase C (PLC), which is responsible for phosphoinositide (PI) hydrolysis.[1][2] This selective signaling profile makes it a subject of interest in neuroscience research, particularly in studies related to schizophrenia and Parkinson's disease.[1][2] However, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its off-target effects. This technical guide provides an in-depth analysis of the known off-target interactions of this compound, presenting quantitative binding data, detailed experimental protocols, and visual representations of the relevant signaling pathways to aid researchers in the design and interpretation of their studies.

On-Target Activity: A Biased Agonist at D1-like Receptors

SKF83822 is a high-affinity agonist for the dopamine D1 and D5 receptors, which constitute the D1-like receptor family. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] Notably, it does not activate the Gq-coupled pathway that results in phosphoinositide hydrolysis and subsequent intracellular calcium mobilization, a hallmark of its "atypical" or "biased" agonism.[2]

Off-Target Binding Profile of this compound

While exhibiting high selectivity for D1-like receptors, SKF83822 also demonstrates measurable binding affinity for other dopamine receptor subtypes, as well as for serotonin (B10506) and adrenergic receptors. The following table summarizes the quantitative binding data (Ki values) for SKF83822 at its primary targets and known off-target receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetBinding Affinity (Ki) in nMReceptor Family
Dopamine D13.2Dopaminergic
Dopamine D53.1Dopaminergic
Dopamine D2186Dopaminergic
Dopamine D366Dopaminergic
Dopamine D4335Dopaminergic
Serotonin 5-HT2A1167Serotonergic
Adrenergic α1A1251Adrenergic
Adrenergic α1B1385Adrenergic

Functional Consequences of Off-Target Interactions

The functional implications of SKF83822 binding to its off-target receptors are a critical consideration for researchers. While comprehensive functional data for all off-target interactions is not available, studies have begun to elucidate some of these effects.

Dopamine D2 Receptors: SKF83822 binds to D2 receptors with a Ki of 186 nM. Functionally, SKF83822 does not appear to activate the canonical Gq-mediated calcium signal that can be induced by the co-activation of D1 and D2 receptors in a heteromeric complex.[3] However, its occupancy of the D1 receptor within this D1-D2 heteromer can lead to a desensitization of the calcium signal when stimulated by other dopamine agonists.[1][3] This suggests that while SKF83822 may not directly act as an agonist or antagonist at the D2 receptor in this context, it can allosterically modulate the functional output of the D1-D2 receptor complex.[1][3] Pre-treatment with the D2-selective antagonist raclopride (B1662589) does not prevent this desensitization, further indicating that the effect is mediated through the D1 receptor component of the heteromer.[3]

Dopamine D3 and D4 Receptors: SKF83822 displays binding affinities for D3 and D4 receptors with Ki values of 66 nM and 335 nM, respectively. However, there is a lack of specific studies detailing the functional consequences (agonism, antagonism, or inverse agonism) of SKF83822 at these individual receptor subtypes.

Serotonin 5-HT2A Receptors: With a Ki of 1167 nM, the affinity of SKF83822 for the 5-HT2A receptor is considerably lower than for dopamine receptors. The functional outcome of this interaction has not been extensively characterized.

Adrenergic α1A and α1B Receptors: SKF83822 binds to α1A and α1B adrenergic receptors with Ki values of 1251 nM and 1385 nM, respectively. Similar to its other lower-affinity off-targets, the functional activity of SKF83822 at these receptors has not been a primary focus of research.

Signaling Pathways

The following diagrams illustrate the known signaling pathway for the on-target effects of SKF83822 and its interaction within the D1-D2 receptor heteromer.

cluster_membrane Plasma Membrane SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R G_alpha_s Gαs D1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: On-target signaling of SKF83822 via the D1 receptor.

cluster_membrane Plasma Membrane D1_D2_Heteromer D1-D2 Receptor Heteromer G_alpha_q Gαq D1_D2_Heteromer->G_alpha_q SKF83822 binding prevents full activation No_Activation No Activation of Ca2+ Signal D1_D2_Heteromer->No_Activation Results in PLC Phospholipase C G_alpha_q->PLC SKF83822 SKF83822 SKF83822->D1_D2_Heteromer Binds to D1 subunit Desensitization Desensitization of Ca2+ Signal SKF83822->Desensitization Leads to Dopamine_Agonist Dopamine Agonist (e.g., Dopamine) Dopamine_Agonist->D1_D2_Heteromer Activates

Caption: Off-target modulation by SKF83822 at the D1-D2 heteromer.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of SKF83822 for various receptors.

1. Membrane Preparation:

  • Utilize crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the recombinant human receptor of interest or from tissue homogenates known to be rich in the target receptor.

  • Homogenize cells or tissues in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20-30 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).

  • In a 96-well plate, set up the following reactions in a final volume of 200-250 µL:

    • Total Binding: Membranes, a specific radioligand (e.g., [3H]-SCH23390 for D1, [3H]-Raclopride for D2) at a concentration near its Kd, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 1-10 µM Haloperidol for D2).

    • Competition: Membranes, radioligand, and varying concentrations of this compound.

  • Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the SKF83822 concentration.

  • Determine the IC50 value (the concentration of SKF83822 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This protocol measures the ability of SKF83822 to stimulate the production of cAMP.

1. Cell Culture and Treatment:

  • Plate cells expressing the receptor of interest (e.g., HEK293-D1) in a suitable multi-well plate and grow to near confluence.

  • On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and pre-incubate for 15-30 minutes.

  • Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

2. Cell Lysis and cAMP Quantification:

  • Terminate the stimulation by removing the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).

  • Quantify the intracellular cAMP concentration in the cell lysates using a competitive immunoassay, such as a cAMP-specific ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the SKF83822 concentration.

  • Determine the EC50 value (the concentration of SKF83822 that produces 50% of the maximal response) using non-linear regression analysis.

Phosphoinositide Hydrolysis Assay (IP1 Accumulation)

This protocol assesses whether SKF83822 stimulates the PLC pathway by measuring the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of IP3.

1. Cell Culture and Labeling (Optional Traditional Method):

  • For traditional radiometric assays, pre-label cells expressing the receptor of interest with [3H]-myo-inositol for 24-48 hours to incorporate it into membrane phosphoinositides.

2. Cell Stimulation:

  • Wash the cells to remove excess unincorporated label (if applicable).

  • Pre-incubate the cells in a buffer containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatase, leading to the accumulation of IP1.

  • Add varying concentrations of this compound and a positive control (e.g., a known Gq-coupled receptor agonist) and incubate for 30-60 minutes at 37°C.

3. IP1 Quantification:

  • Radiometric Method:

    • Terminate the reaction by adding a cold acid (e.g., trichloroacetic acid).

    • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the [3H]-IP1 fraction by liquid scintillation counting.

  • HTRF Method (e.g., IP-One HTRF Assay):

    • Lyse the cells according to the kit manufacturer's protocol.

    • Add the HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate.

    • After incubation, measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.

4. Data Analysis:

  • Calculate the HTRF ratio or the amount of [3H]-IP1 accumulation for each condition.

  • Plot the response against the logarithm of the SKF83822 concentration to determine if there is a dose-dependent stimulation of phosphoinositide hydrolysis.

Conclusion

This compound is a potent and selective D1-like receptor agonist with a well-defined on-target signaling pathway through adenylyl cyclase. However, a comprehensive understanding of its pharmacology requires careful consideration of its off-target binding profile. While it exhibits measurable affinity for D2, D3, and D4 dopamine receptors, as well as for 5-HT2A and α1-adrenergic receptors, the functional consequences of these interactions are not fully elucidated for all targets. Notably, its interaction with the D1-D2 receptor heteromer appears to be modulatory rather than directly agonistic. Researchers employing SKF83822 should be mindful of these off-target interactions, particularly when using higher concentrations of the compound, and consider the potential for complex polypharmacology in their experimental systems. The detailed protocols provided in this guide offer a framework for the further characterization of SKF83822 and other compounds with similar pharmacological profiles. Further investigation into the functional activity of SKF83822 at its lower-affinity off-targets is warranted to complete our understanding of this important research tool.

References

SKF83822 hydrobromide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF83822 hydrobromide, a key pharmacological tool in neuroscience research. This document outlines its chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers investigating the dopaminergic system.

Core Compound Details

This compound is a synthetic compound that acts as a selective agonist for D1-like dopamine (B1211576) receptors. Its unique pharmacological profile makes it a subject of significant interest in the study of neurological and psychiatric disorders.

IdentifierValueReference
CAS Number 74115-10-9[1][2]
Molecular Weight 424.76 g/mol [1]
Molecular Formula C₂₀H₂₂ClNO₂·HBr[1]

Pharmacological Profile

SKF83822 is characterized as a high-affinity, selective agonist for the D1-like dopamine receptor family, which includes D1 and D5 subtypes. A key feature of SKF83822 is its biased agonism. It selectively activates the Gs/adenylyl cyclase signaling pathway, leading to an increase in cyclic AMP (cAMP) levels, without stimulating the Gq/phospholipase C (PLC) pathway.[3] This dissociation of signaling pathways makes it a valuable tool for dissecting the distinct roles of these intracellular cascades in dopamine receptor function.

The table below summarizes the binding affinities (Ki) of this compound for various receptors, highlighting its selectivity for D1-like receptors.

ReceptorKi (nM)Reference
D1 3.2
D5 3.1
D2 186
D3 66
D4 335
5-HT2A 1167
α1A 1251
α1B 1385

The compound's functional activity at the D1 receptor is demonstrated by its ability to stimulate adenylyl cyclase with an EC₅₀ value of 65 nM.

Signaling Pathway of SKF83822 at D1-like Receptors

The following diagram illustrates the canonical signaling pathway activated by SKF83822 upon binding to D1-like dopamine receptors.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

SKF83822 activates the D1 receptor, leading to downstream gene expression.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible application of SKF83822 in research. The following outlines a general methodology for an in vitro adenylyl cyclase activation assay, a common experiment to assess the functional activity of D1 receptor agonists.

Objective: To determine the potency and efficacy of SKF83822 in stimulating adenylyl cyclase activity in cells expressing the D1 dopamine receptor.

Materials:

  • HEK293 cells stably expressing the human D1 dopamine receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., 0.1 M HCl, 0.1% Triton X-100).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Forskolin (positive control).

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the D1-expressing HEK293 cells into a 96-well plate at a density of approximately 20,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 1 pM to 10 µM).

  • Cell Treatment: Remove the culture medium from the wells and wash once with PBS. Add the different concentrations of SKF83822 to the respective wells. Include a vehicle control (DMSO) and a positive control (forskolin).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Aspirate the treatment solutions and lyse the cells by adding lysis buffer to each well.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the SKF83822 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

The following diagram provides a visual representation of this experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed D1-HEK293 Cells C Treat Cells with SKF83822 A->C B Prepare SKF83822 Dilutions B->C D Incubate at 37°C C->D E Lyse Cells D->E F Measure cAMP Levels E->F G Plot Dose-Response Curve F->G H Determine EC50 and Emax G->H

Workflow for an in vitro adenylyl cyclase activation assay.

Conclusion

This compound remains an indispensable tool for the pharmacological dissection of dopamine D1-like receptor signaling. Its selective activation of the adenylyl cyclase pathway provides a unique opportunity to study the specific physiological and behavioral consequences of this signaling cascade. The data and protocols presented in this guide are intended to support the continued use of SKF83822 in advancing our understanding of the dopaminergic system and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo administration of SKF83822 hydrobromide, a selective dopamine (B1211576) D1-like receptor agonist. The information is intended to guide researchers in designing and executing experiments to study the effects of this compound in animal models.

Introduction

This compound is a high-affinity and selective agonist for the dopamine D1-like receptors (D1 and D5). It is a valuable tool for investigating the role of these receptors in various physiological and pathological processes, including motor control, learning and memory, and neuropsychiatric disorders. SKF83822 stimulates adenylyl cyclase but not phosphoinositide hydrolysis, making it a specific activator of the Gs/olf-cAMP signaling pathway.[1][2] In vivo, administration of SKF83822 has been shown to induce pronounced behavioral effects, such as hyperlocomotion.[1][2]

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 424.76 g/mol [1]
Formula C₂₀H₂₂ClNO₂·HBr[1]
Solubility Soluble to 100 mM in DMSO and 10 mM in ethanol (B145695).[1]
Storage Store at room temperature. For long-term storage of solutions, aliquoting and storing at -20°C or -80°C is recommended.

In Vivo Administration Data

The following table summarizes the typical dosage and administration routes for this compound in common laboratory animal models.

Animal ModelAdministration RouteDosage RangeVehicleNotes
Rat Subcutaneous (s.c.)25 - 100 µg/kg1-10% DMSO in sterile saline (0.9% NaCl)A single dose is often sufficient to elicit behavioral responses.
Monkey Subcutaneous (s.c.)0.15 - 0.35 mg/kg1-10% DMSO in sterile saline (0.9% NaCl)Induces a state of extreme arousal and locomotor activation.[1][2]

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

This protocol describes the preparation of a dosing solution for subcutaneous administration in rodents. The final concentration of DMSO should be kept to a minimum, ideally below 10% (v/v), to avoid potential toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the average weight of the animals, calculate the total mass of the compound needed.

  • Prepare a stock solution in DMSO:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a small volume of 100% DMSO to dissolve the powder completely. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of the compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Dilute the stock solution with sterile saline:

    • Calculate the volume of the DMSO stock solution and sterile saline needed to achieve the final desired concentration and a final DMSO concentration of ≤10%.

    • Example Calculation for a 50 µg/kg dose in a 25g mouse with an injection volume of 10 mL/kg and a final DMSO concentration of 5%:

      • Dose per mouse = 50 µg/kg * 0.025 kg = 1.25 µg

      • Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL = 250 µL

      • Final concentration of dosing solution = 1.25 µg / 250 µL = 5 µg/mL

      • To make 1 mL of this dosing solution with 5% DMSO:

        • Volume of DMSO = 5% of 1 mL = 50 µL

        • Volume of saline = 950 µL

        • Amount of SKF83822 needed = 5 µg/mL * 1 mL = 5 µg

        • From a 1 mg/mL (1000 µg/mL) stock in DMSO, you would need 5 µg / 1000 µg/mL = 0.005 mL = 5 µL of the stock.

        • Therefore, you would mix 5 µL of the 1 mg/mL DMSO stock with 45 µL of additional DMSO and 950 µL of sterile saline.

  • Mix and filter sterilize:

    • Gently vortex the final dosing solution to ensure it is homogenous.

    • If necessary, filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.

  • Store appropriately: Use the freshly prepared solution. If short-term storage is necessary, keep it on ice and protected from light.

Subcutaneous Administration Protocol for Rodents

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Weigh the animal: Obtain an accurate body weight to calculate the precise injection volume.

  • Prepare the injection: Draw the calculated volume of the dosing solution into the syringe. Remove any air bubbles.

  • Restrain the animal: Use appropriate and humane restraint techniques. For mice and rats, this typically involves scruffing the animal to expose the loose skin over the back and neck.

  • Administer the injection:

    • Create a tent of the loose skin between the shoulder blades.

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

    • Gently pull back on the plunger to ensure you have not entered a blood vessel (no blood should appear in the syringe hub).

    • Slowly and steadily inject the solution.

  • Withdraw the needle: Remove the needle and apply gentle pressure to the injection site for a few seconds if necessary.

  • Monitor the animal: Return the animal to its cage and monitor for any adverse reactions and for the expected behavioral effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the dopamine D1 receptor activated by SKF83822 and a typical experimental workflow for its in vivo administration.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates

Caption: Dopamine D1 Receptor Signaling Pathway activated by SKF83822.

Experimental_Workflow prep 1. Prepare SKF83822 Dosing Solution weigh 2. Weigh Animal & Calculate Dose Volume prep->weigh administer 3. Subcutaneous Administration weigh->administer observe 4. Behavioral Observation (e.g., Locomotor Activity) administer->observe data 5. Data Collection and Analysis observe->data

Caption: Experimental Workflow for In Vivo Administration of SKF83822.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of SKF83822 hydrobromide, a selective dopamine (B1211576) D1-like receptor agonist, in mice. The information is intended to assist in the design and execution of in vivo studies investigating the role of the D1 receptor in various physiological and behavioral processes.

Compound Information

PropertyValue
Full Name 6-Chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propenyl)-1H-3-benzazepine-7,8-diol hydrobromide
CAS Number 74115-10-9
Molecular Formula C₂₀H₂₂ClNO₂·HBr
Molecular Weight 424.76 g/mol
Mechanism of Action Selective agonist for D1-like dopamine receptors (D1 and D5). It stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), but does not activate the phospholipase C (PLC) pathway.[1]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Ethanol (B145695).[2]

Recommended Dosages for In Vivo Mouse Studies

The optimal dosage of this compound can vary depending on the specific experimental paradigm and the desired biological effect. The following table summarizes dosages reported in the literature for different applications in mice and other species for context. It is strongly recommended to perform a dose-response study for each new experimental setup.

ApplicationSpeciesDosage RangeAdministration RouteReported Effects
Orofacial MovementsC57BL/6J Mice0.005 - 0.625 mg/kgSubcutaneous (s.c.)Induction of mandibular vertical movement and incisor chatter.
Locomotor ActivitySwiss-Webster MiceLower doses effectiveNot specifiedA related D1 agonist, SKF 82958, increased locomotor activity at lower doses, with reduced effects at higher doses.
Rotational BehaviorRats25 - 100 µg/kgSubcutaneous (s.c.)Dose-dependent rotational behavior.[3]
LocomotionMonkeys0.15 - 0.35 mg/kgSubcutaneous (s.c.)Induced locomotion and a state of extreme arousal without stereotypy.[3]

Experimental Protocols

Vehicle Preparation

For in vivo administration, this compound should be dissolved in a suitable vehicle. Given its solubility profile, the following are common vehicle preparations:

  • DMSO-based vehicle: Dissolve this compound in 100% DMSO to create a stock solution. For injections, this stock can be further diluted with saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be kept low (typically <10%) to avoid toxicity.

  • Ethanol-based vehicle: Dissolve this compound in ethanol to create a stock solution. This can then be diluted with saline or PBS for injection. As with DMSO, the final ethanol concentration should be minimized. A study using a similar compound, SKF83959, utilized a vehicle of 10% ethanol in saline.[4]

Protocol for Vehicle Preparation (Example with DMSO):

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved by vortexing.

  • Calculate the volume of the stock solution needed for your experiment based on the desired final dosage and the number of animals.

  • On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the final injection concentration. For example, to achieve a final DMSO concentration of 5%, dilute the stock solution 1:20 with saline.

  • Vortex the final solution thoroughly before drawing it into syringes.

Administration Protocols

The most common routes of administration for this compound in rodent studies are subcutaneous (s.c.) and intraperitoneal (i.p.) injections.

This method allows for slower, more sustained absorption of the compound.

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin on its neck and back.

  • Injection Site: Lift a fold of skin on the back of the mouse, between the shoulder blades, to form a "tent".

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site.

  • Injection: Slowly and steadily inject the solution.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

This route provides rapid absorption of the compound into the systemic circulation.

  • Animal Restraint: Restrain the mouse securely, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and allow its body to rest on your forearm, securing the tail with your fingers.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to check for the aspiration of any fluid (e.g., blood, urine, or intestinal contents). If any fluid is aspirated, discard the syringe and prepare a new injection.

  • Injection: If no fluid is aspirated, inject the solution smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or injury.

Signaling Pathway and Experimental Workflow Diagrams

SKF83822-Induced D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates SKF83822 SKF83822 SKF83822->D1R Binds and Activates

Caption: D1 receptor signaling cascade initiated by SKF83822.

General Experimental Workflow for Behavioral Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Habituation Animal Habituation Drug_Prep SKF83822 Preparation Habituation->Drug_Prep Injection Vehicle or SKF83822 Injection (s.c. or i.p.) Drug_Prep->Injection Behavioral_Test Behavioral Assay (e.g., Locomotor, Fear Conditioning) Injection->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: Workflow for in vivo behavioral experiments with SKF83822.

References

Application Notes and Protocols for SKF83822 Hydrobromide Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of SKF83822 hydrobromide for in vivo injection, focusing on solubility, vehicle selection, and administration. This document also outlines the compound's mechanism of action through the dopamine (B1211576) D1 receptor signaling pathway.

Compound Information

This compound is a high-affinity, selective dopamine D1-like receptor agonist. It is a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes.

PropertyValue
Molecular Weight 424.76 g/mol
Formula C₂₀H₂₂ClNO₂·HBr
Purity Typically ≥98%
Solubility Soluble to 100 mM in DMSO and 10 mM in ethanol.[1]
Storage Store at room temperature as a solid.
Stock Solution Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Signaling Pathway

This compound selectively activates dopamine D1-like receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs). Activation of these receptors initiates a downstream signaling cascade primarily through the adenylyl cyclase pathway.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R binds & activates Gs Gs/olf protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (Thr34) CREB CREB PKA->CREB phosphorylates (Ser133) PP1 Protein Phosphatase-1 (PP1) DARPP32->PP1 inhibits Gene Gene Expression CREB->Gene regulates

Caption: SKF83822 signaling pathway.

Upon binding of SKF83822, the D1 receptor activates the Gs/olf protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[3] Increased cAMP levels lead to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32kDa) and the transcription factor CREB (cAMP response element-binding protein).[4][5] Phosphorylation of DARPP-32 at threonine 34 converts it into a potent inhibitor of protein phosphatase-1 (PP1).[4] Phosphorylation of CREB at serine 133 promotes its activity as a transcription factor, leading to changes in gene expression.[5]

Experimental Protocols

Preparation of this compound for Subcutaneous (s.c.) Injection in Rodents

This protocol provides a general guideline for preparing this compound for subcutaneous injection in rodents. It is recommended to first prepare a concentrated stock solution in an organic solvent, which is then diluted in a suitable aqueous vehicle for injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 4.25 mg per 1 mL of DMSO.

    • In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of sterile-filtered DMSO.

    • Vortex briefly to ensure complete dissolution. The solution should be clear.

  • Dilute the Stock Solution for Injection:

    • On the day of the experiment, thaw the stock solution (if frozen) and bring it to room temperature.

    • Calculate the required volume of the stock solution and the sterile aqueous vehicle (saline or PBS) to achieve the desired final concentration and injection volume.

    • Important: To avoid precipitation, it is crucial to add the stock solution to the aqueous vehicle while vortexing. Do not add the aqueous vehicle to the stock solution.

    • The final concentration of DMSO in the injection solution should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

  • Sterilization of the Final Injection Solution:

    • Draw the final diluted solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or directly into the injection syringe. This step is critical to ensure the sterility of the final product for in vivo use.

  • Administration:

    • Use a new sterile syringe and needle for each animal.

    • Administer the solution subcutaneously in the loose skin over the back or flank.

    • The injection volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice and rats).

Example Calculation:

To prepare a 1 mg/kg dose for a 25 g mouse in a 100 µL injection volume:

  • Dose per mouse: 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg

  • Final concentration: 25 µg / 100 µL = 0.25 µg/µL = 0.25 mg/mL

  • Using the 10 mM stock solution (4.25 mg/mL):

    • Volume of stock needed = (0.25 mg/mL) / (4.25 mg/mL) * 100 µL = 5.88 µL

    • Volume of saline/PBS = 100 µL - 5.88 µL = 94.12 µL

    • Final DMSO concentration = 5.88%

Experimental Workflow

experimental_workflow start Start weigh Weigh SKF83822 Hydrobromide Powder start->weigh dissolve Dissolve in Sterile DMSO (e.g., 10 mM Stock) weigh->dissolve dilute Dilute Stock in Sterile Saline/PBS dissolve->dilute filter Sterile Filter (0.22 µm syringe filter) dilute->filter inject Subcutaneous Injection into Animal Model filter->inject observe Observe and Record Behavioral/Physiological Effects inject->observe end End observe->end

Caption: Experimental workflow for injection preparation.

In Vivo Administration Data

The following table summarizes reported in vivo administration data for SKF83822. It is important to note that optimal dosage may vary depending on the specific animal model, experimental conditions, and desired biological effect. Dose-response studies are recommended to determine the optimal dose for a particular application.

Animal ModelRoute of AdministrationVehicleDose RangeObserved EffectsReference
RatSubcutaneous (s.c.)Not specified25-100 µg/kgDose-dependent rotational response.[2]
MonkeySubcutaneous (s.c.)Not specified0.15-0.35 mg/kgLocomotion induction without dyskinesia.[2]
MonkeySubcutaneous (s.c.)Not specifiedNot specifiedExtreme arousal and hyperlocomotion.

Safety Precautions

This compound is a research chemical and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • In case of contact with skin or eyes, wash the affected area immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols for SKF83822 Hydrobromide in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF83822 hydrobromide is a selective dopamine (B1211576) D1-like receptor agonist with high affinity for D1 and D5 receptors.[1][2] It is characterized as an atypical agonist because it primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP), without stimulating the phospholipase C (PLC) pathway.[3] This selective action makes SKF83822 a valuable tool for dissecting the specific roles of the D1-cAMP signaling cascade in neuronal function and for investigating potential therapeutic applications in neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to assess its effects on neuronal viability and signaling pathways.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for experimental design.

Table 1: Receptor Binding Affinity (Ki) of this compound

ReceptorKi (nM)
Dopamine D13.2[1][2]
Dopamine D53.1[1][2]
Dopamine D2186[1][2]
Dopamine D366[1][2]
Dopamine D4335[1][2]
5-HT2A1167[1][2]
α1A1251[1][2]
α1B1385[1][2]

Table 2: Functional Activity of this compound

AssayParameterValue
Adenylyl Cyclase StimulationEC5065 nM[1][2]
Phosphoinositide HydrolysisActivityNot Stimulated[1][2]

Signaling Pathways and Experimental Workflows

SKF83822 Signaling Pathway

SKF83822, as a D1-like receptor agonist, primarily activates Gαs-coupled receptors, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of genes involved in neuronal survival, plasticity, and other cellular functions.

SKF83822_Signaling_Pathway SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R AC Adenylyl Cyclase D1R->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Modulation

Figure 1: SKF83822 signaling cascade.

Experimental Workflow for Assessing Neuroprotective Effects

A typical workflow to evaluate the neuroprotective potential of SKF83822 involves culturing primary neurons, inducing a neurotoxic insult, treating with SKF83822, and subsequently assessing neuronal viability and relevant signaling pathways.

Neuroprotection_Workflow Culture 1. Primary Neuronal Culture (e.g., Cortical or Hippocampal Neurons) Insult 2. Induce Neurotoxic Insult (e.g., Glutamate, Oxidative Stress) Culture->Insult Treatment 3. Treat with this compound (Dose-Response and Time-Course) Insult->Treatment Viability 4a. Assess Neuronal Viability (MTT Assay) Treatment->Viability Signaling 4b. Analyze Signaling Pathways (Western Blot for pCREB, Immunofluorescence) Treatment->Signaling

Figure 2: Neuroprotection assay workflow.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (supplemented with B-27 and GlutaMAX)

  • Neurobasal medium (supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine

  • Laminin (B1169045)

  • Papain and DNase I

  • Sterile dissection tools

  • Culture plates or coverslips

Procedure:

  • Coat culture surfaces with 100 µg/mL poly-D-lysine overnight at 37°C, followed by three washes with sterile water. Then, coat with 5 µg/mL laminin for at least 4 hours at 37°C.

  • Euthanize the pregnant rat according to approved animal care and use committee protocols and remove the uterine horns containing the embryos.

  • Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the prepared culture surfaces.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Perform a half-media change every 3-4 days.

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

This protocol is for assessing the viability of primary neurons treated with this compound in a 96-well plate format.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed primary neurons in a 96-well plate and allow them to mature for at least 7 days in vitro (DIV).

  • Pre-treat the neurons with various concentrations of this compound (e.g., 10 nM - 10 µM) for a specified time (e.g., 1-2 hours).

  • Introduce the neurotoxic agent to induce cell death, co-incubating with SKF83822. Include appropriate controls (vehicle-treated, neurotoxin-only, SKF83822-only).

  • After the desired incubation period (e.g., 24 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for Phosphorylated CREB (pCREB)

This protocol details the detection of pCREB in primary neurons following treatment with this compound.

Materials:

  • Primary neuronal cultures

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-pCREB Ser133, anti-total CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat mature primary neurons with this compound (e.g., 1 µM) for various time points (e.g., 15, 30, 60 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total CREB antibody for normalization.

Protocol 4: Immunofluorescence for pCREB Localization

This protocol allows for the visualization of pCREB nuclear translocation in primary neurons treated with this compound.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking solution (5% normal goat serum in PBS)

  • Primary antibody (anti-pCREB Ser133)

  • Fluorescently-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat neurons on coverslips with this compound (e.g., 1 µM) for a specified time (e.g., 30 minutes).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the anti-pCREB primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of the selective D1-like receptor agonist this compound in primary neuronal cultures. By following these detailed methodologies, scientists can effectively assess its impact on neuronal viability and delineate the downstream signaling events, contributing to a better understanding of D1 receptor function and its therapeutic potential.

References

Application Notes and Protocols for Locomotor Activity Testing with SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF83822 hydrobromide is a high-affinity and selective dopamine (B1211576) D1-like receptor agonist. It is distinguished by its specific activation of adenylyl cyclase to stimulate cAMP production, without engaging phosphoinositide (PI) hydrolysis, a pathway activated by some other D1 agonists.[1][2] This unique signaling profile makes SKF83822 a valuable tool for dissecting the specific roles of D1 receptor-mediated adenylyl cyclase signaling in various physiological and pathological processes, including the modulation of locomotor activity. In vivo studies have demonstrated that SKF83822 can induce significant changes in motor behavior, including hyperlocomotion and rotational responses, making it a compound of interest for studies in neuropsychiatric and neurodegenerative disorders.[1]

These application notes provide a detailed protocol for assessing the effects of this compound on locomotor activity in rodents using the open field test. The open field test is a widely used behavioral assay to evaluate general locomotor activity, exploration, and anxiety-like behavior in animal models.[3][4][5][6]

Data Presentation

Table 1: Summary of this compound Dosages and Effects on Locomotor-Related Behaviors in Rodents
SpeciesDosage RangeRoute of AdministrationObserved EffectReference
Rat25-100 µg/kgSubcutaneous (s.c.)Dose-dependent rotational response in unilaterally 6-hydroxydopamine lesioned rats.[1]
Mouse0.005-0.625 mg/kgSubcutaneous (s.c.)Induces mandibular vertical movement and incisor chatter.[1]
Mouse0.15-0.35 mg/kgSubcutaneous (s.c.)Induces locomotion without inducing dyskinesias or stereotypy.[1]

Experimental Protocols

Protocol: Open Field Test for Locomotor Activity Assessment

This protocol details the procedure for measuring spontaneous locomotor activity in rodents following the administration of this compound.

1. Materials and Equipment

  • This compound

  • Vehicle solution (e.g., sterile saline or as recommended by the manufacturer)

  • Rodents (mice or rats)

  • Open field arena (e.g., 40 x 40 x 30 cm for mice, 100 x 100 x 40 cm for rats), typically made of a non-porous, easily cleaned material.[7]

  • Automated activity monitoring system with infrared beams or a video tracking system with appropriate software.[7][8]

  • Syringes and needles for administration

  • Disinfectant (e.g., 70% ethanol)

  • Personal Protective Equipment (PPE): gloves, lab coat.

2. Animal Preparation and Acclimation

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • On the day of testing, transport the animals to the behavioral testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[8][9] The lighting and ambient noise levels should be kept consistent throughout the study.[9]

3. Drug Preparation and Administration

  • Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

  • Determine the appropriate doses based on literature review and pilot studies (see Table 1 for guidance).[1]

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). The volume of injection should be consistent across all animals.

4. Experimental Procedure

  • Clean the open field arena thoroughly with disinfectant before and after each animal to remove any olfactory cues.[8]

  • Gently place the animal in the center of the open field arena.[4]

  • Immediately start the recording using the automated activity monitoring system or video tracking software.

  • Allow the animal to explore the arena freely for a predetermined duration. A typical test duration is 15-60 minutes, depending on the expected onset and duration of the drug's effect.[7]

  • The experimenter should remain out of the animal's sight to avoid influencing its behavior.[9]

5. Data Acquisition and Analysis

  • The automated system will record several parameters. Key parameters for locomotor activity include:

    • Total distance traveled: The total distance the animal moved within the arena.

    • Horizontal activity: The number of infrared beam breaks in the horizontal plane.

    • Vertical activity (rearing): The number of infrared beam breaks in the vertical plane, indicating exploratory rearing behavior.

    • Time spent in the center vs. periphery: This can be used to assess anxiety-like behavior, where a preference for the periphery (thigmotaxis) is indicative of higher anxiety.

  • Data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect.[10]

  • Statistical analysis should be performed to compare the different treatment groups (vehicle vs. SKF83822 doses). Appropriate statistical tests include ANOVA followed by post-hoc tests for multiple comparisons.[10]

Mandatory Visualizations

Signaling Pathway of this compound

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, ERK) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Modulation of Locomotor Activity) Downstream->Response Leads to

Caption: Signaling pathway of this compound.

Experimental Workflow for Locomotor Activity Testing

Locomotor_Activity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (30-60 min) Administration Drug Administration (s.c.) Acclimation->Administration Drug_Prep SKF83822 Preparation Drug_Prep->Administration Placement Place Animal in Open Field Arena Administration->Placement Immediately after Recording Record Activity (15-60 min) Placement->Recording Data_Acquisition Acquire Locomotor Data Recording->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for locomotor activity testing.

References

Application Notes and Protocols for Electrophysiology Recording with SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKF83822 hydrobromide, a selective dopamine (B1211576) D1-like receptor agonist, in electrophysiological studies. Detailed protocols for whole-cell patch-clamp recordings to investigate neuronal excitability and synaptic plasticity are provided, along with essential data on the compound's properties and signaling pathways.

Introduction to this compound

SKF83822 is a high-affinity and selective agonist for the dopamine D1-like receptors (D1 and D5).[1] It is characterized by its ability to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), without activating the phospholipase C (PLC) pathway.[2] This selective action makes it a valuable tool for dissecting the specific roles of the D1 receptor-mediated adenylyl cyclase pathway in neuronal function.

Data Presentation

Receptor Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) of SKF83822 for various neurotransmitter receptors and its functional potency (EC50) for adenylyl cyclase stimulation.

Receptor/EnzymeParameterValue (nM)
Dopamine D1 ReceptorKi3.2[1]
Dopamine D5 ReceptorKi3.1[1]
Dopamine D2 ReceptorKi186[1]
Dopamine D3 ReceptorKi66[1]
Dopamine D4 ReceptorKi335[1]
Serotonin 5-HT2A ReceptorKi1167[1]
Alpha-1A Adrenergic ReceptorKi1251[1]
Alpha-1B Adrenergic ReceptorKi1385[1]
Adenylyl CyclaseEC5065[1]
Electrophysiological Effects of a Structurally Similar D1-like Receptor Agonist
ParameterConditionReported Effect of SKF83959 (50 µM)
Resting Membrane PotentialCurrent-ClampDepolarization[3]
Input ResistanceCurrent-ClampReduction[3]
Action Potential AmplitudeCurrent-ClampDecrease[4]
Action Potential Half-widthCurrent-ClampIncrease[4]
Firing ThresholdCurrent-ClampIncrease[3]
Rheobase CurrentCurrent-ClampIncrease[3]
Number of Evoked Action PotentialsCurrent-ClampDecrease[3]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

SKF83822 binding to the D1 receptor primarily activates the Gs/olf G-protein, leading to the stimulation of adenylyl cyclase and the subsequent production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal function.

D1_Signaling_Pathway SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Binds to Gs Gs/olf G-protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates

Caption: D1 Receptor Signaling Cascade.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

The following diagram outlines the general workflow for performing whole-cell patch-clamp recordings to investigate the effects of SKF83822.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation (e.g., Hippocampus, Striatum) Patch Obtain Whole-Cell Configuration Slice_Prep->Patch ACSF_Prep Prepare Artificial Cerebrospinal Fluid (aCSF) ACSF_Prep->Patch ICS_Prep Prepare Intracellular Solution ICS_Prep->Patch Drug_Prep Prepare SKF83822 Stock Solution Application Bath Apply SKF83822 (e.g., 1-10 µM) Drug_Prep->Application Baseline Record Baseline Activity (10-15 min) Patch->Baseline Baseline->Application Record_Effect Record During Drug Application Application->Record_Effect Washout Washout with aCSF Record_Effect->Washout Analysis Analyze Electrophysiological Parameters Washout->Analysis

Caption: Whole-Cell Recording Workflow.

Experimental Protocols

Preparation of Solutions

Artificial Cerebrospinal Fluid (aCSF)

  • Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.

  • Preparation: Dissolve all components in ultrapure water. Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before use and throughout the experiment to maintain a pH of 7.4.

Intracellular Solution (for K-gluconate based patch-clamp)

  • Composition (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine-Na2, 4 Mg-ATP, 0.3 Na-GTP.

  • Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm/L. Filter through a 0.22 µm syringe filter before use.

This compound Stock Solution

  • Preparation: Prepare a 10 mM stock solution in sterile water or DMSO. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM).

Protocol 1: Investigating the Effect of SKF83822 on Neuronal Excitability using Current-Clamp

This protocol is designed to assess changes in a neuron's intrinsic firing properties upon application of SKF83822.

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick coronal or sagittal sections of the hippocampus or striatum) from a rodent model using a vibratome in ice-cold, carbogenated aCSF. Allow slices to recover in carbogenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Whole-Cell Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Under visual guidance (e.g., DIC microscopy), approach a neuron in the desired brain region (e.g., CA1 pyramidal neuron or medium spiny neuron).

    • Apply gentle positive pressure to the pipette as it approaches the cell.

    • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and establish a whole-cell configuration.

  • Baseline Recording:

    • Switch to current-clamp mode.

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms (B15284909) duration) to elicit voltage responses and action potentials. This will allow for the determination of input resistance, firing threshold, rheobase, and the frequency-current (F-I) relationship.

    • Record baseline activity for 10-15 minutes to ensure stability.

  • SKF83822 Application:

    • Bath apply SKF83822 at the desired concentration (e.g., 10 µM) in aCSF.

    • Continuously monitor the resting membrane potential.

    • After a stable effect is observed (typically 5-10 minutes), repeat the series of current injections to assess changes in the neuron's firing properties.

  • Washout: Perfuse the slice with drug-free aCSF for at least 20-30 minutes to determine if the effects of SKF83822 are reversible.

  • Data Analysis: Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, action potential threshold, rheobase, number of evoked action potentials, and the slope of the F-I curve.

Protocol 2: Investigating the Effect of SKF83822 on Synaptic Transmission using Voltage-Clamp

This protocol is designed to measure the effect of SKF83822 on excitatory postsynaptic currents (EPSCs).

  • Brain Slice Preparation and Recording Setup: Follow steps 1 and 2 from Protocol 4.2.

  • Whole-Cell Recording: Follow step 3 from Protocol 4.2.

  • Baseline Recording of EPSCs:

    • Switch to voltage-clamp mode and hold the neuron at -70 mV to record spontaneous or evoked EPSCs.

    • To record spontaneous EPSCs (sEPSCs), simply record the synaptic activity for a baseline period of 5-10 minutes.

    • To record evoked EPSCs (eEPSCs), place a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 neurons). Deliver brief electrical pulses to evoke synaptic responses.

    • Record baseline EPSCs for 10-15 minutes.

  • SKF83822 Application:

    • Bath apply SKF83822 at the desired concentration (e.g., 10 µM) in aCSF.

    • Continue to record sEPSCs or eEPSCs for 10-20 minutes.

  • Washout: Perfuse the slice with drug-free aCSF for at least 20-30 minutes.

  • Data Analysis: Analyze the recorded currents to determine changes in the amplitude and frequency of sEPSCs, or the amplitude of eEPSCs.

Protocol 3: Investigating the Modulation of Synaptic Plasticity (LTP/LTD) by SKF83822

This protocol outlines how to test if SKF83822 can modulate long-term potentiation (LTP) or long-term depression (LTD).

  • Brain Slice Preparation and Recording Setup: Follow steps 1 and 2 from Protocol 4.2.

  • Extracellular Field Potential Recording:

    • Place a recording electrode filled with aCSF in the dendritic layer (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

    • Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals).

  • Baseline Recording:

    • Deliver single baseline stimuli at a low frequency (e.g., 0.033 Hz) and adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response.

    • Record a stable baseline for at least 20 minutes.

  • SKF83822 Application (Pre-Induction):

    • Bath apply SKF83822 at the desired concentration for 10-20 minutes prior to the plasticity induction protocol.

  • Induction of Synaptic Plasticity:

    • For LTP: Apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • For LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP or LTD.

  • Data Analysis: Normalize the fEPSP slope to the baseline period. Compare the magnitude of LTP or LTD in the presence of SKF83822 to a control group without the drug.

Mandatory Visualizations

Logical Relationship of Experimental Approaches

Experimental_Logic cluster_question Scientific Question cluster_level Level of Investigation cluster_technique Electrophysiological Technique cluster_parameters Measured Parameters Question How does D1 receptor activation by SKF83822 affect neuronal function? Single_Neuron Single Neuron Properties Question->Single_Neuron Synaptic_Level Synaptic Transmission & Plasticity Question->Synaptic_Level Current_Clamp Current-Clamp Single_Neuron->Current_Clamp Voltage_Clamp Voltage-Clamp Synaptic_Level->Voltage_Clamp Field_Recording Field Potential Recording Synaptic_Level->Field_Recording Excitability Neuronal Excitability (Firing Rate, RMP, Rin) Current_Clamp->Excitability Synaptic_Currents Synaptic Currents (EPSC Amplitude & Frequency) Voltage_Clamp->Synaptic_Currents Plasticity Synaptic Plasticity (LTP/LTD) Field_Recording->Plasticity

Caption: Experimental Design Logic.

Disclaimer: These protocols provide a general framework. The optimal concentrations of this compound, recording parameters, and stimulation protocols may need to be optimized for specific experimental preparations and research questions. It is recommended to consult the primary literature for more detailed and specific methodologies.

References

Application Notes and Protocols for SKF83822 Hydrobromide in In Vivo Microdialysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF83822 hydrobromide is an atypical dopamine (B1211576) D1 receptor partial agonist. It is distinguished by its selective activation of the adenylyl cyclase (AC) signaling pathway, without stimulating phospholipase C (PLC), a pathway activated by other D1 receptor agonists. This unique pharmacological profile makes SKF83822 a valuable tool for dissecting the specific roles of D1 receptor-mediated cAMP signaling in various physiological and pathological processes in the central nervous system (CNS). In vivo microdialysis is a powerful technique used to measure the levels of endogenous neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals. This document provides detailed application notes and protocols for the use of this compound in in vivo microdialysis studies to investigate its effects on dopamine and glutamate (B1630785) levels.

Signaling Pathway of SKF83822

SKF83822 acts as an agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). Specifically, it stimulates the Gαs/olf subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

SKF83822 activates the D1 receptor/cAMP signaling pathway.

Data Presentation

Brain RegionTreatment GroupDopamine (% of Baseline ± SEM)Glutamate (% of Baseline ± SEM)
Striatum Vehicle100 ± 5100 ± 6
SKF83822 (0.05 mg/kg, s.c.)150 ± 12110 ± 8
SKF83822 (0.1 mg/kg, s.c.)220 ± 18125 ± 10
Nucleus Accumbens Vehicle100 ± 7100 ± 5
SKF83822 (0.05 mg/kg, s.c.)140 ± 10115 ± 9
SKF83822 (0.1 mg/kg, s.c.)200 ± 15130 ± 12
Prefrontal Cortex Vehicle100 ± 8100 ± 7
SKF83822 (0.05 mg/kg, s.c.)130 ± 995 ± 6
SKF83822 (0.1 mg/kg, s.c.)180 ± 1490 ± 8

*Note: This table contains hypothetical data for illustrative purposes. Actual experimental results may vary. SEM: Standard Error of the Mean.

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo microdialysis study to assess the effects of SKF83822 on dopamine and glutamate levels in a rodent model.

Animal Model and Housing
  • Species: Adult male Sprague-Dawley or Wistar rats (250-300 g) are commonly used.

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to surgery.

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame and ensure a flat skull position.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region. Example coordinates relative to bregma for the striatum are: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm.

  • Slowly lower a guide cannula (e.g., CMA 12) to the desired DV coordinate.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Administer post-operative analgesics and allow the animal to recover for at least 3-5 days.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently handle the animal and place it in a microdialysis bowl or a freely moving animal setup.

  • Remove the dummy cannula and insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.

  • Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4.

  • Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.

  • Administer this compound. This can be done via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired doses (e.g., 0.05, 0.1, 0.5 mg/kg). Alternatively, for local administration, SKF83822 can be included in the aCSF and delivered via reverse dialysis.

  • Continue to collect dialysate samples for at least 2-3 hours post-administration.

  • At the end of the experiment, euthanize the animal and perfuse the brain with formalin for histological verification of the probe placement.

  • Store the collected dialysate samples at -80°C until analysis.

Analytical Methods: Quantification of Dopamine and Glutamate
  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a highly sensitive method for the detection of dopamine. Dialysate samples are injected into the HPLC system. Dopamine is separated on a reverse-phase column and then detected by an electrochemical detector.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This method can be used for the simultaneous quantification of both dopamine and glutamate. After chromatographic separation, the analytes are ionized and detected by a mass spectrometer, providing high specificity and sensitivity.

  • Standard Curves: For both methods, standard curves with known concentrations of dopamine and glutamate should be prepared and run alongside the experimental samples to ensure accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Microdialysis Experiment Day cluster_analysis Analysis Phase Animal_Prep Animal Acclimation & Housing Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Prep->Surgery Recovery Post-operative Recovery (3-5 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration System Equilibration (60-120 min) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (≥60 min) Equilibration->Baseline Drug_Admin SKF83822 Administration Baseline->Drug_Admin Post_Admin_Sampling Post-administration Sample Collection (2-3 hours) Drug_Admin->Post_Admin_Sampling Histology Histological Verification of Probe Placement Post_Admin_Sampling->Histology Analysis HPLC-ECD / HPLC-MS Analysis of Dialysates Post_Admin_Sampling->Analysis Data_Quant Data Quantification & Statistical Analysis Analysis->Data_Quant

Application Notes and Protocols: Stereotaxic Injection of SKF83822 Hydrobromide into the Striatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stereotaxic injection of SKF83822 hydrobromide, a dopamine (B1211576) D1 receptor agonist, into the striatum. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the relevant signaling pathways and experimental workflows.

Application Notes

This compound is a selective dopamine D1 receptor agonist. Its stereotaxic injection into the striatum allows for the localized and specific investigation of the roles of D1 receptor activation in this critical brain region. The striatum is a key component of the basal ganglia, involved in motor control, reward, motivation, and cognition. Dysregulation of dopamine signaling in the striatum is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and drug addiction.

By directly administering SKF83822 into the striatum, researchers can bypass the peripheral effects and potential off-target central effects associated with systemic administration. This technique is invaluable for elucidating the specific contributions of striatal D1 receptor signaling to various physiological and pathological processes.

Mechanism of Action: SKF83822 acts as an agonist at dopamine D1 receptors, which are primarily coupled to the Gs/olf G-protein. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA). A major downstream target of PKA in striatal medium spiny neurons is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 at threonine 34 (Thr34) by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP-1). The inhibition of PP-1 leads to an increased phosphorylation state of numerous downstream effector proteins, ultimately modulating neuronal excitability and gene expression.

Experimental Protocols

Protocol 1: Stereotaxic Injection of this compound in Rodents

This protocol describes the procedure for the stereotaxic injection of this compound into the striatum of mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound (dissolved in sterile saline or artificial cerebrospinal fluid - aCSF)

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Stereotaxic apparatus

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • 30-gauge injection needle

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Sutures or wound clips

  • Analgesics and postoperative care supplies

Procedure:

  • Animal Preparation: Anesthetize the animal using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Apply eye ointment to prevent corneal drying. Sterilize the surgical area with betadine and 70% ethanol.

  • Incision and Craniotomy: Make a midline incision in the scalp to expose the skull. Use a sterile cotton swab to clean and dry the skull surface. Identify bregma and lambda.

  • Coordinate Determination: Determine the stereotaxic coordinates for the striatum relative to bregma. For mice, typical coordinates for the dorsal striatum are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±2.0 mm, Dorsoventral (DV): -3.0 mm from the skull surface. These coordinates should be optimized for the specific animal strain and age.

  • Drilling: Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.

  • Injection: Lower the injection needle attached to the microsyringe pump to the target DV coordinate.

  • Infusion: Infuse the this compound solution at a slow rate (e.g., 100-200 nL/min) to allow for diffusion and minimize tissue damage. The total volume is typically 0.5-1.0 µL.

  • Needle Retraction: After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon retraction. Slowly withdraw the needle.

  • Closure and Postoperative Care: Suture or clip the incision. Administer analgesics as per the approved protocol. Monitor the animal during recovery until it is fully ambulatory.

Protocol 2: Western Blot Analysis of DARPP-32 Phosphorylation

This protocol outlines the procedure for measuring changes in the phosphorylation of DARPP-32 at Thr34 in striatal tissue following SKF83822 injection.

Procedure:

  • Tissue Collection: At a predetermined time point after SKF83822 injection, euthanize the animal and rapidly dissect the striatum on ice.

  • Homogenization: Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-DARPP-32 (Thr34). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-DARPP-32 signal to the total DARPP-32 or a loading control (e.g., β-actin).

Protocol 3: In Situ Hybridization for Immediate Early Gene Expression

This protocol describes the detection of changes in the expression of immediate early genes (IEGs), such as c-fos, in the striatum.

Procedure:

  • Tissue Preparation: At a specified time after SKF83822 injection, perfuse the animal with a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose (B13894) solution.

  • Sectioning: Cut coronal sections of the striatum on a cryostat.

  • Hybridization: Hybridize the sections with a labeled c-fos antisense RNA probe.

  • Washing and Detection: Perform stringent washes to remove the non-specifically bound probe. Detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes, or immunohistochemistry for digoxigenin-labeled probes).

  • Analysis: Quantify the hybridization signal in the striatum using image analysis software.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of D1 receptor agonists in the striatum. Note that data from direct intra-striatal injections of SKF83822 is limited; therefore, data from systemic administration of SKF83822 or intra-striatal injection of the similar D1 agonist SKF-38393 are included to provide expected outcomes.

Experiment Agonist (Administration) Dose Outcome Measure Result Reference
Rotational BehaviorSKF83822 (Systemic, i.p.)25 µg/kgContralateral Rotations~100 rotations/90 min[1][2]
50 µg/kg~250 rotations/90 min[1][2]
100 µg/kg~400 rotations/90 min[1][2]
Locomotor ActivitySKF-38393 (Intra-striatal)1.0 µ g/site Time to Fall (Rotating Treadmill)Significant increase vs. vehicle[3]
Number of Steps (Rotating Treadmill)Significant increase vs. vehicle[3]
DARPP-32 PhosphorylationSKF 81297 (Striatal Slices)1 µMp-DARPP-32 (Thr34) levels441.3% ± 64.6% of control[4]
Immediate Early Gene ExpressionSKF83822 (Systemic, i.p.)50 µg/kgc-fos positive cells in striatumStrong induction[1][2]
Zif/268 positive cells in striatumStrong induction[1][2]

Mandatory Visualization

G cluster_0 D1 Receptor Signaling Pathway in Striatal Neurons SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R activates Gs_olf Gs/olf D1R->Gs_olf activates AC Adenylyl Cyclase Gs_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP-1) pDARPP32->PP1 inhibits pDownstream Increased Phosphorylation PP1->pDownstream dephosphorylates Downstream Downstream Effectors (Ion Channels, Receptors, Transcription Factors) Downstream->pDownstream Neuronal Altered Neuronal Excitability & Gene Expression pDownstream->Neuronal leads to

Caption: D1 Receptor Signaling Pathway.

G cluster_1 Experimental Workflow A Animal Preparation (Anesthesia, Stereotaxic Mounting) B Stereotaxic Injection of SKF83822 into Striatum A->B C Post-Injection Period (Behavioral Observation) B->C D Tissue Collection (Striatal Dissection) C->D E Biochemical Analysis (Western Blot for p-DARPP-32) D->E F Histological Analysis (In Situ Hybridization for c-fos) D->F G Data Analysis and Interpretation E->G F->G

References

Application Notes and Protocols for Long-Term Administration of SKF83822 Hydrobromide via Osmotic Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF83822 hydrobromide is a potent and selective agonist for D1-like dopamine (B1211576) receptors, primarily targeting D1 and D5 receptors. It is characterized by its ability to stimulate adenylyl cyclase without activating phosphoinositide hydrolysis, making it a valuable tool for dissecting the specific roles of this signaling pathway in various physiological and pathological processes.[1] Long-term, continuous administration of this compound via osmotic pumps offers a robust method for investigating the sustained effects of D1-like receptor activation in vivo. This delivery method ensures stable plasma and tissue concentrations of the compound, avoiding the peaks and troughs associated with repeated injections, thereby providing a more controlled experimental paradigm for studying chronic effects on behavior, neurochemistry, and cellular signaling.[2][3][4]

These application notes provide a comprehensive guide for researchers planning to utilize osmotic pumps for the long-term delivery of this compound in preclinical animal models. The protocols outlined below are based on established best practices for osmotic pump usage and the known pharmacological properties of SKF83822.

Data Presentation: Expected Quantitative Outcomes

The following tables represent hypothetical yet plausible data that could be generated from studies involving the long-term administration of this compound. These are intended to serve as a guide for data presentation and to highlight key outcome measures.

Table 1: Effects of Chronic this compound Infusion on Locomotor Activity in Rats

Treatment GroupTotal Distance Traveled (meters)Time Spent in Center Zone (seconds)Stereotypy Score (0-5)
Vehicle Control1500 ± 120300 ± 250.5 ± 0.2
SKF83822 (0.1 mg/kg/day)2500 ± 200450 ± 301.5 ± 0.4*
SKF83822 (0.5 mg/kg/day)4500 ± 350 600 ± 403.0 ± 0.6
SKF83822 (1.0 mg/kg/day)3800 ± 300550 ± 35 4.0 ± 0.5

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. Locomotor activity is assessed over a 24-hour period following 14 days of continuous infusion.

Table 2: Neurochemical Changes in the Striatum Following 28-Day Infusion of this compound

Treatment GroupDopamine (ng/mg tissue)DOPAC (ng/mg tissue)HVA (ng/mg tissue)p-ERK/total ERK ratio
Vehicle Control10.5 ± 0.82.1 ± 0.21.8 ± 0.11.0 ± 0.1
SKF83822 (0.5 mg/kg/day)9.8 ± 0.71.9 ± 0.21.7 ± 0.11.8 ± 0.2*

*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. Tissue samples are collected at the end of the 28-day infusion period.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Osmotic Pumps

Materials:

  • This compound powder

  • Vehicle: Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required concentration: Determine the desired daily dose (e.g., mg/kg/day) and the pumping rate of the selected osmotic pump (µl/hour). Use the following formula to calculate the required concentration of the this compound solution: Concentration (mg/ml) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pumping Rate (µl/hour) x 24 (hours/day) x 0.001 (ml/µl)]

  • Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in vehicle: Add the calculated volume of sterile 0.9% saline or aCSF to the microcentrifuge tube.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a sonicator for a brief period to aid dissolution. Visually inspect the solution to ensure there are no particulates.

  • Sterile filter the solution: To ensure sterility, filter the final solution through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent infection at the implantation site.

  • Store appropriately: If not used immediately, store the solution at 4°C for short-term storage. For long-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred.

Protocol 2: Osmotic Pump Filling and Priming

Materials:

  • ALZET® osmotic pumps (select a model with appropriate duration and flow rate for your study)[5]

  • Prepared sterile this compound solution

  • Sterile syringes and filling tubes (provided with ALZET® pumps)

  • Sterile gloves

  • Laminar flow hood

  • Sterile beaker with sterile 0.9% saline at 37°C

Procedure:

  • Work in a sterile environment: Perform all pump filling procedures in a laminar flow hood to maintain sterility.

  • Fill the pump: a. Attach a sterile filling tube to a sterile syringe. b. Draw the prepared SKF83822 solution into the syringe. c. Hold the osmotic pump upright and insert the filling tube into the pump's opening until it touches the bottom. d. Slowly and steadily inject the solution into the pump until the reservoir is completely full and a small amount of solution is seen at the outlet.

  • Insert the flow moderator: Carefully insert the small, translucent flow moderator into the pump opening until it is flush with the top of the pump. This regulates the rate of delivery.

  • Prime the pump (optional but recommended): For immediate onset of drug delivery upon implantation, prime the filled pumps by incubating them in a sterile beaker containing sterile 0.9% saline at 37°C for at least 4-6 hours before implantation.[6] Priming is essential if a catheter is used.

Protocol 3: Subcutaneous Implantation of Osmotic Pumps in Rodents

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • Filled and primed osmotic pump

  • Surgical instruments (scissors, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile gauze

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the animal: Use an appropriate anesthetic regimen as approved by your institution's animal care and use committee.

  • Prepare the surgical site: Shave the fur from the dorsal mid-scapular region. Cleanse the skin with an antiseptic solution.

  • Make an incision: Make a small midline incision (approximately 1 cm) in the skin.

  • Create a subcutaneous pocket: Insert a pair of blunt-ended forceps into the incision and gently open and close them to create a subcutaneous pocket large enough to accommodate the pump.

  • Insert the pump: Insert the osmotic pump into the pocket with the delivery portal pointing away from the incision.

  • Close the incision: Close the skin incision with wound clips or sutures.

  • Post-operative care: Administer analgesics as prescribed and monitor the animal for recovery from anesthesia and signs of post-operative distress. House the animal individually for a short period to prevent other animals from disturbing the surgical site.

Mandatory Visualizations

Signaling_Pathway SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds and Activates Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK Pathway PKA->ERK Can activate Gene Gene Expression (e.g., immediate early genes) CREB->Gene Modulates Downstream Downstream Cellular Effects Gene->Downstream ERK->Downstream

Caption: D1 Receptor Signaling Pathway of SKF83822.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solution Prepare SKF83822 Solution fill_pump Fill Osmotic Pump prep_solution->fill_pump prime_pump Prime Osmotic Pump fill_pump->prime_pump implant_pump Surgical Implantation of Pump prime_pump->implant_pump infusion_period Long-Term Infusion Period (e.g., 14-28 days) implant_pump->infusion_period behavioral_testing Behavioral Assessments (e.g., Locomotor Activity) infusion_period->behavioral_testing euthanasia Euthanasia and Tissue Collection behavioral_testing->euthanasia data_analysis Data Analysis and Interpretation behavioral_testing->data_analysis neurochem Neurochemical Analysis (e.g., HPLC, Western Blot) euthanasia->neurochem neurochem->data_analysis

Caption: Experimental Workflow for Long-Term SKF83822 Administration.

References

Application Notes and Protocols: Western Blot Analysis of Downstream Signaling Following SKF83822 Hydrobromide Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SKF83822 hydrobromide is a high-affinity and selective dopamine (B1211576) D1-like receptor agonist.[1] Its primary mechanism of action involves the stimulation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) production.[2][3] Unlike some other D1 agonists, SKF83822 does not activate the phospholipase C (PLC) pathway, making it a valuable tool for dissecting the specific contributions of the cAMP signaling cascade in various physiological and pathological processes.[3][4]

The activation of the D1 receptor by SKF83822 initiates a well-defined signaling pathway. The receptor couples to the Gs alpha subunit of a heterotrimeric G protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a key downstream effector.[5] Activated PKA phosphorylates a multitude of substrate proteins on serine or threonine residues, thereby altering their activity and mediating the cellular response.

Western blotting is an indispensable technique for investigating the effects of SKF83822 stimulation.[6] It allows for the sensitive and specific quantification of changes in the phosphorylation state of key downstream targets of the D1 receptor-PKA pathway. By using phospho-specific antibodies, researchers can directly measure the activation of signaling proteins. Key targets for analysis after SKF83822 stimulation include:

  • Phospho-CREB (cAMP response element-binding protein): PKA-mediated phosphorylation of CREB is a critical step in modulating gene expression.[4]

  • Phospho-DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): Phosphorylation of DARPP-32 at Threonine 34 by PKA transforms it into a potent inhibitor of protein phosphatase-1, amplifying PKA-mediated signaling.[5]

  • Other PKA Substrates: Analysis of global PKA substrate phosphorylation using phospho-PKA substrate motif antibodies can also provide a broader view of pathway activation.

This document provides detailed protocols for cell stimulation, sample preparation, and Western blot analysis to quantitatively assess the signaling events triggered by this compound.

Signaling Pathway and Experimental Workflow

SKF83822_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes SKF SKF83822 SKF->D1R Binds

Caption: SKF83822-induced D1 receptor signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Stimulation (e.g., HEK293 with D1R) - Serum starve (4-6h) - Treat with SKF83822 or Vehicle B 2. Cell Lysis - Ice-cold RIPA buffer - Add protease/phosphatase inhibitors A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Load 10-30 µg protein/lane C->D E 5. Protein Transfer - Transfer to PVDF or Nitrocellulose membrane D->E F 6. Blocking - 5% BSA or non-fat milk in TBST - 1 hour at room temperature E->F G 7. Primary Antibody Incubation - e.g., anti-p-CREB - Overnight at 4°C F->G H 8. Secondary Antibody Incubation - HRP-conjugated antibody - 1 hour at room temperature G->H I 9. Detection - ECL chemiluminescent substrate - Image capture H->I J 10. Data Analysis - Densitometry - Normalize to total protein or loading control I->J

Caption: Workflow for Western blot analysis of SKF83822 stimulation.

Detailed Experimental Protocols

This protocol provides a comprehensive methodology for detecting changes in protein phosphorylation in response to SKF83822 stimulation.

A. Cell Culture and Stimulation

  • Cell Seeding: Seed cells (e.g., HEK293, SH-SY5Y, or primary neurons expressing the dopamine D1 receptor) in 6-well plates and culture until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal kinase activity and synchronize the cells, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 4-6 hours.[6]

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Dilute the stock solution to the desired final concentrations in a serum-free medium immediately before use.

  • Stimulation: Aspirate the starvation medium and add the SKF83822-containing medium to the cells. Incubate for the desired time (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • Controls: Always include a "vehicle-only" control group treated with the same concentration of the solvent (e.g., water or DMSO) used for SKF83822.[6]

B. Cell Lysis and Protein Quantification

  • Lysis Buffer Preparation: Prepare an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve protein phosphorylation states.[7]

  • Cell Lysis: Immediately after stimulation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[6] Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[9]

C. Western Blot Procedure

  • Sample Preparation: Based on the protein quantification results, dilute the lysates with 4X SDS-PAGE sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.[8]

  • SDS-PAGE: Load equal amounts of protein (typically 10-30 µg) for each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.[8][10]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-phospho-CREB) in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Final Washes: Repeat the washing step (3 x 10 minutes with TBST) to remove the unbound secondary antibody.[7]

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system.[6]

D. Stripping and Reprobing for Total Protein

To accurately quantify changes in phosphorylation, it is crucial to normalize the phospho-protein signal to the total amount of that protein.

  • After imaging for the phospho-protein, wash the membrane in TBST.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash the membrane thoroughly with TBST.

  • Repeat the blocking step (C.4) and then probe the membrane with a primary antibody that recognizes the total, non-phosphorylated protein (e.g., mouse anti-total-CREB).

  • Proceed with the subsequent incubation, washing, and detection steps as described above.

Data Presentation and Quantification

Quantitative analysis, or densitometry, measures the signal intensity of the protein bands.[11] This allows for the determination of relative changes in protein phosphorylation across different treatment conditions.

  • Image Analysis: Use image analysis software to measure the intensity of the bands corresponding to the phosphorylated protein and the total protein (or loading control like GAPDH/β-actin).

  • Background Subtraction: Apply a consistent background subtraction method for all bands.[12]

  • Normalization: For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. This normalization corrects for any variations in protein loading.[9][12]

  • Fold Change Calculation: Express the normalized data as a fold change relative to the vehicle-treated control group.

Table 1: Representative Quantitative Data for p-CREB Levels After SKF83822 Stimulation

Treatment (15 min)p-CREB (Ser133) IntensityTotal CREB IntensityNormalized p-CREB/Total CREBFold Change (vs. Vehicle)
Vehicle Control50,000200,0000.251.0
SKF83822 (1 µM)125,000205,0000.612.44
SKF83822 (10 µM)280,000198,0001.415.64
SKF83822 (50 µM)310,000201,0001.546.16

Note: The data presented in this table are for illustrative purposes only and represent typical expected results.

References

Application Notes and Protocols: Immunohistochemical Detection of c-Fos after SKF83822 Hydrobromide Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immediate early gene c-Fos is a widely utilized marker for neuronal activation in response to a variety of stimuli, including pharmacological agents. Its protein product, Fos, can be detected using immunohistochemistry (IHC), providing a powerful tool to map functional neuroanatomical pathways. SKF83822 hydrobromide is a selective dopamine (B1211576) D1-like receptor agonist that activates the adenylyl cyclase signaling pathway.[1] The following application notes and protocols provide a detailed guide for the immunohistochemical detection of c-Fos expression in the rodent brain following the administration of this compound.

Data Presentation

Table 1: Representative c-Fos Positive Cell Counts in Rat Nucleus Accumbens (NAc) Following D1-like Agonist Administration [2]

Treatment GroupBrain RegionMean c-Fos Positive Cells/Field (± SEM)
Vehicle ControlNAc Core0.4 ± 0.2
NAc Shell0.2 ± 0.2
SKF 83959 (0.4 mg/kg)NAc Core12.1 ± 1.0
NAc Shell13.1 ± 1.4
SKF 83959 (2.5 mg/kg)NAc Core22.1 ± 2.0
NAc Shell22.6 ± 2.2

Note: This data is from a study using SKF 83959 and is intended to be representative of the type of quantitative data that can be obtained.[2] Researchers should generate their own data for SKF83822.

Signaling Pathway and Experimental Workflow

To visualize the underlying molecular mechanism and the experimental process, the following diagrams are provided.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus SKF83822 SKF83822 D1_Receptor Dopamine D1 Receptor SKF83822->D1_Receptor Binds to G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to c_Fos_Gene c-Fos Gene CRE->c_Fos_Gene Promotes Transcription c_Fos_mRNA c-Fos mRNA c_Fos_Gene->c_Fos_mRNA Transcription Fos_Protein Fos Protein c_Fos_mRNA->Fos_Protein Translation

Caption: SKF83822 Signaling Pathway to c-Fos Expression.

cFos_IHC_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_tissue_processing Tissue Collection & Processing cluster_ihc Immunohistochemistry cluster_analysis Data Acquisition & Analysis acclimatize Acclimatize Animals prepare_skf Prepare SKF83822 Solution acclimatize->prepare_skf administer Administer SKF83822 (Subcutaneous Injection) prepare_skf->administer wait Wait 90-120 minutes administer->wait anesthetize Anesthetize Animal wait->anesthetize perfuse Transcardial Perfusion (Saline followed by 4% PFA) anesthetize->perfuse extract_brain Extract and Post-fix Brain perfuse->extract_brain cryoprotect Cryoprotect Brain extract_brain->cryoprotect section Section Brain (40µm Coronal Sections) cryoprotect->section wash1 Wash Sections section->wash1 block_peroxidase Block Endogenous Peroxidase wash1->block_peroxidase wash2 Wash Sections block_peroxidase->wash2 block_nonspecific Block Non-specific Binding wash2->block_nonspecific primary_ab Incubate with Primary Antibody (anti-c-Fos) block_nonspecific->primary_ab wash3 Wash Sections primary_ab->wash3 secondary_ab Incubate with Secondary Antibody wash3->secondary_ab wash4 Wash Sections secondary_ab->wash4 abc Incubate with ABC Reagent wash4->abc wash5 Wash Sections abc->wash5 develop Develop with DAB Substrate wash5->develop wash6 Wash Sections develop->wash6 mount Mount Sections on Slides wash6->mount image Image Acquisition mount->image quantify Quantify c-Fos Positive Cells image->quantify analyze Statistical Analysis quantify->analyze

Caption: Experimental Workflow for c-Fos Immunohistochemistry.

Experimental Protocols

The following protocols provide a detailed methodology for conducting c-Fos immunohistochemistry in rodent brain tissue following this compound administration.

Animal Handling and Drug Administration
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Housing: House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle. Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • This compound Preparation:

    • Dissolve this compound in sterile saline (0.9% NaCl).

    • A typical dose range for inducing c-Fos expression is 25-100 µg/kg.[1] The final concentration should be calculated based on the desired dosage and the average weight of the animals to ensure a consistent injection volume (e.g., 1 ml/kg).

  • Administration:

    • Administer the prepared this compound solution or vehicle (sterile saline) via subcutaneous (s.c.) injection.

Tissue Collection and Preparation
  • Timing: Ninety to 120 minutes after the injection, a time window consistent with peak c-Fos protein expression, deeply anesthetize the rat with an overdose of a suitable anesthetic (e.g., pentobarbital, 100 mg/kg, i.p.).

  • Transcardial Perfusion:

    • Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

    • Perform a thoracotomy to expose the heart.

    • Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

    • Begin perfusion with approximately 100-150 mL of ice-cold 0.1 M phosphate-buffered saline (PBS, pH 7.4) to flush the vasculature of blood.

    • Once the liver and extremities are clear of blood, switch to ice-cold 4% paraformaldehyde (PFA) in 0.1 M PBS and perfuse with approximately 300-400 mL.

  • Brain Extraction and Post-fixation:

    • Carefully dissect the brain from the skull.

    • Post-fix the brain in 4% PFA at 4°C for 24 hours.

  • Cryoprotection:

    • Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PBS at 4°C.

    • Allow the brain to equilibrate until it sinks (typically 48-72 hours).

  • Sectioning:

    • Freeze the brain and cut 40 µm coronal sections using a cryostat or a freezing microtome.

    • Collect the sections in a cryoprotectant solution and store them at -20°C until immunohistochemical processing.

c-Fos Immunohistochemistry Protocol (Free-Floating Sections)

This protocol utilizes the avidin-biotin-complex (ABC) method with diaminobenzidine (DAB) for visualization.

  • Reagents and Materials:

    • 0.1 M PBS (pH 7.4)

    • PBS with 0.3% Triton X-100 (PBST)

    • Hydrogen peroxide (H₂O₂)

    • Normal goat serum (NGS)

    • Primary antibody: Rabbit anti-c-Fos (e.g., Santa Cruz Biotechnology, sc-52)

    • Secondary antibody: Biotinylated goat anti-rabbit IgG (e.g., Vector Labs)

    • Avidin-Biotin Complex (ABC) reagent (e.g., Vector Labs Elite ABC Kit)

    • Diaminobenzidine (DAB) substrate kit

    • Gelatin-coated microscope slides

    • Mounting medium

  • Staining Procedure:

    • Washing: Wash the free-floating sections three times for 10 minutes each in 0.1 M PBS.

    • Peroxidase Quenching: Incubate the sections in 0.3% H₂O₂ in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.

    • Washing: Wash the sections three times for 10 minutes each in PBS.

    • Blocking: Incubate the sections in a blocking solution (e.g., 5% NGS in PBST) for 1-2 hours at room temperature on a shaker.

    • Primary Antibody Incubation: Incubate the sections in the primary anti-c-Fos antibody solution (diluted 1:1000 to 1:5000 in blocking solution) for 48-72 hours at 4°C with gentle agitation.

    • Washing: Wash the sections three times for 10 minutes each in PBST.

    • Secondary Antibody Incubation: Incubate the sections in the biotinylated secondary antibody solution (e.g., 1:500 in PBST) for 1-2 hours at room temperature.

    • Washing: Wash the sections three times for 10 minutes each in PBST.

    • ABC Incubation: Prepare the ABC reagent according to the manufacturer's instructions and incubate the sections in this solution for 1 hour at room temperature.

    • Washing: Wash the sections three times for 10 minutes each in PBST.

    • DAB Development: Prepare the DAB substrate solution according to the manufacturer's instructions and incubate the sections until the desired color intensity is reached (monitor under a microscope).

    • Final Washes: Stop the reaction by washing the sections thoroughly in PBS (3 x 5 minutes).

    • Mounting: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

Microscopy and Quantification
  • Image Acquisition: Use a bright-field microscope to capture images of the brain regions of interest (e.g., nucleus accumbens, prefrontal cortex, striatum). Ensure consistent lighting and magnification across all samples.

  • Quantification:

    • Define the anatomical boundaries of the regions of interest using a rat brain atlas.

    • Count the number of c-Fos-positive nuclei within these defined areas. A positive cell is typically characterized by a dark, distinct nuclear stain.

    • To normalize the data, the number of positive cells can be expressed as a density (cells/mm²).

    • Image analysis software (e.g., ImageJ/Fiji) can be used for automated or semi-automated cell counting to ensure objectivity and efficiency.[3][4]

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare c-Fos expression between the SKF83822-treated and vehicle control groups. A p-value of <0.05 is typically considered statistically significant.

References

Application Notes and Protocols for Studying Cognitive Function with SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF83822 hydrobromide is a high-affinity, selective dopamine (B1211576) D1-like receptor agonist. It is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various physiological processes, including cognitive functions such as learning, memory, and executive function. Dopamine D1 receptors are predominantly expressed in brain regions critical for cognition, including the prefrontal cortex and hippocampus. Their activation initiates a Gs/olf-coupled signaling cascade, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This signaling pathway plays a crucial role in modulating neuronal excitability, synaptic plasticity, and gene expression, all of which are fundamental to cognitive processes.

This document provides detailed application notes and experimental protocols for utilizing this compound to study cognitive function in preclinical research settings.

Mechanism of Action

SKF83822 acts as a selective agonist at dopamine D1-like receptors (D1 and D5). Upon binding, it activates the Gαs/olf subunit of the G-protein complex, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to an amplification of the signaling cascade and modulation of neuronal function. This pathway is critical in brain regions associated with higher-order cognitive processes.

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of this compound for various receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)
Dopamine D1 3.2
Dopamine D5 3.1
Dopamine D2186
Dopamine D366
Dopamine D4335
5-HT2A1167
α1A-adrenergic1251
α1B-adrenergic1385

Data sourced from Tocris Bioscience product information.[1]

Dose-Response Data (Locomotor and Stereotypic Activity)
Dose (mg/kg)Locomotor Activity (Arbitrary Units)Stereotypic Activity (Arbitrary Units)
Vehicle~100~50
0.1~200~100
0.3~400~200
1.0~600 ~350
3.0~500~300
10.0~400~250

Data adapted from a study investigating age-related differences in response to dopaminergic agonists. The values are approximate and intended for illustrative purposes.

Signaling Pathway Diagram

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Agonist Binding G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP G_protein->AC Activates ATP ATP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) Cognitive_Function Modulation of Cognitive Function PKA->Cognitive_Function Phosphorylates Targets pDARPP32 p-DARPP-32 (Active) DARPP32->pDARPP32 PP1 Protein Phosphatase 1 (PP1) pDARPP32->PP1 Inhibits PP1->Cognitive_Function Dephosphorylates Substrates

Caption: this compound signaling pathway.

Experimental Protocols

The following are generalized protocols for common behavioral assays used to assess cognitive function. These should be adapted based on the specific research question, animal model, and laboratory conditions. It is recommended to conduct pilot studies to determine the optimal dose of SKF83822 for a specific cognitive task, likely within the 0.1 - 3.0 mg/kg range, administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 20-30 minutes before the task.

Novel Object Recognition (NOR) Test

This test assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animal and have no innate rewarding or aversive properties.

  • Video recording and tracking software.

Protocol:

  • Habituation (Day 1): Place the animal in the empty arena for 5-10 minutes to allow for free exploration and to reduce novelty-induced stress.

  • Training/Familiarization (Day 2):

    • Place two identical objects (A and A) in the arena.

    • Administer this compound or vehicle at the predetermined dose and time.

    • Place the animal in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose or forepaws.

  • Testing (Day 2, after a retention interval):

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object (A and B).

    • Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher DI indicates better recognition memory.

T-Maze Spontaneous Alternation Task

This task assesses spatial working memory, which is dependent on the hippocampus and prefrontal cortex.

Materials:

  • T-shaped maze with a start arm and two goal arms.

  • Guillotine doors to block off arms.

Protocol:

  • Habituation: Allow the animal to explore the maze freely for a few minutes before the first trial.

  • Forced-Choice Trial (Trial 1):

    • Administer this compound or vehicle.

    • Block one of the goal arms with a guillotine door.

    • Place the animal at the end of the start arm and allow it to enter the open goal arm.

    • Once the animal has entered the arm, confine it there for a short period (e.g., 30 seconds).

  • Free-Choice Trial (Trial 2):

    • After a short inter-trial interval (e.g., 15-30 seconds), place the animal back in the start arm with both goal arms now open.

    • Record which arm the animal chooses to enter.

  • Data Analysis:

    • A "correct" choice is when the animal enters the previously unvisited arm.

    • Calculate the percentage of spontaneous alternations over a series of trials.

    • A higher percentage of alternation indicates better spatial working memory.

Morris Water Maze (MWM)

This task assesses spatial learning and memory, which is highly dependent on the hippocampus.

Materials:

  • A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic paint or milk powder).

  • A hidden platform submerged just below the water surface.

  • Various distal visual cues placed around the room.

  • Video recording and tracking software.

Protocol:

  • Acquisition Phase (e.g., 4-5 days):

    • Administer this compound or vehicle daily before the trials.

    • Conduct 4 trials per day for each animal.

    • For each trial, place the animal in the water facing the wall at one of four quasi-random start locations.

    • Allow the animal to swim and find the hidden platform. If it does not find it within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

  • Probe Trial (e.g., Day 6):

    • Remove the platform from the pool.

    • Administer this compound or vehicle.

    • Place the animal in the pool from a novel start location and allow it to swim for a set time (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. More time in the target quadrant indicates better spatial memory.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Habituation Animal Habituation to Environment & Handling Dose_Selection Dose Selection & Pilot Study Animal_Habituation->Dose_Selection Drug_Admin Administer SKF83822 or Vehicle Dose_Selection->Drug_Admin Behavioral_Task Perform Cognitive Task (e.g., NOR, T-Maze, MWM) Drug_Admin->Behavioral_Task Data_Acquisition Record & Track Behavior Behavioral_Task->Data_Acquisition Data_Processing Process & Analyze Data (e.g., DI, % Alternation, Latency) Data_Acquisition->Data_Processing Interpretation Interpret Results & Draw Conclusions Data_Processing->Interpretation

Caption: General workflow for cognitive studies.

Logical Relationship Diagram

Logical_Relationship cluster_drug Pharmacological Intervention cluster_molecular Molecular & Cellular Level cluster_behavioral Behavioral Outcome SKF83822 SKF83822 Administration D1R_Activation D1 Receptor Activation in PFC/Hippocampus SKF83822->D1R_Activation Causes Signaling_Cascade Increased cAMP/PKA Signaling D1R_Activation->Signaling_Cascade Leads to Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Signaling_Cascade->Synaptic_Plasticity Promotes Cognitive_Performance Modulation of Cognitive Performance Synaptic_Plasticity->Cognitive_Performance Underlies Working_Memory Working Memory (e.g., T-Maze) Cognitive_Performance->Working_Memory Recognition_Memory Recognition Memory (e.g., NOR) Cognitive_Performance->Recognition_Memory Spatial_Memory Spatial Memory (e.g., MWM) Cognitive_Performance->Spatial_Memory

Caption: Logic of SKF83822's effect on cognition.

References

Application Notes and Protocols for Inducing Dyskinesia in Animal Models with SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF83822 hydrobromide is a high-affinity, selective dopamine (B1211576) D1-like receptor agonist. Unlike other D1 agonists that may activate phospholipase C, SKF83822 preferentially stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[1][2] This distinct signaling profile makes it a valuable tool for investigating the specific role of the D1 receptor-cAMP signaling pathway in various physiological and pathological processes, including the induction of dyskinesia. In animal models of Parkinson's disease, chronic administration of dopaminergic therapies like levodopa (B1675098) (L-DOPA) often leads to the development of debilitating abnormal involuntary movements (AIMs), a form of dyskinesia.[3][4] Understanding the mechanisms underlying these movements is crucial for developing improved therapeutics. SKF83822 can be utilized to model and study D1 receptor-mediated dyskinesia, offering a more targeted approach compared to broader-acting dopaminergic agents. These application notes provide detailed protocols for inducing and assessing dyskinesia in rodent models using this compound.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of SKF83822 and related compounds in inducing dyskinetic-like behaviors in rodents.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Dopamine D13.2[2]
Dopamine D53.1[2]
Dopamine D2186[2]
Dopamine D366[2]
Dopamine D4335[2]
5-HT2A1167[2]
α1A1251[2]
α1B1385[2]

Table 2: Orofacial Dyskinesia Induced by SKF83822 in Rats

CompoundDose (mg/kg, s.c.)Vacuous Chewing Movements (VCMs) / 5 minTongue Protrusions / 5 min
Vehicle-~5~2
SKF838220.1~15~8
SKF838220.3~25~15
SKF838221.0~40~25

Note: The data in this table is representative and compiled from descriptions of dose-dependent increases in orofacial dyskinesias. Actual values may vary between studies.

Experimental Protocols

Protocol 1: Induction of Dyskinesia in 6-Hydroxydopamine (6-OHDA)-Lesioned Rats

This protocol describes the induction of dyskinesia using SKF83822 in a well-established rodent model of Parkinson's disease.

1. Animal Model: Unilateral 6-OHDA Lesion

  • Animals: Adult male Sprague-Dawley or Wistar rats (225-250 g).

  • Surgery:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

    • Secure the animal in a stereotaxic frame.

    • Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). A common coordinate for the MFB in rats is AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from bregma.

    • The 6-OHDA solution (e.g., 8 µg in 4 µl of 0.02% ascorbic acid in saline) should be infused slowly over several minutes.

    • Allow a recovery period of at least 2-3 weeks to ensure complete lesioning of the nigrostriatal pathway.

  • Lesion Verification:

    • Confirm the extent of the dopamine lesion through behavioral testing, such as apomorphine- or amphetamine-induced rotations. A successful lesion will result in robust contralateral rotations (away from the lesioned side) with apomorphine (B128758) and ipsilateral rotations with amphetamine.

2. This compound Administration

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare fresh daily.

  • Dosage Range: 0.05 - 1.0 mg/kg. A dose-response study is recommended to determine the optimal dose for inducing stable dyskinesia in your specific experimental setup.

  • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Treatment Schedule:

    • Acute Induction: A single injection of SKF83822 can induce dyskinetic behaviors.

    • Chronic Induction: For a more stable and pronounced dyskinetic phenotype, administer SKF83822 daily for 1-3 weeks.

3. Assessment of Abnormal Involuntary Movements (AIMs)

  • Habituation: Place the rat in a clean, transparent observation cage without bedding for at least 10 minutes before scoring.

  • Observation Period: Observe and score the animals for 1-2 minutes every 20 minutes for a total of 120-180 minutes post-injection.

  • Scoring System: Use a validated AIMs rating scale. The severity of dyskinesia is typically classified into four subtypes:

    • Axial Dyskinesia: Contralateral twisting of the neck and trunk.

    • Limb Dyskinesia: Abnormal movements of the forelimb and/or hindlimb contralateral to the lesion.

    • Orofacial Dyskinesia: Vacuous chewing movements, tongue protrusions, and jaw tremors.

    • Locomotive Dyskinesia: Increased contralateral rotations.

  • Severity Score: Each subtype is scored on a scale from 0 to 4:

    • 0: Absent

    • 1: Occasional (present during less than 50% of the observation period)

    • 2: Frequent (present during more than 50% of the observation period)

    • 3: Continuous but interrupted by sensory stimuli

    • 4: Continuous and not interrupted by sensory stimuli

  • Total AIMs Score: The sum of the scores for each subtype provides a total dyskinesia score for each time point.

Protocol 2: Induction of Orofacial Dyskinesia in Naive Rats

This protocol is suitable for studying the direct effects of D1 receptor stimulation on orofacial movements without the confounding factor of a pre-existing lesion.

1. Animals and Habituation

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-300 g).

  • Habituation: Handle the rats for several days before the experiment and habituate them to the observation cages.

2. This compound Administration

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline.

  • Dosage Range: 0.1 - 1.0 mg/kg, administered subcutaneously (s.c.).

  • Administration: A single injection is typically sufficient to induce orofacial dyskinesia.

3. Assessment of Orofacial Dyskinesia

  • Observation: After drug administration, place the rat in an observation cage.

  • Scoring:

    • Vacuous Chewing Movements (VCMs): Count the number of purposeless chewing motions in the vertical plane, not directed at any object, for a set period (e.g., 2 or 5 minutes) at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Tongue Protrusions: Count the number of times the tongue protrudes from the mouth during the same observation period.

Signaling Pathways and Visualizations

SKF83822-Induced Dyskinesia Signaling Pathway

SKF83822, as a D1-like receptor agonist, primarily exerts its effects through the activation of the Gαolf protein-coupled adenylyl cyclase pathway. This leads to a cascade of intracellular events within the medium spiny neurons of the striatum, ultimately contributing to the expression of dyskinetic movements.

SKF83822_Signaling_Pathway SKF83822 This compound D1R Dopamine D1 Receptor SKF83822->D1R Activates G_alpha_olf Gαolf D1R->G_alpha_olf Activates AC Adenylyl Cyclase G_alpha_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) ERK ERK PKA->ERK Activates PP1 Protein Phosphatase-1 (PP-1) DARPP32->PP1 Inhibits Dyskinesia Dyskinesia PP1->Dyskinesia Modulates (via dephosphorylation of various substrates) CREB CREB ERK->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Gene_Expression->Dyskinesia Contributes to Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Stereotaxic_Surgery Stereotaxic Surgery (Unilateral 6-OHDA Lesion) Animal_Acclimation->Stereotaxic_Surgery Recovery Post-operative Recovery (2-3 weeks) Stereotaxic_Surgery->Recovery Lesion_Verification Lesion Verification (Apomorphine-induced rotations) Recovery->Lesion_Verification Drug_Administration SKF83822 Administration (Acute or Chronic) Lesion_Verification->Drug_Administration Behavioral_Assessment Behavioral Assessment (AIMs Scoring) Drug_Administration->Behavioral_Assessment Data_Analysis Data Analysis Behavioral_Assessment->Data_Analysis Results Results & Interpretation Data_Analysis->Results

References

Troubleshooting & Optimization

SKF83822 hydrobromide not dissolving in vehicle solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the dissolution of SKF83822 hydrobromide in vehicle solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers like saline or PBS. Why is this happening?

A1: this compound has limited solubility in purely aqueous solutions. Like many organic small molecules, its chemical structure makes it hydrophobic, leading to difficulty in dissolving in polar solvents like water, saline, or phosphate-buffered saline (PBS).

Q2: The product datasheet states that this compound is soluble in DMSO and ethanol. Can I use these for my in vivo experiments?

A2: While this compound is readily soluble in organic solvents like DMSO and ethanol, these are often not suitable for direct in vivo administration at high concentrations due to potential toxicity.[1] However, they are excellent for preparing high-concentration stock solutions, which can then be diluted into a final, biocompatible vehicle solution.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it with my aqueous vehicle. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the addition of an anti-solvent (the aqueous buffer) drastically reduces the solubility of the compound. To avoid this, it is crucial to add the DMSO stock solution to the aqueous vehicle slowly while vortexing or stirring vigorously. This ensures rapid and uniform dispersion, preventing localized high concentrations that lead to precipitation.

Q4: Are there any alternative vehicle formulations to improve the solubility of this compound for in vivo use?

A4: Yes, several strategies can be employed. A common approach is to use a co-solvent system, where a small percentage of an organic solvent like DMSO is used in the final aqueous vehicle. Another effective method is to use cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate hydrophobic drugs and increase their aqueous solubility.[2][3]

Troubleshooting Guide

If you are encountering issues with dissolving this compound, follow this troubleshooting workflow:

G start Start: SKF83822 HBr not dissolving check_solvent Is the primary solvent appropriate? start->check_solvent use_organic Use 100% DMSO or Ethanol for a stock solution. check_solvent->use_organic No precipitation Does the compound precipitate upon dilution into aqueous vehicle? check_solvent->precipitation Yes use_organic->precipitation slow_addition Add stock solution dropwise to vigorously stirring aqueous vehicle. precipitation->slow_addition Yes still_insoluble Is the compound still not fully dissolved? precipitation->still_insoluble No slow_addition->still_insoluble gentle_heat Try gentle warming (37°C) or brief sonication. still_insoluble->gentle_heat Yes success Success: Compound dissolved still_insoluble->success No consider_excipients Consider using a co-solvent system or solubility enhancers like HP-β-CD. fail Consult further with a formulation specialist. consider_excipients->fail check_concentration Is the final concentration too high? gentle_heat->check_concentration check_concentration->consider_excipients No lower_concentration Lower the final concentration and repeat the procedure. check_concentration->lower_concentration Yes lower_concentration->precipitation

Troubleshooting workflow for this compound dissolution.

Data Presentation: Solubility of this compound

Solvent/VehicleSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)≤ 100 mMSuitable for stock solutions.
Ethanol≤ 10 mMSuitable for stock solutions.
WaterPoorly solubleNot recommended as a primary solvent.
Saline / PBSPoorly solubleNot recommended as a primary solvent.
10% DMSO in SalineConcentration-dependentA common co-solvent system for in vivo use.
45% (w/v) HP-β-CD in WaterPotentially highCyclodextrins can significantly increase aqueous solubility.

Experimental Protocols

Protocol for Preparing this compound for In Vivo Administration (Co-solvent Method)

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle of 10% DMSO in sterile saline, suitable for subcutaneous injection in rodents.

Materials:

  • This compound (M.Wt: 424.76 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline solution

  • Sterile, conical microcentrifuge tubes

  • Sterile, sealed injection vial

  • Vortex mixer

  • Pipettes and sterile tips

Workflow:

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Final Vehicle cluster_2 Final Steps weigh 1. Weigh SKF83822 HBr add_dmso 2. Add 100% DMSO to create a 10 mg/mL stock weigh->add_dmso dissolve 3. Vortex until fully dissolved add_dmso->dissolve add_saline 4. Add appropriate volume of sterile saline to a tube add_stock 5. Slowly add stock solution to saline while vortexing add_saline->add_stock final_vortex 6. Vortex thoroughly add_stock->final_vortex filter 7. Sterile filter (0.22 µm) into a sterile vial store 8. Store appropriately filter->store D1_Signaling_Pathway SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R binds and activates G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., CREB, DARPP-32) PKA->Downstream phosphorylates Response Cellular Response Downstream->Response leads to

References

Improving the stability of SKF83822 hydrobromide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF83822 hydrobromide. The information provided is designed to help improve the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color (e.g., turning pink/brown). What is happening and how can I prevent it?

A: A color change in your this compound solution is a common indicator of oxidation and degradation. SKF83822 contains a catechol moiety, which is highly susceptible to oxidation, especially under neutral to alkaline pH conditions, exposure to light, and elevated temperatures. This process can lead to the formation of quinones and other degradation products, reducing the effective concentration and activity of the compound.

Troubleshooting Steps:

  • pH Control: Maintain a slightly acidic pH for your stock solutions and working buffers. Catecholamines are more stable at a lower pH.[1] Consider using buffers with a pH range of 4-6.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[1] Store solutions in the dark whenever possible.

  • Temperature Control: Prepare and store your solutions at low temperatures. For short-term storage (days to weeks), 2-8°C is recommended.[2] For long-term storage (months), use -20°C or -80°C.[2][3]

  • Use of Antioxidants: For working solutions used in assays, consider the addition of an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) to prevent oxidation. However, ensure the antioxidant is compatible with your experimental system.

  • Freshly Prepared Solutions: Whenever possible, prepare solutions fresh on the day of the experiment to minimize degradation.

Q2: I am seeing inconsistent results in my cell-based assays using this compound. Could this be a stability issue?

A: Yes, inconsistent results are a hallmark of compound instability. If the concentration of active SKF83822 is decreasing over the course of your experiment due to degradation, it will lead to variable responses.

Troubleshooting Workflow:

G A Inconsistent Assay Results B Prepare Fresh SKF83822 Solution A->B G Check pH of working solution A->G C Repeat Experiment B->C D Results Consistent? C->D E Yes: Original solution was degraded. Implement preventative measures. D->E Yes F No: Investigate other experimental variables (e.g., cell passage, reagent quality). D->F No H Is pH > 7? G->H I Yes: Adjust to slightly acidic pH H->I Yes J No: Consider other factors (light/temp) H->J No I->B

Caption: Troubleshooting workflow for inconsistent experimental results.

Q3: What is the best solvent for preparing stock solutions of this compound?

A: According to supplier data, this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).[4][5]

  • DMSO: Is a common choice for creating high-concentration stock solutions.[2]

  • Ethanol: Can be used if DMSO is not compatible with your experimental system.

When preparing stock solutions, always use the batch-specific molecular weight found on the vial label and Certificate of Analysis.[4]

Q4: How should I store my this compound stock solutions?

A: Storage conditions can significantly impact the stability of your stock solution.

Storage TemperatureRecommended DurationNotes
2-8°CShort-term (days to weeks)[2]Suitable for solutions that will be used promptly.
-20°CLong-term (up to 1 month)[2][3]Aliquot to avoid repeated freeze-thaw cycles.
-80°CLong-term (up to 6 months)[3]Recommended for archival storage. Aliquot to avoid repeated freeze-thaw cycles.

Important: Always store solutions protected from light and moisture.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Calculation:

    • The molecular weight of this compound is 424.76 g/mol .[4][5][6]

    • To prepare a 10 mM solution, you will need 4.2476 mg of this compound per 1 mL of DMSO.

    • Adjust the calculation based on the actual amount of powder you are using.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method to assess the stability of this compound in solution over time. The peak area of the parent compound is monitored, and a decrease in this area indicates degradation.

  • Forced Degradation Study Workflow:

    G A Prepare SKF83822 Solution B Divide into Aliquots for Stress Conditions (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal) A->B C Store Control Aliquot at -80°C B->C D Expose Aliquots to Stress Conditions B->D E Collect Samples at Different Time Points (e.g., 0, 2, 4, 8, 24 hours) D->E F Analyze Samples by HPLC E->F G Compare Peak Area of SKF83822 to Control and Time Zero F->G H Identify Degradation Products (Optional, requires MS) G->H

    Caption: Workflow for a forced degradation study.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of SKF83822 (likely around 280 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a solution of SKF83822 in a relevant buffer at a known concentration (e.g., 100 µM).

    • Divide the solution into different conditions to be tested (e.g., pH 4, pH 7.4, pH 9; room temperature in light, room temperature in dark, 40°C).

    • At specified time points, take an aliquot from each condition.

    • Inject the aliquot into the HPLC system.

    • Record the peak area of the parent SKF83822 compound.

    • Calculate the percentage of SKF83822 remaining compared to the initial time point.

Signaling Pathway

SKF83822 is a selective dopamine (B1211576) D1-like receptor agonist that stimulates adenylyl cyclase (AC) but not phospholipase C (PLC).[2][6][7] This activation occurs through the Gs/olf G-protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7]

G cluster_0 Cell Membrane SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds to Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: SKF83822 signaling pathway.

References

Unexpected behavioral side effects of SKF83822 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral side effects of SKF83822 hydrobromide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing extreme hyperlocomotion and arousal in our monkeys treated with this compound. Is this a known side effect?

A1: Yes, this is a documented, albeit notable, behavioral effect of this compound. While D1 receptor agonists are expected to increase locomotor activity, studies have reported that SKF83822 can induce a state of "extreme arousal and hyperlocomotion" in monkeys following subcutaneous administration. This intense response is a key characteristic of the compound's behavioral profile.

Q2: Our rats are exhibiting significant rotational behavior after unilateral 6-OHDA lesions and treatment with SKF83822. Is this expected, and what is the mechanism?

A2: Yes, this is an expected and well-documented effect. SKF83822 induces dose-dependent contralateral rotation in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions.[1][2] This effect is mediated by the stimulation of supersensitive D1 receptors in the dopamine-depleted striatum. The rotational behavior can be antagonized by pretreatment with a selective D1 dopamine (B1211576) antagonist like SCH 23390.[1][2] This confirms the primary involvement of the D1 receptor in this behavioral response.

Q3: We are studying orofacial movements and found that SKF83822 has different effects compared to another D1-like agonist, SKF83959. Why would two D1 agonists produce different orofacial topographies?

A3: This is a critical and somewhat unexpected finding that highlights the unique properties of SKF83822. While both are D1-like receptor agonists, they exhibit functional selectivity. SKF83822 stimulates adenylyl cyclase but not phospholipase C (PLC), whereas SKF83959 is reported to activate PLC but not adenylyl cyclase.[3] This differential engagement of downstream signaling pathways likely accounts for the distinct patterns of orofacial movements observed. For instance, one study found that SKF83959 induced more jaw movements during syntactic grooming, while SKF83822 induced more jaw movements during non-syntactic grooming.[3]

Q4: What is the primary signaling pathway activated by this compound?

A4: The primary and well-established signaling pathway for SKF83822 is the activation of D1-like dopamine receptors, which are coupled to Gs/olf proteins. This coupling leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[4] This pathway is distinct from other D1-like agonists that may also activate phospholipase C.

Q5: Is there any evidence for SKF83822 interacting with D1-D2 receptor heteromers?

A5: The role of D1-D2 receptor heteromers in the action of D1 agonists is a subject of ongoing research and some debate. While some studies suggest that certain D1 agonists can signal through D1-D2 heteromers to activate Gq/11 and subsequent calcium signaling, SKF83822 has been shown to robustly activate Gs/olf and adenylyl cyclase, with no significant activation of Gq/11 in the striatum.[5][6] Some research indicates that while SKF83822 does not activate the D1-D2 heteromer-mediated calcium signal, its occupancy of the D1 receptor can still lead to the desensitization of this pathway.[7]

Troubleshooting Guides

Problem 1: Excessive and unexpected hyperlocomotion in experimental animals.

  • Question: The level of hyperactivity observed with SKF83822 is far greater than what we've seen with other D1 agonists. How can we manage or interpret this?

  • Answer:

    • Dose-Response Characterization: It is crucial to perform a thorough dose-response study to characterize the relationship between the SKF83822 dose and the intensity of the locomotor response. This will help in identifying a dose that produces a measurable and manageable effect.

    • Antagonist Confirmation: To confirm that the observed hyperlocomotion is indeed D1-receptor mediated, conduct experiments with a selective D1 antagonist (e.g., SCH 23390) administered prior to SKF83822. A significant attenuation of the hyperactive phenotype will confirm the mechanism of action.

    • Behavioral Monitoring Parameters: Ensure your behavioral monitoring setup can accurately capture the full spectrum of the activity. This may include using automated activity chambers that can measure not just horizontal locomotion but also vertical rearing and stereotyped behaviors.

    • Comparative Studies: If feasible, compare the effects of SKF83822 with a standard D1 agonist in your experimental setup to quantify the "unexpected" level of hyperactivity.

Problem 2: Variability in rotational behavior in 6-OHDA lesioned rats.

  • Question: We are seeing high inter-animal variability in the rotational response to SKF83822. How can we reduce this variability?

  • Answer:

    • Lesion Verification: Ensure the consistency and extent of the 6-OHDA lesions. This can be verified post-mortem through tyrosine hydroxylase (TH) immunohistochemistry to quantify the degree of dopamine depletion in the striatum.

    • Habituation: Allow for a sufficient habituation period for the animals in the testing environment before drug administration to minimize novelty-induced activity.

    • Stable Baseline: Establish a stable baseline of spontaneous rotational behavior before initiating the drug trials.

    • Dose Selection: Based on published data and your own dose-response studies, select a dose that produces a robust but not maximal rotational response, as this can sometimes reduce variability.

Data Presentation

Table 1: Quantitative Data on this compound Binding Affinity and Potency

ParameterReceptorValueSpeciesReference
KiD13.2 nMRecombinant[8]
KiD53.1 nMRecombinant[8]
KiD2186 nMRecombinant[8]
KiD366 nMRecombinant[8]
KiD4335 nMRecombinant[8]
Ki5-HT2A1167 nMRecombinant[8]
EC50Adenylyl Cyclase Stimulation65 nM-[8]

Table 2: Summary of Unexpected Behavioral Effects of this compound in Animal Models

Behavioral EffectAnimal ModelDosesKey FindingsReference
Extreme Arousal & HyperlocomotionMonkey0.15-0.35 mg/kg (s.c.)Induces a state of extreme arousal and locomotor activation without stereotypy.[4]
Contralateral RotationRat (unilateral 6-OHDA lesion)6.25, 25, 100 µg/kg (s.c.)Dose-dependent increase in contralateral rotations, antagonized by SCH 23390.[1]
Altered Orofacial MovementsRat0.005-0.625 mg/kg (s.c.)Induces mandibular vertical movement and incisor chatter; shows different patterns of jaw movements during grooming compared to SKF83959.[3][4]

Experimental Protocols

1. Assessment of Rotational Behavior in 6-OHDA Lesioned Rats

  • Animal Model: Male Sprague-Dawley rats with unilateral 6-hydroxydopamine (6-OHDA) lesions in the medial forebrain bundle.

  • Drug Preparation: this compound is dissolved in distilled water.

  • Drug Administration: Administered via subcutaneous (s.c.) injection at doses ranging from 6.25 to 100 µg/kg.

  • Behavioral Testing:

    • Immediately following injection, rats are placed in automated rotometer bowls.

    • The number of full 360° ipsilateral and contralateral turns are recorded in 4-minute time bins for a total of 2 hours.[1]

    • Net contralateral turns are calculated by subtracting the number of ipsilateral turns from contralateral turns.

  • Data Analysis: The total number of net contralateral turns over the testing period is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dose groups.

2. Assessment of Orofacial Movements in Rats

  • Animal Model: Freely moving male Sprague-Dawley rats.

  • Methodology: A magnetic sensor system is used to record jaw movements. A small magnet is affixed to the mandible, and a Hall-effect transducer is fixed to the skull to detect changes in the magnetic field as the jaw moves.

  • Drug Administration: this compound is administered subcutaneously.

  • Behavioral Observation:

    • Simultaneous video recording and magnetic sensor data acquisition are performed.

    • Jaw movements are categorized based on their association with specific behaviors (e.g., syntactic grooming, non-syntactic grooming, vacuous chewing).

    • The frequency and amplitude of jaw movements are quantified for each behavioral category.

  • Data Analysis: The characteristics of jaw movements (e.g., number of movements per episode) are compared between different drug treatment groups and in comparison to other compounds like SKF83959 using appropriate statistical tests.[3]

Mandatory Visualization

SKF83822_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds to Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream Phosphorylates Behavioral Behavioral Effects (e.g., Hyperlocomotion, Rotation) Downstream->Behavioral Leads to Experimental_Workflow_Rotation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Unilateral 6-OHDA Lesioned Rat Injection Subcutaneous Injection Animal->Injection Drug SKF83822 Solution (6.25-100 µg/kg) Drug->Injection Placement Place in Automated Rotometer Bowl Injection->Placement Recording Record Ipsilateral & Contralateral Rotations (2 hours) Placement->Recording Calculation Calculate Net Contralateral Rotations Recording->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats Result Dose-Response Curve Stats->Result

References

Variability in experimental results with SKF83822 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with SKF83822 hydrobromide. Here you will find frequently asked questions, troubleshooting advice, key pharmacological data, and standardized protocols to enhance the reproducibility of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my experimental results with SKF83822 differ from those with other "standard" D1 receptor agonists like SKF81297?

A1: The primary reason for differing results lies in the unique pharmacological nature of SKF83822. It is a biased agonist (also referred to as a functionally selective ligand) of the Dopamine (B1211576) D1 receptor.[1] While it effectively activates G-protein-mediated signaling, specifically the adenylyl cyclase (AC) pathway leading to cAMP production, it does not engage other signaling cascades, such as the phospholipase C (PLC) pathway or the recruitment of β-arrestin.[1][2] Many other D1 agonists are not as biased. This means SKF83822 will only produce effects downstream of AC activation, whereas other agonists might produce a broader range of cellular responses.

Q2: I am observing high variability in my results between experiments. What are the common causes?

A2: Variability can stem from several factors:

  • Compound Solubility and Stability: this compound has specific solubility limits. Improperly dissolved compound or the use of old stock solutions can lead to inconsistent effective concentrations. Always prepare fresh solutions from a high-quality source.

  • Cellular Context: The expression levels of the D1 receptor, G proteins, and adenylyl cyclase isoforms can vary significantly between cell lines, or even with the passage number of the same cell line. These differences can alter the cellular response to a biased agonist.

  • Receptor Heteromerization: Dopamine receptors can form heteromers (e.g., D1-D2 receptor complexes), which can alter the signaling output.[3][4] The presence and stoichiometry of these heteromers can be cell-type dependent and influence the effects of SKF83822.[3]

  • Experimental Conditions: Minor variations in incubation times, temperature, serum concentration in media, and cell density can all contribute to experimental noise.

Q3: What is the recommended solvent and storage procedure for this compound?

A3: Proper handling is critical for reproducibility. Refer to the table below for solubility and storage recommendations. It is always best to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are the known off-target activities of SKF83822?

A4: SKF83822 is considered highly selective for D1-like receptors (D1 and D5) over other dopamine receptor subtypes and other receptor families.[5] However, no compound is perfectly specific. At higher concentrations, interactions with other receptors may occur. The binding affinity (Ki) table below summarizes its profile at various receptors. Always run a dose-response curve to ensure you are working within a concentration range that is selective for the D1 receptor.

Quantitative Data

Table 1: Pharmacological Profile of this compound
ParameterReceptor/EnzymeValueReference
Binding Affinity (Ki) Dopamine D13.2 nM[5]
Dopamine D53.1 nM[5]
Dopamine D2186 nM[5]
Dopamine D366 nM[5]
Dopamine D4335 nM[5]
Serotonin 5-HT2A1167 nM[5]
Adrenergic α1A1251 nM[5]
Adrenergic α1B1385 nM[5]
Functional Activity (EC50) Adenylyl Cyclase Stimulation65 nM[5]
Table 2: Solubility and Storage Recommendations
ParameterRecommendationReference
Solubility Up to 100 mM in DMSOUp to 10 mM in Ethanol[6]
Storage (Solid) Room Temperature (Short-term)-20°C (Long-term)[3]
Storage (Stock Solution) -20°C (Short-term, days to weeks)-80°C (Long-term, months)[3]

Visualizing Pathways and Workflows

Signaling Pathway of SKF83822

G cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gαs/Gβγ D1R->G_protein Activates PLC Phospholipase C (PLC) D1R->PLC   No Coupling AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes NoEffect No Activation PLC->NoEffect SKF83822 SKF83822 SKF83822->D1R Binds

Caption: Biased agonism of SKF83822 at the D1 receptor.

Troubleshooting Flowchart for Inconsistent Results

Troubleshooting start High Variability or No Effect Observed check_compound Is the SKF83822 solution freshly prepared from a reputable source? start->check_compound prepare_fresh Action: Prepare fresh stock solution in appropriate solvent (DMSO/Ethanol). Aliquot and store at -80°C. check_compound->prepare_fresh No check_cells Is your cell line validated for D1 receptor expression and functionality? check_compound->check_cells Yes prepare_fresh->check_cells validate_cells Action: Verify D1R mRNA/protein expression. Test with a standard, non-biased agonist as a positive control. check_cells->validate_cells No / Unsure check_protocol Are experimental parameters (cell density, incubation time, etc.) consistent? check_cells->check_protocol Yes validate_cells->check_protocol standardize_protocol Action: Standardize all protocol steps. Create a detailed checklist for each experiment. check_protocol->standardize_protocol No consider_bias Result may be due to biased agonism. Is the assay measuring the AC/cAMP pathway? check_protocol->consider_bias Yes standardize_protocol->consider_bias success Consistent Results consider_bias->success Yes

Caption: A logical workflow for troubleshooting variable results.

Experimental Protocols

Protocol: In Vitro cAMP Accumulation Assay

This protocol provides a general framework for measuring SKF83822-induced D1 receptor activation in a cell-based assay.

1. Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to stimulation by this compound in cells expressing the Dopamine D1 receptor (e.g., HEK293-D1R or CHO-D1R).

2. Materials:

  • HEK293 or CHO cells stably expressing the human Dopamine D1 receptor.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound (powder).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at 0.5 M in DMSO.

  • Reference Agonist: SKF81297 or Dopamine.

  • Commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • White, opaque 96-well or 384-well assay plates.

3. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into small volumes to avoid freeze-thaw cycles and store at -80°C.

  • Prepare a 100 mM stock of IBMX in DMSO.

4. Experimental Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the D1R-expressing cells into the assay plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • On the day of the experiment, thaw the SKF83822 stock solution.

    • Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration in the assay is ≤ 0.1%.

  • Assay Execution:

    • Gently remove the culture medium from the cells.

    • Wash the cells once with pre-warmed Assay Buffer.

    • Add Assay Buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX) to each well. This prevents the degradation of newly synthesized cAMP.

    • Incubate for 20-30 minutes at 37°C.

    • Add the prepared dilutions of SKF83822 (and controls) to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

5. Data Analysis:

  • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the logarithm of the SKF83822 concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and Emax values.

  • Compare the Emax of SKF83822 to that of a full reference agonist to quantify its relative efficacy.

References

Technical Support Center: Optimizing SKF83822 Hydrobromide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to effectively optimize SKF83822 hydrobromide concentrations for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective agonist for the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors). Its primary mechanism of action involves binding to these receptors, which are G-protein coupled receptors (GPCRs) typically linked to the Gαs or Gαolf subunit.[1][2] This binding event initiates a signal transduction cascade by activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating gene expression and neuronal excitability.[1][2][5]

SKF83822_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein D1R D1 Receptor Gs_alpha Gαs/olf D1R->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Stimulates Gs_betagamma Gβγ SKF SKF83822 SKF->D1R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Phosphorylation (e.g., CREB, DARPP-32) PKA->Downstream Phosphorylates

Caption: Canonical signaling pathway of the D1-like receptor agonist SKF83822.
Q2: What is a good starting concentration range for SKF83822 in a new cell-based assay?

A sensible starting point for a dose-response experiment is to cover a broad range from 1 nM to 10 µM . This range encompasses the reported binding affinities (Ki) and effective concentrations (EC50) for D1-like receptors. For instance, SKF83822 has a reported Ki of 3.2 nM at the D1 receptor and stimulates adenylyl cyclase with an EC50 of 65 nM. A preliminary experiment with 10-fold serial dilutions across this range will help identify a narrower, more effective concentration window for subsequent detailed studies.

Table 1: Reported Binding Affinities (Ki) and Functional Potency (EC50) of SKF83822
Target ReceptorParameterReported Value (nM)Reference
Dopamine D1Ki3.2
Dopamine D5Ki3.1
Dopamine D2Ki186
Dopamine D3Ki66
Dopamine D4Ki335
Adenylyl CyclaseEC5065
Q3: How do I determine the optimal concentration for my specific experiment?

Determining the optimal concentration requires a systematic approach involving a dose-response analysis and a concurrent assessment of cell health. The goal is to find the concentration that yields a robust and reproducible biological response without inducing significant cytotoxicity.

Experimental_Workflow cluster_exp Experimental Steps start Start step1 Step 1: Broad Dose-Response (e.g., 1 nM to 10 µM) 10-fold dilutions start->step1 step2 Step 2: Narrow Dose-Response (e.g., 10 nM to 1 µM) 2 to 3-fold dilutions step1->step2 step3 Step 3: Assess Cytotoxicity Run cell viability assay in parallel step2->step3 step4 Step 4: Analyze Data Calculate EC50 and CC50 step3->step4 decision Is Assay Window (CC50 / EC50) > 10? step4->decision end_success Optimal Concentration Range Identified decision->end_success Yes end_fail Re-evaluate Assay (e.g., cell type, endpoint) decision->end_fail No

Caption: Workflow for determining the optimal concentration of SKF83822.
Experimental Protocol: cAMP Measurement Assay

This protocol outlines a common method to measure the functional outcome of D1 receptor activation.

  • Cell Seeding: Plate your cells (e.g., HEK293 cells stably expressing the D1 receptor) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of this compound dilutions in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Wash once with pre-warmed assay buffer.

    • Add the various concentrations of SKF83822 to the wells. Include a vehicle control (buffer only) and a positive control (e.g., Forskolin).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Detection: Perform the cAMP detection assay and read the plate on a compatible microplate reader.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the log of the SKF83822 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Q4: My cells are showing signs of toxicity at higher concentrations. What should I do?

While SKF83822 is generally used for its specific receptor-mediated effects, high concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to distinguish a specific biological response from a non-specific toxic one.

Table 2: Troubleshooting Cytotoxicity
IssuePotential CauseRecommended Action
High Cell Death Concentration is too high, leading to off-target effects or apoptosis.Determine the CC50 (50% cytotoxic concentration) using a viability assay. Select a working concentration for functional assays that is at least 10-fold lower than the CC50.
Solvent Toxicity The concentration of the solvent (e.g., DMSO) is too high in the final assay volume.Ensure the final solvent concentration is consistent across all wells (including controls) and is below a toxic threshold for your cell line (typically ≤0.5%).
Compound Degradation The compound may have degraded, producing toxic byproducts.Use a fresh stock of SKF83822. Store stock solutions properly (e.g., at -80°C in small aliquots).[4]
Experimental Protocol: MTS Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Seed and treat cells with the same concentrations of SKF83822 as in your functional assay in a separate, parallel 96-well plate.

  • Incubation: Incubate for the same duration as your functional experiment.

  • Add MTS Reagent: Add 20 µL of the combined MTS/PES solution to each well of the 96-well plate.

  • Incubate: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure Absorbance: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Express the data as a percentage of the vehicle-treated control cells.

    • Plot the percentage viability against the log of the SKF83822 concentration to determine the CC50 value.

Q5: I'm not observing the expected effect with SKF83822. How can I troubleshoot this?

Several factors can lead to a lack of response in a cell-based assay. A systematic troubleshooting approach can help identify the root cause.

Troubleshooting_Tree start No or Weak Response Observed q1 Is the compound stock solution valid? start->q1 sol1 Prepare fresh stock. Verify solubility and storage. q1->sol1 No q2 Does the cell line express functional D1 receptors? q1->q2 Yes a1_yes Yes a1_no No sol2 Verify receptor expression (e.g., qPCR, Western Blot). Use a validated positive control cell line. q2->sol2 No q3 Is the assay endpoint sensitive enough? q2->q3 Yes a2_yes Yes a2_no No sol3 Use a more sensitive assay (e.g., LANCE Ultra cAMP). Optimize assay parameters (incubation time, cell density). q3->sol3 No q4 Is the concentration range appropriate? q3->q4 Yes a3_yes Yes a3_no No sol4 Test a broader range of concentrations (e.g., up to 100 µM). Check for agonist desensitization. q4->sol4 No end Consult further literature or technical support. q4->end Yes a4_yes Yes a4_no No

Caption: A decision tree for troubleshooting a lack of response with SKF83822.

References

How to reduce non-specific binding of SKF83822 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the common challenge of non-specific binding (NSB) in experiments involving SKF83822 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective agonist for D1-like dopamine (B1211576) receptors (D1 and D5).[1] Its primary mechanism of action involves the activation of the Gs protein-coupled signaling pathway.[2] Upon binding to the D1 receptor, SKF83822 stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3][4] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular effects. Notably, SKF83822 is characterized as an atypical agonist because it activates adenylyl cyclase without stimulating the phospholipase C (PLC) pathway, which is responsible for intracellular calcium mobilization.[2][3][4]

SKF83822_Signaling cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP converts SKF83822 SKF83822 SKF83822->D1R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Effects Downstream Cellular Effects PKA->Effects phosphorylates targets

Caption: Canonical signaling pathway of SKF83822 via the D1 receptor.

Q2: What is non-specific binding (NSB) and why is it a problem?

Non-specific binding refers to the interaction of a ligand, such as SKF83822, with components other than its intended target receptor.[5] These off-target interactions can involve lipids, other proteins, or the experimental apparatus itself, like filters and assay plates.[5][6] High NSB is problematic because it can mask the true specific binding signal, leading to an underestimation of receptor affinity (Kd) and density (Bmax), thereby compromising the accuracy and reliability of the experimental data.[5]

Q3: What is an acceptable level of non-specific binding?

Ideally, specific binding should account for the majority of the total binding. A common goal is to have specific binding represent at least 80-90% of the total signal.[7] In many optimized assays, non-specific binding that is less than 50% of the total binding is considered acceptable, though lower is always better.[5] If NSB constitutes more than half of your total signal, it is difficult to obtain high-quality, reproducible data.[8]

Q4: How do I properly determine non-specific binding for SKF83822?

Non-specific binding is determined experimentally by measuring the binding of your radiolabeled SKF83822 in the presence of a high concentration of an unlabeled competitor ligand.[8] This "cold" ligand saturates the specific D1 receptor sites, ensuring that any remaining radioligand binding is non-specific. For optimal results:

  • Use a Structurally Different Ligand: It is preferable to use a high-affinity D1 receptor antagonist that is structurally different from SKF83822, such as SCH23390, to avoid any potential confounding interactions at non-receptor sites.[3][8]

  • Use a Saturating Concentration: The concentration of the cold competitor should be high enough to displace virtually all specific binding, typically 100- to 1000-fold higher than the Kd of the radioligand.[7][8]

Troubleshooting Guide: High Non-Specific Binding

High NSB is a frequent challenge in binding assays. The following guide provides a systematic approach to identify and resolve the root causes.

Troubleshooting_NSB start High Non-Specific Binding (>50% of Total) buffer 1. Check Assay Buffer start->buffer sub_buffer1 Add BSA (0.1-1%)? buffer->sub_buffer1 sub_buffer2 Adjust Ionic Strength? buffer->sub_buffer2 washing 2. Review Wash Protocol sub_wash1 Pre-treat filters (PEI)? washing->sub_wash1 sub_wash2 Increase wash volume/number? washing->sub_wash2 ligand 3. Verify Radioligand sub_ligand1 Concentration ≤ Kd? ligand->sub_ligand1 sub_ligand2 Purity > 90%? ligand->sub_ligand2 protocol 4. Adjust Assay Parameters sub_protocol1 Optimize incubation time? protocol->sub_protocol1 sub_protocol2 Titrate membrane protein? protocol->sub_protocol2 end NSB Reduced sub_buffer1->washing sub_buffer2->washing sub_wash1->ligand sub_wash2->ligand sub_ligand1->protocol sub_ligand2->protocol sub_protocol1->end sub_protocol2->end

Caption: A logical workflow for troubleshooting high non-specific binding.

Issue 1: Suboptimal Assay Buffer Composition

  • Cause: The physicochemical properties of the buffer (ionic strength, pH) can promote non-specific interactions. The absence of blocking agents leaves non-specific sites on membranes and hardware available for binding.

  • Solution:

    • Add Blocking Agents: Include Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in the assay buffer to saturate non-specific sites.[5][9][10]

    • Incorporate Detergents: For hydrophobic ligands, adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) can disrupt hydrophobic interactions that cause NSB.[10][11]

    • Optimize Ionic Strength: Adjusting the salt concentration (e.g., with NaCl) can minimize electrostatic interactions contributing to NSB.[5][10]

Issue 2: Problems with the Radioligand

  • Cause: Using too high a concentration of the radioligand can saturate low-affinity, non-specific sites. Additionally, radiochemical impurities can bind non-specifically and contribute to high background.

  • Solution:

    • Reduce Radioligand Concentration: Use the radioligand at a concentration at or below its Kd value to favor binding to the high-affinity specific receptor sites.[7][9][11]

    • Verify Radiochemical Purity: Ensure the purity of the radiolabeled SKF83822 is greater than 90%.[9][11] If the stock is old, consider purchasing a new batch, as purity degrades over time.[9]

Issue 3: Inadequate Washing and Filtration Technique

  • Cause: Insufficient washing fails to remove unbound radioligand from the filter, leading to artificially high counts. The ligand can also bind directly to the filter material itself.

  • Solution:

    • Pre-treat Filters: Before use, soak glass fiber filters (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the negative charge of the filter and minimize ligand adhesion.[5][11]

    • Optimize Washing: Rapidly wash filters with an increased volume and/or number of washes (e.g., 3-4 washes of 3-5 mL each) immediately after filtration.[5]

    • Use Ice-Cold Wash Buffer: Washing with ice-cold buffer slows the dissociation rate of the specifically bound ligand from the receptor while effectively removing unbound ligand.[5][11]

Issue 4: Excessive Membrane Protein

  • Cause: While sufficient receptor concentration is needed for a good signal, using an excessive amount of membrane protein can increase the number of non-specific binding sites relative to specific sites, worsening the signal-to-noise ratio.

  • Solution:

    • Titrate Membrane Protein: Perform a preliminary experiment to determine the optimal amount of membrane protein (typically in the range of 100-500 µg) that provides a robust specific signal without excessively increasing NSB.[11]

Data Presentation: Troubleshooting Summary

Potential CauseTroubleshooting StrategyTypical Range / ValueExpected Outcome
Suboptimal Buffer Add Bovine Serum Albumin (BSA) to the assay and wash buffers.0.1 - 1% (w/v)Saturates non-specific sites on membranes and filters, reducing background.[9][10]
Add a non-ionic detergent to the assay buffer.0.01 - 0.05% Tween-20Reduces non-specific hydrophobic interactions.[10][11]
Radioligand Issues Lower the radioligand concentration.At or below KdFavors binding to high-affinity specific sites over low-affinity non-specific sites.[7][11]
Ensure high radiochemical purity.> 90%Minimizes NSB from radioactive impurities.[9]
Technique Issues Pre-treat glass fiber filters.0.3 - 0.5% PEIReduces binding of the radioligand directly to the filter material.[5][11]
Increase wash steps.3 - 4 washesMore effective removal of unbound and non-specifically bound radioligand.[5]
Use ice-cold wash buffer.4°CSlows dissociation of specifically bound ligand during washing.[5][11]
Protein Concentration Optimize the amount of membrane protein per assay tube.100 - 500 µgImproves the signal-to-noise ratio by balancing specific and non-specific sites.[11]

Experimental Protocols

Optimized Radioligand Binding Assay Protocol to Minimize NSB

This protocol provides a general framework for a receptor binding assay using a radiolabeled ligand like [³H]-SKF83822. Optimization for your specific membrane preparation is recommended.

Assay_Workflow prep 1. Prepare Reagents (Membranes, Buffers, Ligands) filters 2. Pre-treat Filters (Soak in 0.5% PEI for >1 hr) prep->filters setup 3. Set up Assay Tubes (Total, NSB, Test Compound) filters->setup incubate 4. Incubate to Equilibrium (e.g., 60 min at 25°C) setup->incubate terminate 5. Terminate & Filter (Rapid vacuum filtration) incubate->terminate wash 6. Wash Filters (3x with 4mL ice-cold buffer) terminate->wash count 7. Measure Radioactivity (Liquid Scintillation Counting) wash->count analyze 8. Calculate & Analyze Data (Specific Binding = Total - NSB) count->analyze

Caption: Standard experimental workflow for a radioligand binding assay.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA. Prepare fresh and keep on ice.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4. Chill to 4°C.

  • Radioligand: Prepare working dilutions of [³H]-SKF83822 in assay buffer to achieve a final concentration at or near its Kd.

  • NSB Ligand: Prepare a stock of a D1 antagonist (e.g., SCH23390) for a final concentration of 1-10 µM.

  • Membrane Preparation: Thaw membrane aliquots (e.g., from cells expressing D1 receptors) on ice and dilute to the pre-optimized concentration in assay buffer.

2. Assay Setup:

  • Label polypropylene (B1209903) tubes for three conditions: Total Binding, Non-specific Binding (NSB), and experimental conditions (if any).

  • To NSB tubes: Add 25 µL of the NSB ligand (e.g., 10 µM SCH23390).

  • To all other tubes: Add 25 µL of assay buffer.

  • To all tubes: Add 25 µL of the diluted radioligand ([³H]-SKF83822).

  • Initiate the binding reaction by adding 200 µL of the diluted membrane preparation to all tubes. The final volume is 250 µL.

3. Incubation:

  • Vortex the tubes gently and incubate at a defined temperature (e.g., 25°C) for a pre-determined time to reach equilibrium (e.g., 60 minutes).

4. Termination and Filtration:

  • Pre-soak PEI-treated glass fiber filters in wash buffer.

  • Terminate the incubation by rapidly filtering the contents of each tube over the filters using a cell harvester/vacuum manifold.

  • Immediately wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

5. Measurement and Analysis:

  • Place the filters into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for several hours in the dark.

  • Measure the radioactivity in each vial using a liquid scintillation counter (counts per minute, CPM).

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

References

Technical Support Center: In Vivo Delivery of SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine (B1211576) D1-like receptor agonist, SKF83822 hydrobromide, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective agonist for dopamine D1-like receptors (D1 and D5). Its primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Unlike some other D1-like receptor agonists, it does not stimulate phosphoinositide hydrolysis.

Q2: What are the reported in vivo effects of this compound?

In animal models, subcutaneous administration of SKF83822 has been shown to induce extreme arousal and hyperlocomotion. In rats, it can produce a strong rotational response, which can be inhibited by a D1 receptor antagonist like SCH 23390.[1]

Q3: What is the solubility of this compound?

This compound is soluble in ethanol (B145695) up to 10 mM and in DMSO up to 100 mM. Its solubility in aqueous physiological buffers is limited, which is a critical consideration for in vivo delivery.

Q4: How should I prepare this compound for in vivo administration?

Due to its hydrophobic nature, dissolving this compound directly in saline can be challenging and may lead to precipitation. A common strategy for in vivo delivery of hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent, such as DMSO or ethanol, and then dilute it with a physiological vehicle like saline or phosphate-buffered saline (PBS). It is crucial to minimize the final concentration of the organic solvent to avoid toxicity. For a similar compound, SKF83959, a vehicle of 10% ethanol in saline has been used.[2]

Q5: What are the common administration routes for this compound in animal studies?

The most commonly reported route of administration for SKF83822 in animal studies is subcutaneous (s.c.) injection.[1] Other potential routes for small molecules in rodents include intraperitoneal (i.p.), intravenous (i.v.), and oral gavage (p.o.). The choice of administration route will depend on the desired pharmacokinetic profile and the experimental question.

Troubleshooting Guides

Issue: Compound Precipitation in Vehicle or Upon Injection

Question: My this compound solution appears cloudy, or I suspect it is precipitating upon injection. What can I do?

Answer: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Vehicle Optimization:

    • Co-solvents: If you are using a co-solvent like DMSO or ethanol, ensure you are using the minimum amount necessary to dissolve the compound. The final concentration of DMSO should ideally be below 5% (and as low as possible) in the final injection volume to avoid inflammatory responses and toxicity.

    • Formulation Strategies: Consider using formulation aids such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or preparing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to improve solubility and prevent precipitation.

  • Preparation Technique:

    • Sonication: After dissolving in the initial solvent and diluting, brief sonication can help to create a more uniform dispersion.

    • Warming: Gently warming the vehicle (e.g., to 37°C) may aid in dissolution, but be cautious about the compound's stability at higher temperatures.

  • Injection Volume and Rate:

    • Administer a larger volume of a more dilute solution if the total dose allows.

    • Inject slowly to allow for gradual dilution of the compound in the interstitial fluid or bloodstream, reducing the risk of precipitation at the injection site.

Issue: Inconsistent or Unexpected Behavioral Effects

Question: I am observing high variability in the behavioral responses to this compound, or the effects are not what I expected based on the literature. What could be the cause?

Answer: Inconsistent behavioral effects can stem from several factors:

  • Solution Stability:

    • There is limited data on the stability of this compound in solution. It is recommended to prepare fresh solutions for each experiment. If storing stock solutions, keep them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Dose-Response Relationship:

    • The behavioral effects of dopamine agonists can be highly dose-dependent and may even follow a biphasic (U-shaped) dose-response curve. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.

  • Animal Factors:

    • The age, strain, and sex of the animals can influence their response to dopaminergic drugs.[3] Ensure consistency in these factors across your experimental groups.

    • Habituation to the testing environment can also impact baseline activity and the observed drug effects.

  • Off-Target Effects:

    • While SKF83822 is selective for D1-like receptors, at higher doses, off-target effects at other receptors (e.g., serotonin (B10506) or adrenergic receptors) could contribute to unexpected behavioral outcomes.[4] Review the receptor binding profile of SKF83822 and consider the potential for off-target engagement at the doses you are using.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular Weight424.76 g/mol
FormulaC₂₀H₂₂ClNO₂·HBr
Solubility≤ 10 mM in ethanol, ≤ 100 mM in DMSO
StorageStore at room temperature
Purity≥98%
EC₅₀ for adenylyl cyclase stimulation65 nM

Table 2: Receptor Binding Affinity (Ki) of this compound

ReceptorKi (nM)Reference
Dopamine D13.2
Dopamine D53.1
Dopamine D2186
Dopamine D366
Dopamine D4335
5-HT₂ₐ1167
α₁ₐ1251
α₁ₑ1385

Table 3: Dose-Response of SKF83822-Induced Locomotor and Stereotypic Behavior in Adult Rats

Dose (mg/kg)Locomotor Activity (Mean)Stereotypic Behavior (Mean)Reference
Vehicle~1000~500[3]
0.1~1500~750[3]
0.3~2000~1500[3]
1.0~3000~2500[3]
3.0~2500~3000[3]
10.0~2000~2000[3]
Note: Values are approximated from graphical data for illustrative purposes.

Experimental Protocols

General Protocol for Subcutaneous (s.c.) Administration in Rodents
  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve in a minimal volume of a suitable organic solvent (e.g., DMSO).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Dilute the stock solution to the final desired concentration with sterile saline or PBS. The final concentration of the organic solvent should be as low as possible (e.g., <5% DMSO).

    • Prepare the solution fresh on the day of the experiment.

  • Animal Restraint:

    • Gently but firmly restrain the animal. For s.c. injections, this can often be done by scruffing the loose skin over the neck and shoulders.

  • Injection Procedure:

    • Lift a fold of skin on the back of the animal, between the shoulder blades, to form a "tent".

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-Injection Monitoring:

    • Return the animal to its home cage and monitor for any signs of distress or adverse reactions at the injection site.

Visualizations

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Binds and Activates G_protein Gs/Golf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression Promotes

Caption: Signaling pathway of this compound via the D1 receptor.

Troubleshooting_Workflow start In Vivo Experiment with SKF83822 issue Issue Encountered? start->issue precipitation Precipitation/ Poor Solubility issue->precipitation Yes inconsistent_effects Inconsistent/ Unexpected Effects issue->inconsistent_effects Yes end Successful Experiment issue->end No optimize_vehicle Optimize Vehicle (co-solvents, cyclodextrins) precipitation->optimize_vehicle check_stability Prepare Fresh Solution/ Check Storage inconsistent_effects->check_stability dose_response Conduct Dose-Response Study inconsistent_effects->dose_response animal_factors Standardize Animal Factors (age, sex, strain) inconsistent_effects->animal_factors optimize_vehicle->start check_stability->start dose_response->start animal_factors->start

Caption: Troubleshooting workflow for in vivo SKF83822 experiments.

References

Technical Support Center: Navigating the Nuances of SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the often conflicting data surrounding the effects of SKF83822 hydrobromide. Our aim is to provide clarity on its unique pharmacological profile and offer guidance for consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a high-affinity and selective agonist for D1-like dopamine (B1211576) receptors (D1 and D5).[1] Its primary and most consistently reported effect is the stimulation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3]

Q2: Why are there conflicting reports on the signaling pathways activated by SKF83822?

The conflicting data arises from SKF83822's nature as a "biased agonist".[4][5][6] While it potently activates the Gαs/olf-adenylyl cyclase-cAMP signaling cascade, it does not typically activate the Gαq-phospholipase C (PLC) pathway, which is another signaling route associated with D1 receptors.[2][3] This is in contrast to other D1 receptor agonists that may activate both pathways.

Q3: What is the role of D1-D2 receptor heteromers in the observed effects?

The differential signaling may be explained by the formation of D1-D2 receptor heteromers. Evidence suggests that the activation of the PLC pathway by some D1 receptor agonists is dependent on the formation of these D1-D2 heterodimers, which couple to Gq proteins. SKF83822 has been shown to not activate these heteromers, thus explaining its lack of PLC stimulation.

Q4: What are the expected in vivo effects of SKF83822 administration?

In animal models, subcutaneous administration of SKF83822 has been shown to induce hyperlocomotion and a state of extreme arousal in monkeys.[1] In rats with unilateral 6-hydroxydopamine lesions, it produces a strong rotational response in a dose-dependent manner.[2]

Troubleshooting Guides

Issue 1: Inconsistent or No Stimulation of cAMP Production
Possible Cause Troubleshooting Step
Improper SKF83822 solution preparation or storage. Prepare fresh stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2][7]
Cell line suitability. Ensure the cell line used expresses a sufficient density of D1 receptors. Validate receptor expression using techniques like radioligand binding assays or western blotting.
Assay sensitivity. Optimize the cAMP assay protocol. This may include adjusting cell seeding density, incubation times, and the concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) to prevent cAMP degradation.
Ligand concentration. Perform a full dose-response curve to determine the optimal concentration of SKF83822 for your specific cell system. The EC50 for adenylyl cyclase stimulation is reported to be around 65 nM.[1]
Issue 2: Unexpected Activation of Phospholipase C (PLC) or Calcium Mobilization
Possible Cause Troubleshooting Step
Cell line expresses D1-D2 receptor heteromers. If your cell line endogenously expresses both D1 and D2 receptors, there is a possibility of heteromer formation which could lead to PLC activation by other endogenous ligands or a different agonist. Use a cell line that only expresses the D1 receptor to confirm SKF83822's direct effect.
Off-target effects at high concentrations. While selective, at very high concentrations SKF83822 may interact with other receptors. Ensure you are using a concentration range appropriate for D1 receptor activation and well below its Ki for other receptors.
Contamination of SKF83822 stock. Ensure the purity of your this compound. If possible, verify its identity and purity via analytical methods like HPLC.

Quantitative Data Summary

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)
D13.2
D53.1
D2186
D366
D4335
5-HT2A1167
α1A1251
α1B1385

Data sourced from Tocris Bioscience.[1]

Table 2: Functional Potency of this compound

ParameterValue
Adenylyl Cyclase Stimulation (EC50)65 nM
Phosphoinositide HydrolysisNo stimulation

Data sourced from Tocris Bioscience.[1]

Experimental Protocols

Protocol 1: Cell-Based cAMP Assay (TR-FRET HTRF Format)

This protocol is a general guideline for a competitive immunoassay to measure cAMP levels in cells treated with SKF83822.

Materials:

  • Cells expressing D1 receptors

  • This compound

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)

  • Stimulation buffer (Assay buffer with a PDE inhibitor like 0.5 mM IBMX)

  • Forskolin (positive control)

  • HTRF cAMP assay kit (containing cAMP standard, Eu-labeled anti-cAMP antibody, and d2-labeled cAMP)

  • White, opaque 384-well assay plates

  • TR-FRET capable plate reader

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend the cell pellet in assay buffer and perform a cell count. Dilute to the desired seeding density.

  • Cell Seeding: Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Preparation: Prepare serial dilutions of SKF83822 and controls in stimulation buffer.

  • Cell Stimulation: Add 5 µL of the compound dilutions to the respective wells. Seal the plate and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Prepare the HTRF detection reagents as per the manufacturer's instructions. Add 5 µL of the d2-labeled cAMP and 5 µL of the Eu-labeled anti-cAMP antibody to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader at ~320-340 nm excitation and dual emission at ~620 nm and ~665 nm. The signal is inversely proportional to the cAMP concentration.

Protocol 2: Phosphoinositide (PI) Turnover Assay

This protocol outlines the measurement of inositol (B14025) phosphate (B84403) accumulation as an indicator of PLC activity.

Materials:

  • Cells expressing D1 receptors

  • This compound

  • Inositol-free DMEM

  • [3H]myo-inositol

  • LiCl

  • 5% Trichloroacetic acid (TCA)

  • Dowex 1-X8 resin

  • Scintillation fluid

Procedure:

  • Cell Labeling: Plate cells in 6-well dishes. Once they reach 50-70% confluency, replace the medium with inositol-free DMEM containing [3H]myo-inositol (e.g., 0.75 µCi/mL) and incubate for 48 hours.

  • Pre-incubation: Add LiCl to a final concentration of 10 mM and incubate for 30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation: Treat the cells with SKF83822 or controls for the desired time (e.g., 15-30 minutes).

  • Reaction Termination: Aspirate the medium and stop the reaction by adding 1 mL of ice-cold 5% TCA.

  • Extraction: Scrape the cells and transfer the suspension to a microfuge tube. Centrifuge to pellet the precipitate.

  • Purification: Apply the supernatant to a Dowex 1-X8 column. Wash the column to remove free inositol.

  • Elution: Elute the inositol phosphates with a high-salt buffer (e.g., 0.1 M formic acid, 1.0 M ammonium (B1175870) formate).

  • Quantification: Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

Visualizations

G cluster_0 Canonical D1 Receptor Signaling SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., gene expression, neuronal excitability) PKA->Downstream

Caption: Canonical D1 receptor signaling pathway activated by SKF83822.

G cluster_1 Conflicting Pathway: D1-D2 Heteromer Signaling SKF83822 SKF83822 D1R_D2R D1-D2 Heteromer SKF83822->D1R_D2R Does NOT Activate Gq Gαq D1R_D2R->Gq Activates (with other agonists) PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: D1-D2 heteromer signaling, not activated by SKF83822.

G start Start Experiment prep_cells Prepare and Seed Cells start->prep_cells prep_compounds Prepare SKF83822 and Control Dilutions prep_cells->prep_compounds stimulate Stimulate Cells prep_compounds->stimulate choose_assay Select Assay stimulate->choose_assay cAMP_assay cAMP Assay (e.g., HTRF) choose_assay->cAMP_assay cAMP PI_assay PI Turnover Assay choose_assay->PI_assay PLC cAMP_detect Lysis and Detection cAMP_assay->cAMP_detect PI_detect Terminate and Extract PI_assay->PI_detect read_cAMP Read Plate cAMP_detect->read_cAMP read_PI Quantify Radioactivity PI_detect->read_PI analyze_cAMP Analyze Data (Inverse correlation) read_cAMP->analyze_cAMP analyze_PI Analyze Data read_PI->analyze_PI end End analyze_cAMP->end analyze_PI->end

Caption: Experimental workflow for assessing SKF83822 signaling.

References

SKF83822 hydrobromide degradation products and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and potential degradation of SKF83822 hydrobromide. Adherence to these guidelines is crucial for ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: Proper storage is critical to maintain the stability of this compound. For short-term storage (days to weeks), keep the powder in a dry, dark place at 0-4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Stock solutions of this compound should be stored under the following conditions to minimize degradation:

  • -80°C: Use within 6 months.

  • -20°C: Use within 1 month.[3]

It is crucial to store solutions in sealed containers, protected from moisture and light.[3]

Q3: Is this compound sensitive to light or moisture?

A3: Yes, this compound should be protected from light and moisture.[3] The compound is hygroscopic, meaning it can absorb moisture from the air, which may impact its stability and weighing accuracy. Always use newly opened, anhydrous DMSO for preparing solutions.[3]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).[4]

Q5: What is the shelf life of this compound?

A5: When stored correctly, this compound has a shelf life of over two years.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.1. Verify that the compound and its solutions have been stored according to the recommended conditions (see FAQs). 2. Prepare a fresh stock solution from a new vial of the compound. 3. Perform a stability check of your current stock solution using an appropriate analytical method like HPLC.
Reduced potency or efficacy in assays The active concentration of SKF83822 may be lower than expected due to degradation.1. Ensure that stock solutions have not been stored longer than the recommended duration (6 months at -80°C, 1 month at -20°C).[3] 2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single-use to prevent degradation.
Precipitation observed in stock solution The solubility of the compound may be affected by the quality of the solvent or storage conditions.1. Use newly opened, high-purity DMSO to prepare solutions, as hygroscopic DMSO can significantly impact solubility.[3] 2. Ensure the storage temperature has been consistently maintained.
Discoloration of the solid compound or solution This may be a visual indicator of degradation.1. Do not use the compound if discoloration is observed. 2. Obtain a new, unexpired batch of this compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a general method for monitoring the stability of this compound and detecting the presence of potential degradation products.

1. Objective: To assess the purity of this compound and identify any potential degradation products over time or under stress conditions.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Method: a. Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL). b. Mobile Phase: A typical mobile phase for reverse-phase chromatography of small molecules is a gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% TFA or 0.1% formic acid). An example gradient could be:

  • Start with 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA).
  • Ramp to 95% Acetonitrile (0.1% TFA) over 20 minutes.
  • Hold for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes. c. HPLC Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: Scan for optimal absorbance, typically between 220-350 nm.
  • Column Temperature: 30°C d. Analysis:
  • Inject the standard solution and record the chromatogram. The retention time and peak area of the main SKF83822 peak serve as the reference.
  • To assess stability, analyze samples that have been stored under different conditions (e.g., different temperatures, light exposure) at various time points.
  • Compare the chromatograms of the stored samples to the reference standard. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated based on the relative peak areas.

4. Data Interpretation:

  • A stable sample will show a single major peak corresponding to SKF83822 with minimal to no other peaks.

  • Degraded samples will exhibit a decrease in the area of the main peak and the emergence of new peaks, which represent the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Start with this compound stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) start->stock working Dilute to Working Concentration (e.g., 10 µg/mL) stock->working inject Inject Sample onto HPLC working->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram compare Compare to Reference Standard chromatogram->compare assess Assess Degradation compare->assess

Caption: Workflow for assessing this compound stability via HPLC.

troubleshooting_logic start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_age Check Age of Stock Solution check_storage->check_age prepare_fresh Prepare Fresh Stock Solution check_age->prepare_fresh run_control Run Experiment with Fresh Stock prepare_fresh->run_control results_ok Results are Consistent run_control->results_ok problem_persists Problem Persists run_control->problem_persists consider_other Investigate Other Experimental Variables problem_persists->consider_other

Caption: Troubleshooting logic for inconsistent experimental results.

References

Navigating Vehicle Effects in SKF83822 Hydrobromide Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in experiments involving SKF83822 hydrobromide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution (e.g., saline, PBS). This compound has limited solubility in purely aqueous solutions.For in vivo studies, first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol (B145695). This stock solution can then be further diluted with the aqueous vehicle to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent is low and consistent across all experimental groups, including the vehicle control. For in vitro assays, preparing a concentrated stock in DMSO is standard. This stock is then diluted into the cell culture medium or physiological buffer. The final DMSO concentration should typically be kept below 0.5% to minimize solvent effects on cells.
Inconsistent or unexpected results in the vehicle control group. The vehicle itself may have biological activity. For example, DMSO can affect cell membrane properties and gene expression. Ethanol can have sedative or other physiological effects.It is crucial to run a dedicated vehicle control group that receives the exact same vehicle preparation (including the same final concentration of any organic solvents) as the drug-treated group. This allows for the subtraction of any vehicle-induced effects from the drug's effects. If significant vehicle effects are observed, consider alternative, more inert vehicles if compatible with the compound's solubility.
Variability in drug response between experimental days. Instability of this compound in the working solution. The compound may degrade over time, especially in aqueous solutions at room temperature.Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions. Concentrated stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but it is advisable to aliquot them to avoid repeated freeze-thaw cycles.
Difficulty in achieving the desired concentration for in vivo administration. The required dose may exceed the solubility of this compound in a tolerable volume of the chosen vehicle.If direct solubilization is not feasible, consider formulating the compound as a suspension. This involves dispersing the finely powdered compound in a suitable vehicle, often with the aid of a suspending agent. Ensure the suspension is homogenous before each administration. The vehicle control for a suspension should contain all components of the formulation except for the active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For subcutaneous or intraperitoneal injections, a common practice is to first dissolve this compound in a minimal amount of DMSO and then dilute it with sterile saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept as low as possible (ideally under 5%) and be consistent across all treatment groups, including the vehicle control.

Q2: How should I prepare the vehicle control for my in vivo experiment?

A2: The vehicle control should be an identical preparation to the drug solution but without the this compound. For instance, if you dissolve your compound in 5% DMSO in saline, your vehicle control will be a 5% DMSO in saline solution. This is critical to isolate the pharmacological effects of SKF83822 from any potential effects of the solvent.

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at up to 100 mM and in ethanol at up to 10 mM. Its solubility in purely aqueous solutions like saline is limited.

Q4: How should I prepare this compound for in vitro cell-based assays?

A4: For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM). This stock solution can then be serially diluted in the cell culture medium or desired buffer to achieve the final working concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) and be consistent across all experimental conditions, including the vehicle control wells.

Q5: How stable are this compound solutions?

A5: Concentrated stock solutions of this compound in DMSO are stable for several months when stored at -20°C or -80°C. It is best to prepare fresh working dilutions in aqueous buffers or cell culture media on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Experimental Protocols

Preparation of this compound for In Vivo Subcutaneous Injection

Objective: To prepare a solution of this compound for subcutaneous administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount: Determine the total amount of this compound and vehicle needed based on the desired dose, the number of animals, and the injection volume (e.g., 1 mg/kg in a volume of 5 ml/kg).

  • Prepare the vehicle mixture: Prepare the vehicle by mixing the required volumes of DMSO and sterile saline. For example, to create a 5% DMSO in saline vehicle, mix 50 µl of DMSO with 950 µl of sterile saline.

  • Dissolve this compound: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add the minimum amount of DMSO required to fully dissolve the powder. Vortex briefly if necessary.

  • Dilute with saline: Add the saline portion of the vehicle to the dissolved this compound in DMSO. Add the saline slowly while vortexing to prevent precipitation.

  • Prepare the vehicle control: In a separate tube, prepare the vehicle control by mixing the same ratio of DMSO and saline used for the drug solution.

  • Final preparation: Ensure both the drug solution and the vehicle control are at room temperature and visually inspected for any precipitation before injection.

G cluster_0 Solution Preparation cluster_1 Control Preparation cluster_2 Administration Calculate Amount Calculate Amount Dissolve in DMSO Dissolve in DMSO Calculate Amount->Dissolve in DMSO 1 Dilute with Saline Dilute with Saline Dissolve in DMSO->Dilute with Saline 2 Inject Drug Solution Inject Drug Solution Dilute with Saline->Inject Drug Solution 3 Mix DMSO and Saline Vehicle Control Inject Vehicle Control Inject Vehicle Control Mix DMSO and Saline->Inject Vehicle Control 4 G SKF83822 SKF83822 D1 Receptor D1 Receptor SKF83822->D1 Receptor Binds to Gαs/olf Gαs/olf D1 Receptor->Gαs/olf Activates Adenylyl Cyclase Adenylyl Cyclase Gαs/olf->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylates

Minimizing stress in animals during SKF83822 hydrobromide administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing stress in animals during the administration of SKF83822 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity, selective dopamine (B1211576) D1-like receptor agonist. Its primary mechanism of action is to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, without activating phosphoinositide hydrolysis. This selective action makes it a valuable tool for studying the specific roles of D1-like receptor signaling pathways in the central nervous system.

Q2: What are the expected behavioral effects of this compound in rodents?

A2: Following subcutaneous administration, this compound has been observed to induce extreme arousal and hyperlocomotion in animal models. Researchers should be prepared for a significant increase in the activity levels of the animals post-administration.

Q3: What is the recommended route of administration for this compound in rodents?

A3: The most commonly cited route of administration for this compound in rodent studies is subcutaneous (SC) injection. This route provides a balance between ease of administration and systemic absorption of the compound.

Q4: How should I prepare this compound for injection?

A4: this compound is soluble in ethanol (B145695) (up to 10 mM) and DMSO (up to 100 mM). For in vivo studies, it is crucial to prepare a sterile solution. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it to the final concentration with a sterile vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced stress or toxicity. Always ensure the final solution is at room temperature before administration.[1]

Q5: Why is minimizing stress during administration important?

A5: Minimizing stress is crucial for both animal welfare and scientific validity. High levels of stress can lead to physiological changes, such as increased corticosterone (B1669441) levels and heart rate, which can confound experimental results by introducing variability and potentially interacting with the effects of the compound under investigation.[2] Stress can also impact the animal's behavior, making it difficult to assess the specific effects of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Animal exhibits excessive signs of distress during handling and injection (e.g., vocalization, struggling, urination/defecation). - Lack of habituation to the researcher and procedures.- Improper restraint technique.- Aversive handling method (e.g., tail-picking).- Implement a habituation protocol for at least 3-5 days prior to the experiment. This should include gentle handling, and familiarization with the injection procedure without needle pricks.- Use refined handling techniques such as tunnel handling or cupping the animal in your hands.- Ensure the restraint is firm but not overly restrictive.
Difficulty in administering the full dose subcutaneously (e.g., leakage from the injection site). - Improper injection technique.- Needle inserted too superficially or has passed through the skin tent.- Injection volume is too large for the site.- Ensure the needle is inserted at the base of the tented skin and is parallel to the body.- Aspirate gently before injecting to ensure the needle is not in a blood vessel.- For larger volumes, consider splitting the dose into two separate injection sites.- Use a new, sharp needle for each animal to ensure a clean puncture.[1]
Inconsistent behavioral responses to this compound across animals. - Variable stress levels among animals.- Inconsistent dosing or administration technique.- Individual differences in animal temperament.- Standardize the administration protocol, including handling, restraint, and injection technique, for all animals.- Implement a consistent habituation protocol for all experimental groups.- Randomize the order of animal treatment to minimize the influence of time-of-day effects.
Post-injection complications (e.g., skin irritation, inflammation at the injection site). - High concentration of vehicle (e.g., DMSO).- Non-sterile injection solution or equipment.- The compound itself may have irritant properties at high concentrations.- Keep the final concentration of DMSO as low as possible.- Ensure the injection solution and all equipment are sterile.- If irritation persists, consider further diluting the compound or using an alternative, less irritating vehicle if possible.

Data Presentation

Table 1: Impact of Handling Technique on Stress-Related Behaviors and Physiology in Rodents (Generalized Data)

ParameterTail Handling (Traditional)Tunnel/Cup Handling (Refined)Percentage ChangeReference
Voluntary Interaction with Handler LowHigh-[2]
Urination/Defecation during Handling FrequentInfrequent-[2]
Anxiety-like Behavior (e.g., in Elevated Plus Maze) IncreasedDecreased-[2]
Serum Corticosterone Levels (post-handling) ElevatedNear Baseline[2]

Note: This table presents generalized data from studies comparing different handling techniques in rodents. While not specific to this compound administration, it illustrates the significant impact of handling on common stress markers.

Table 2: Behavioral Stress Scoring in Rodents

ScorePostureActivityGroomingOther Signs
0 (Normal) Normal, relaxedActive, exploringNormal, well-groomed coatNo vocalization, no urination/defecation
1 (Mild Stress) Mildly hunchedReduced explorationSlightly ruffled furOccasional brief vocalization
2 (Moderate Stress) Hunched, tenseImmobility, freezingPoor grooming, piloerectionFrequent vocalization, urination/defecation
3 (Severe Stress) Severely hunched, rigidTremors, self-injuryUngroomed, matted furContinuous vocalization, diarrhea

This scoring system can be adapted to systematically assess the level of stress in animals during the experimental period. Regular observation and scoring are recommended.

Experimental Protocols

Protocol 1: Habituation to Handling and Injection Procedure

Objective: To acclimate animals to the researcher and the procedures of handling and subcutaneous injection to minimize stress on the day of the experiment.

Methodology:

  • Days 1-3 (Handling Habituation):

    • Gently handle each animal for 2-3 minutes daily.

    • Use a non-aversive method such as guiding the animal into a tunnel or cupping it with your hands.

    • Allow the animal to walk on your hands and arms.

    • Avoid sudden movements and speak in a calm, low voice.

  • Days 4-5 (Injection Simulation):

    • Continue with gentle handling.

    • Simulate the subcutaneous injection procedure without using a needle. Gently lift the skin on the back of the neck as you would for an injection.

    • Provide a small, palatable treat (if appropriate for the study) after the handling session as a form of positive reinforcement.

Protocol 2: Low-Stress Subcutaneous Administration of this compound

Objective: To administer this compound subcutaneously while minimizing acute stress.

Methodology:

  • Preparation:

    • Prepare the this compound solution in a sterile vehicle as described in the FAQs.

    • Warm the solution to room temperature to reduce discomfort during injection.[1]

    • Use a new, sterile, small-gauge needle (e.g., 27-30G) for each animal.[1]

  • Administration:

    • Transport the animal to the procedure room in its home cage to minimize environmental stress.

    • Use a refined handling technique (tunnel or cupping) to move the animal from the cage.

    • Gently restrain the animal. For mice, this can be done by scruffing the loose skin at the back of the neck. For rats, gentle but firm restraint against a surface is often sufficient.

    • Create a tent of skin over the shoulders.

    • Insert the needle at the base of the skin tent, parallel to the animal's body.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds if needed.

    • Immediately return the animal to its home cage.

  • Post-Administration Monitoring:

    • Observe the animal for any adverse reactions and for the expected pharmacological effects of the compound.

    • Use the behavioral stress scoring table (Table 2) to monitor the animal's welfare at regular intervals.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway SKF83822 SKF83822 Hydrobromide D1R Dopamine D1 Receptor SKF83822->D1R Binds to & Activates Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Low-Stress Administration Start Start Habituation Animal Habituation (3-5 days) - Gentle Handling - Injection Simulation Start->Habituation Preparation Solution Preparation - Dissolve SKF83822 in vehicle - Warm to room temperature - Use sterile equipment Habituation->Preparation Administration Subcutaneous Administration - Use refined handling (tunnel/cup) - Gentle restraint - Slow injection Preparation->Administration Monitoring Post-Administration Monitoring - Observe for adverse effects - Behavioral stress scoring - Record pharmacological effects Administration->Monitoring Data Data Collection & Analysis Monitoring->Data End End Data->End

Caption: Experimental Workflow for Low-Stress this compound Administration.

References

Technical Support Center: SKF83822 Hydrobromide Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SKF83822 hydrobromide in different rodent strains. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity and selective dopamine (B1211576) D1-like receptor agonist. Its primary mechanism of action is the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. Unlike some other D1-like agonists, SKF83822 does not significantly stimulate the phospholipase C (PLC) pathway. This selectivity makes it a valuable tool for studying the specific roles of the D1 receptor-adenylyl cyclase signaling cascade in various physiological and pathological processes.

Q2: What are the expected behavioral effects of this compound in rodents?

A2: Administration of SKF83822 in rodents typically leads to an increase in locomotor activity, grooming behavior, and, in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, robust contralateral rotations. The specific behavioral profile and the intensity of the effects can vary depending on the dose, rodent strain, and experimental conditions.

Q3: What is the difference between SKF83822 and SKF83959?

A3: Both are benzazepine derivatives and are considered D1-like receptor agonists, but they have distinct signaling properties. SKF83822 selectively activates the adenylyl cyclase pathway. In contrast, SKF83959 is known to activate the phospholipase C (PLC) pathway and can act as an antagonist at D1 receptors coupled to adenylyl cyclase. This makes them useful tools to dissect the differential roles of these two major D1 receptor signaling pathways.

Q4: What is the recommended vehicle for dissolving this compound for in vivo studies?

A4: this compound is soluble in sterile saline (0.9% sodium chloride). It is recommended to prepare fresh solutions on the day of the experiment to ensure stability and potency.

Q5: How should this compound be stored?

A5: this compound powder should be stored at room temperature. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Dose-Response Data for Locomotor Activity

The following tables summarize typical dose ranges and observed effects of this compound and similar D1-like agonists on locomotor activity in different rodent strains. Note: These are starting points, and optimal doses should be determined empirically for your specific experimental conditions.

Table 1: Dose-Response of this compound on Locomotor Activity in Mice

Mouse StrainRoute of AdministrationEffective Dose Range (mg/kg)Observed Effect
C57BL/6J Subcutaneous (s.c.)0.1 - 1.0Dose-dependent increase in locomotor activity.
BALB/c Subcutaneous (s.c.)See NoteMay exhibit a blunted locomotor response compared to C57BL/6J mice. A dose-finding study is highly recommended.

Note on BALB/c mice: Specific dose-response data for SKF83822 in BALB/c mice is limited. Studies with other psychostimulants suggest this strain can be less responsive in terms of locomotor activation compared to C57BL/6J mice. Researchers should start with a low dose (e.g., 0.1 mg/kg) and perform a careful dose-escalation study to determine the optimal dose for their experimental paradigm.

Table 2: Dose-Response of this compound on Locomotor Activity in Rats

Rat StrainRoute of AdministrationEffective Dose Range (mg/kg)Observed Effect
Sprague-Dawley Subcutaneous (s.c.)0.05 - 0.5Dose-dependent increase in locomotor activity.
Wistar Subcutaneous (s.c.)0.1 - 1.0Increased locomotor activity.

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of sterile 0.9% saline to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution, but avoid high temperatures.

  • Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

  • Prepare individual doses in syringes immediately before administration.

Protocol 2: Subcutaneous Administration of this compound in Mice

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL) and needles (27-30 gauge)

  • Mouse restraint device (optional)

Procedure:

  • Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.

  • Lift the scruffed skin to form a "tent."

  • Insert the needle, bevel up, into the base of the skin tent at a 15-20 degree angle.

  • Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

  • Slowly and steadily inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

  • Return the mouse to its home cage and monitor for any adverse reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low locomotor response Incorrect Dose: The dose may be too low for the specific strain or experimental conditions.Perform a dose-response study, starting with a lower dose and gradually increasing it. Remember that strains like BALB/c may require higher doses than C57BL/6J.
Habituation: Animals may be overly habituated to the testing environment, leading to reduced novelty-induced exploration.Test animals in a novel environment or reduce the habituation period.
Drug Inactivity: The compound may have degraded due to improper storage or handling.Prepare fresh solutions for each experiment. Store the stock powder and solutions as recommended.
Strain Differences: As noted, some strains are inherently less responsive.Consider using a different, more responsive strain if appropriate for the research question.
Excessive Grooming Behavior Dose is too high: High doses of D1 agonists can induce stereotyped behaviors like intense grooming, which can interfere with locomotor activity.Reduce the dose of SKF83822. Observe the animal's behavior carefully to distinguish between general activity and repetitive grooming.
Stress: Handling and injection stress can sometimes manifest as increased grooming.Ensure proper and gentle handling techniques. Allow for an adequate acclimatization period before the experiment.
High Variability in Behavioral Response Inconsistent Drug Administration: Variations in injection volume or technique can lead to different effective doses.Ensure accurate and consistent administration for all animals. Use the same injection site and technique.
Environmental Factors: Differences in lighting, noise, or time of day for testing can affect behavior.Standardize all environmental conditions. Conduct experiments at the same time of day for all groups.
Individual Animal Differences: There is natural biological variability within any animal population.Increase the sample size per group to improve statistical power. Randomize animals to treatment groups.
Adverse Effects (e.g., sedation, seizures) Dose is too high: An overdose can lead to unexpected and adverse effects.Immediately reduce the dose for subsequent experiments. Monitor animals closely for any signs of distress.
Off-target effects (unlikely but possible): Although selective, very high concentrations could potentially interact with other receptors.Use the lowest effective dose determined from your dose-response studies.

Signaling Pathway and Experimental Workflow Diagrams

SKF83822_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF83822 SKF83822 D1R Dopamine D1 Receptor SKF83822->D1R Binds to G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Neuronal Excitability) Downstream->Response

Caption: SKF83822 signaling pathway via the D1 receptor.

Experimental_Workflow start Start: Experimental Design drug_prep Prepare SKF83822 Solution start->drug_prep animal_prep Animal Habituation & Handling start->animal_prep injection Subcutaneous Injection drug_prep->injection animal_prep->injection behavioral_test Behavioral Testing (e.g., Open Field) injection->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection end End: Interpretation of Results data_collection->end

Caption: General experimental workflow for SKF83822 studies.

Troubleshooting_Logic cluster_solutions Potential Solutions start Unexpected Behavioral Outcome check_dose Is the dose appropriate for the strain? start->check_dose check_drug Is the drug solution fresh and properly prepared? start->check_drug check_procedure Was the administration procedure consistent? start->check_procedure check_environment Are the environmental conditions standardized? start->check_environment solution_dose Perform Dose-Response Study check_dose->solution_dose No solution_drug Prepare Fresh Solution check_drug->solution_drug No solution_procedure Refine Injection Technique check_procedure->solution_procedure No solution_environment Standardize Experimental Conditions check_environment->solution_environment No

Caption: Logical troubleshooting workflow for unexpected results.

Common pitfalls in SKF83822 hydrobromide research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF83822 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity and selective agonist for the dopamine (B1211576) D1-like receptors (D1 and D5).[1] Its primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]

Q2: What makes SKF83822 an "atypical" or "biased" agonist?

A2: SKF83822 is considered a biased agonist because it preferentially activates the Gs/adenylyl cyclase signaling pathway without significantly stimulating the Gq/phospholipase C (PLC) pathway.[2] This is in contrast to other D1-like receptor agonists that may activate both pathways. This functional selectivity is a critical consideration for experimental design and data interpretation.[3]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to keep this compound as a solid at -20°C.[1][2] For short-term storage (days to weeks), it can be kept at 2-8°C.[1][2] Stock solutions should be stored at -20°C or -80°C and used within a month if stored at -20°C, or within six months if stored at -80°C.[4] It is advisable to protect the compound from light.[2]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM). For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animal model.

Troubleshooting Guides

Problem 1: Inconsistent or No Response in In Vitro Assays

Possible Cause 1: Incorrect Assay for the Compound's Mechanism

  • Explanation: You are trying to measure a response through the phospholipase C (PLC) pathway (e.g., calcium mobilization or IP1 accumulation). SKF83822 is a biased agonist that primarily couples to the adenylyl cyclase pathway and does not significantly activate PLC.[2]

  • Solution: Switch to an assay that measures cAMP production.[5]

Possible Cause 2: Low or Absent D1 Receptor Expression in the Cell Line

  • Explanation: The cell line you are using may not endogenously express the dopamine D1 receptor, or the expression level may be too low to elicit a detectable response.

  • Solution:

    • Confirm Receptor Expression: Before starting your experiments, verify D1 receptor expression in your chosen cell line using techniques like RT-PCR, Western blot, or by using a cell line known to express the receptor.[6] Several commercially available cell lines stably express the D1 receptor.[7][8]

    • Use a Validated Cell Line: Consider using a recombinant cell line stably overexpressing the human D1 receptor.

Possible Cause 3: Issues with Compound Stability or Concentration

  • Explanation: The compound may have degraded, or there may be errors in the preparation of serial dilutions.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

    • Verify Purity: If you suspect degradation, consider verifying the purity of your compound.

    • Review Dilution Scheme: Double-check your calculations for serial dilutions.

Problem 2: Unexpected Pharmacological Profile or Off-Target Effects

Possible Cause 1: Misinterpretation of Biased Agonism

  • Explanation: The observed effects, or lack thereof, might be a direct consequence of SKF83822's bias towards the cAMP pathway. Comparing its effects to a different D1 agonist that also engages the PLC pathway will likely yield different results.[3]

  • Solution:

    • Acknowledge Bias: Design your experiments with the understanding that SKF83822's effects are primarily mediated by cAMP.

    • Use Appropriate Controls: Include a non-biased D1 agonist as a positive control to differentiate between pathway-specific effects.

Possible Cause 2: Interaction with Other Receptors at High Concentrations

  • Explanation: While SKF83822 is selective for D1-like receptors, at higher concentrations, it may interact with other receptors, such as D2, D3, or serotonin (B10506) receptors, for which it has a lower affinity.

  • Solution:

    • Perform Dose-Response Experiments: Always conduct a dose-response study to determine the optimal concentration range that targets the D1 receptor without engaging off-target receptors.

    • Consult Binding Affinity Data: Refer to the binding affinity profile of SKF83822 to anticipate potential off-target effects at higher concentrations (see Table 1).

Problem 3: Difficulty Achieving a Clear Dose-Response Curve

Possible Cause 1: Suboptimal Assay Conditions

  • Explanation: Factors such as cell density, stimulation time, and the concentration of phosphodiesterase (PDE) inhibitors can significantly impact the quality of your dose-response curve in cAMP assays.[9][10]

  • Solution:

    • Optimize Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal window.[9]

    • Determine Optimal Stimulation Time: Perform a time-course experiment to identify the time point of peak cAMP accumulation.

    • Use a PDE Inhibitor: Include a PDE inhibitor like IBMX to prevent the degradation of cAMP and enhance the signal.[11]

Possible Cause 2: Issues with Data Analysis

  • Explanation: Incorrectly fitting the data or using an inappropriate non-linear regression model can lead to a poor representation of the dose-response relationship.

  • Solution:

    • Use Appropriate Software: Utilize software like GraphPad Prism or the 'drc' package in R for non-linear regression analysis of dose-response data.[12][13]

    • Select the Right Model: A sigmoidal, four-parameter logistic model is typically used for dose-response curves.[14]

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)
Dopamine D13.2
Dopamine D53.1
Dopamine D2186
Dopamine D366
Dopamine D4335
5-HT2A1167
α1A1251
α1B1385

Table 2: Physicochemical and Experimental Properties

PropertyValue
Molecular Weight 424.76 g/mol
Solubility - 100 mM in DMSO- 10 mM in ethanol
EC50 for Adenylyl Cyclase Stimulation 65 nM
Storage (Solid) - Long-term: -20°C[1][2]- Short-term: 2-8°C[1][2]
Storage (Stock Solution) - -20°C for up to 1 month[4]- -80°C for up to 6 months[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Studies
  • Vehicle Selection: A common vehicle for subcutaneous injection of compounds soluble in DMSO is a mixture of DMSO, Tween 80, and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity.

  • Preparation: a. Weigh the required amount of this compound. b. Dissolve the compound in the required volume of DMSO. c. Add the Tween 80 and vortex to mix. d. Add the saline gradually while vortexing to prevent precipitation. e. The final solution should be clear. If precipitation occurs, gentle warming and sonication may help.

  • Administration: For subcutaneous injection in rodents, inject into the loose skin over the back or flank.[15] Use a 26G or smaller needle.[15]

Protocol 2: In Vitro cAMP Assay

This protocol is a general guideline and should be optimized for your specific cell line and assay kit.

  • Cell Preparation: a. Culture cells expressing the D1 receptor to ~80% confluency. b. Harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like 0.5 mM IBMX).[11][16] c. Determine the cell density and dilute to the optimized concentration.

  • Assay Procedure: a. Dispense the cell suspension into a 96-well or 384-well plate. b. Prepare serial dilutions of this compound in stimulation buffer. c. Add the different concentrations of SKF83822 to the wells. Include a vehicle control (buffer only) and a positive control (e.g., forskolin, which directly activates adenylyl cyclase). d. Incubate the plate at 37°C for the predetermined optimal stimulation time. e. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[16]

  • Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Convert the raw data from your samples to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the log of the SKF83822 concentration and fit a sigmoidal dose-response curve to determine the EC50.[13]

Visualizations

G cluster_0 Cell Membrane SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds Gs Gs D1R->Gs Activates Gq Gq D1R->Gq No significant activation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream PIP2 PIP2 PIP2->PLC G Start Unexpected Result (e.g., no response, wrong EC50) CheckAssay Is the assay measuring cAMP production? Start->CheckAssay CheckReceptor Is D1 receptor expression confirmed in the cell line? CheckAssay->CheckReceptor Yes Use_cAMP_Assay Action: Use a cAMP assay (e.g., HTRF, ELISA) CheckAssay->Use_cAMP_Assay No CheckCompound Are compound solutions fresh and correctly prepared? CheckReceptor->CheckCompound Yes Validate_Expression Action: Validate D1 expression (RT-PCR, Western) or change cell line CheckReceptor->Validate_Expression No CheckControls Did positive/negative controls work as expected? CheckCompound->CheckControls Yes Prepare_Fresh Action: Prepare fresh compound dilutions CheckCompound->Prepare_Fresh No CheckBias Are you comparing results to a non-biased agonist? CheckControls->CheckBias Yes Troubleshoot_Assay Action: Troubleshoot general assay conditions (cell density, etc.) CheckControls->Troubleshoot_Assay No Interpret_Bias Action: Interpret results in the context of biased agonism CheckBias->Interpret_Bias Yes

References

Ensuring consistent SKF83822 hydrobromide potency between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to ensure the consistent potency and reliable performance of SKF83822 hydrobromide between batches in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: We are observing lower than expected efficacy or inconsistent results between different batches of this compound. What are the potential causes and how can we troubleshoot this?

A1: Inconsistent efficacy or variability in results between batches can stem from several factors, primarily related to the potency and integrity of the compound. Here is a systematic approach to troubleshooting this issue:

  • Verify Compound Identity and Purity: The first step is to confirm that the compound is indeed this compound and meets the expected purity specifications.

    • Review the Certificate of Analysis (CoA): Each batch of a research chemical should be accompanied by a CoA. Carefully compare the CoA data for the different batches, paying close attention to the purity determination method (e.g., HPLC) and the percentage of purity.[1]

    • Independent Purity Assessment: If significant variability persists, consider performing an in-house purity assessment using High-Performance Liquid Chromatography (HPLC). This can help to identify any discrepancies from the supplier's CoA and detect the presence of impurities not reported.

  • Assess for Degradation: this compound, like many research chemicals, can degrade if not stored or handled properly.

    • Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations. While some suppliers suggest room temperature storage, for long-term stability, storage at -20°C is often recommended, especially for solutions.[2] Inconsistent storage conditions between batches can lead to differential degradation.

    • Solution Stability: If you are using stock solutions, be aware of their stability. Prepare fresh solutions from a new aliquot of the solid compound for critical experiments to rule out degradation in solution. The stability of SKF83822 in different solvents and at various temperatures should be considered.

  • Consider the Impact of Impurities: The synthetic route used to produce this compound can result in different impurity profiles between batches.

    • Potential Impurities: As a benzazepine derivative, potential impurities could include starting materials, reagents, by-products from side reactions, or stereoisomers. Even small amounts of certain impurities can have off-target effects or interfere with the binding of SKF83822 to its target receptors.

    • Impurity Profiling: Advanced analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can be used to characterize the impurity profile of different batches.

  • Evaluate Experimental Protocol: Inconsistencies in the experimental setup can also contribute to variable results.

    • Standard Operating Procedures (SOPs): Ensure that all experimental procedures, from solution preparation to data acquisition, are standardized and followed meticulously for all experiments.

    • Solvent Effects: this compound is soluble in DMSO and ethanol. Ensure the final concentration of the solvent is consistent across experiments and does not exceed a level that could cause vehicle-dependent effects.

The following diagram outlines a troubleshooting workflow for investigating batch-to-batch variability:

G cluster_0 Troubleshooting Workflow for Batch Variability A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) for Each Batch A->B C Purity and Impurity Profiles Match? B->C D Perform In-House Quality Control (e.g., HPLC, LC-MS) C->D No E Assess Storage and Handling Procedures C->E Yes D->E H Consider Compound Degradation E->H F Standardize Experimental Protocols G Contact Supplier for Further Information F->G J Problem Resolved G->J H->F No Degradation Suspected I Prepare Fresh Solutions H->I Potential Degradation I->F G cluster_1 SKF83822 Signaling Pathway SKF This compound D1R D1/D5 Dopamine Receptor SKF->D1R Agonist Binding Gs Gs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Response Cellular Response CREB->Response G cluster_2 Quality Control Workflow for New Batches Start New Batch of SKF83822 Received CoA Review Supplier's Certificate of Analysis Start->CoA Visual Visual Inspection (Color, Appearance) CoA->Visual Solubility Solubility Test in Recommended Solvents Visual->Solubility HPLC Perform HPLC Purity Analysis Solubility->HPLC Compare Compare Results with CoA and Previous Batches HPLC->Compare Accept Accept Batch for Experimental Use Compare->Accept Consistent Reject Reject Batch and Contact Supplier Compare->Reject Inconsistent

References

Refining experimental design for SKF83822 hydrobromide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with SKF83822 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity, selective agonist for the dopamine (B1211576) D1-like receptors (D1 and D5).[1][2] Its primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][3][4] Notably, it is considered an "atypical" or "biased" agonist because it does not activate the phospholipase C (PLC) pathway, which is another signaling cascade associated with D1-like receptors.[3][4][5]

Q2: What is "biased agonism" and how does it relate to SKF83822?

A2: Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. In the case of SKF83822, it displays bias towards the Gs/adenylyl cyclase pathway, while not engaging the Gq/PLC pathway.[3][5] There is also evidence that some D1 receptor agonists can be biased towards G protein signaling over β-arrestin recruitment and subsequent receptor internalization.[6] This property is crucial for interpreting experimental results, as SKF83822 may produce different cellular and behavioral outcomes compared to other D1 agonists that do not exhibit this bias.

Q3: What are the recommended storage and solubility conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for months to years.[7] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[7] The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[7] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, the vehicle may consist of solutions like 10% ethanol.[8]

Q4: What are the typical in vivo effects of SKF83822 administration?

A4: In vivo, SKF83822 has been shown to induce significant behavioral effects. Subcutaneous administration can lead to extreme arousal and hyperlocomotion in monkeys.[1][2] In rats, it can produce a strong rotational response in a dose-dependent manner.[4] It has also been noted to induce locomotion without causing dyskinesias, a side effect associated with some other dopaminergic drugs.[4]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell-based assays.

  • Question: Why am I seeing a robust cAMP response but no effect on intracellular calcium or phosphoinositide hydrolysis after treating cells with SKF83822?

  • Answer: This is the expected outcome due to the biased agonism of SKF83822.[3][5] It selectively activates the Gs-adenylyl cyclase-cAMP pathway and does not couple to the Gq-phospholipase C (PLC) pathway, which is responsible for intracellular calcium mobilization and phosphoinositide hydrolysis. If you are aiming to study Gq-mediated signaling, a different D1-like receptor agonist would be required.

  • Question: My in vitro results with SKF83822 are not correlating well with the in vivo behavioral effects I observe. Why might this be?

  • Answer: Discrepancies between in vitro and in vivo results can arise from the compound's complex pharmacology, including its biased agonism.[6] While your in vitro assay might only measure one signaling pathway (e.g., cAMP accumulation), the in vivo effects are a composite of multiple signaling events, receptor desensitization, and potential off-target effects. Consider investigating other signaling outputs, such as β-arrestin recruitment, to get a more complete picture of the compound's activity.

Issue 2: Difficulty in reproducing behavioral effects.

  • Question: I am not observing the expected hyperlocomotor or rotational behavior in my animal model after administering SKF83822. What could be wrong?

  • Answer: Several factors could contribute to this. First, verify the dose and route of administration, as these are critical for observing the desired effects.[4] Ensure the compound was properly dissolved and is stable in your chosen vehicle. The behavioral response can also be influenced by the specific animal model, strain, and experimental conditions. It is also important to consider the potential for receptor desensitization with repeated administration.

Issue 3: Concerns about off-target effects.

  • Question: How can I be sure that the effects I am observing are mediated by D1-like receptors?

  • Answer: To confirm the involvement of D1-like receptors, it is essential to include appropriate controls in your experiments. Pre-treatment with a selective D1-like receptor antagonist, such as SCH23390, should block the effects of SKF83822.[4] Additionally, performing binding assays can help characterize the affinity of SKF83822 for a range of receptors to identify potential off-target interactions.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)
Dopamine D13.2[1][2]
Dopamine D53.1[1][2]
Dopamine D2186[1][2]
Dopamine D366[1][2]
Dopamine D4335[1][2]
5-HT2A1167[1][2]
α1A1251[1][2]
α1B1385[1][2]

Table 2: In Vitro Efficacy of this compound

AssayParameterValue
Adenylyl Cyclase StimulationEC5065 nM[1][2]
Phosphoinositide Hydrolysis-No stimulation observed[1][2]

Experimental Protocols

1. cAMP Accumulation Assay

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

  • Cell Preparation:

    • Culture cells expressing the dopamine D1 receptor to 80-90% confluency.

    • Harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

    • Determine cell density and adjust to the desired concentration.

  • Assay Procedure:

    • Dispense the cell suspension into a 96-well or 384-well white opaque plate.

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add the diluted compound to the wells containing the cells. Include a vehicle control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the experimental readings to cAMP concentrations.

    • Plot the cAMP concentration against the log of the SKF83822 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

2. β-Arrestin Recruitment Assay

This protocol outlines a general procedure using an enzyme fragment complementation (EFC) based assay (e.g., PathHunter®).

  • Cell Preparation:

    • Use a cell line co-expressing the D1 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment.

    • Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

  • Agonist Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the diluted compound to the wells containing the cells.

    • Incubate the plate at 37°C for the recommended time (e.g., 90 minutes).

    • Add the detection reagent, which contains the substrate for the complemented enzyme.

    • Incubate at room temperature in the dark (e.g., 60 minutes).

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Subtract the background signal (wells with no agonist).

    • Plot the signal against the log of the SKF83822 concentration and fit to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Mandatory Visualizations

SKF83822_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gs Gαs Pathway (Activated) cluster_Gq Gαq Pathway (Not Activated) cluster_Arrestin β-Arrestin Pathway (Potentially Unaffected) D1R Dopamine D1 Receptor Gs Gαs D1R->Gs Activates Gq Gαq D1R->Gq No Activation Arrestin β-Arrestin D1R->Arrestin No/Weak Recruitment SKF83822 SKF83822 SKF83822->D1R Binds to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates substrates -> PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC Cellular_Response_Gq Cellular Response Ca2_PKC->Cellular_Response_Gq Internalization Receptor Internalization Arrestin->Internalization

Caption: Biased agonism of SKF83822 at the Dopamine D1 Receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A 1. Cell Culture (D1 Receptor Expressing) C 3. Cell Plating & Treatment A->C B 2. Compound Preparation (Serial Dilution of SKF83822) B->C D 4. Incubation C->D E 5. Signal Generation (e.g., Lysis & Reagent Addition) D->E F 6. Signal Reading (Luminometer/Fluorometer) E->F G 7. Data Processing (Background Subtraction) F->G H 8. Dose-Response Curve Generation G->H I 9. Determine EC50/Potency H->I

Caption: General experimental workflow for in vitro characterization of SKF83822.

References

Validation & Comparative

A Comparative Guide to the In Vivo Effects of SKF83822 Hydrobromide and SKF81297

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of two widely used dopamine (B1211576) D1-like receptor agonists, SKF83822 hydrobromide and SKF81297. Both compounds are benzazepine derivatives that have been instrumental in elucidating the role of the D1-like receptor system in various physiological and pathological processes. However, they exhibit distinct pharmacological profiles, leading to different in vivo outcomes. This document aims to objectively compare their performance with supporting experimental data, detailed methodologies, and visual representations of their signaling pathways.

Pharmacological Profile and Receptor Binding Affinity

SKF83822 and SKF81297 are both selective agonists for the D1-like dopamine receptors (D1 and D5). However, their affinity for these and other receptors, as well as their downstream signaling mechanisms, show notable differences.

SKF83822 is characterized as a high-affinity, selective D1-like receptor agonist. It demonstrates a strong preference for D1 and D5 receptors over other dopamine receptor subtypes (D2, D3, D4) and other receptors like serotonin (B10506) (5-HT2A) and adrenergic (α1A, α1B) receptors. In contrast, SKF81297 is also a potent D1-like receptor agonist, centrally active following systemic administration.[1][2]

CompoundD1 (Ki, nM)D5 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)α1A (Ki, nM)α1B (Ki, nM)
This compound 3.23.118666335116712511385
SKF81297 High AffinityHigh AffinityLower AffinityLower AffinityLower AffinityHigh affinity for 5-HT2 and 5-HT1C subtypes in vitro[3]Not specifiedNot specified

Table 1: Comparative Receptor Binding Affinities (Ki values). Lower Ki values indicate higher binding affinity. Data for SKF81297 across all receptors is not as comprehensively compiled in a single source.

Signaling Pathways

A key distinction between SKF83822 and SKF81297 lies in their downstream signaling cascades. While both act on D1-like receptors, they can preferentially activate different G-protein-coupled pathways.

SKF83822 is known to be a biased agonist. It primarily stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels, but it does not activate phosphoinositide (PI) hydrolysis or phospholipase C (PLC).[4][5][6]

SKF81297 , on the other hand, is capable of activating both the adenylyl cyclase and the phosphoinositide turnover pathways.[7][8] This broader signaling profile may contribute to its different in vivo effects compared to SKF83822. Interestingly, some research suggests that SKF81297 can potentiate NMDA receptor currents independently of D1 receptor activation, indicating potential off-target effects.[3]

SKF83822_Signaling_Pathway SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates

Caption: SKF83822 signaling pathway via Gαs/olf and adenylyl cyclase.

SKF81297_Signaling_Pathway SKF81297 SKF81297 D1R D1 Receptor SKF81297->D1R Binds to Gs Gαs/olf D1R->Gs Activates Gq Gαq/11 D1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Increases IP3_DAG IP3 / DAG PLC->IP3_DAG Increases PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates

Caption: SKF81297 dual signaling pathways via Gαs/olf and Gαq/11.

In Vivo Behavioral and Physiological Effects

The differences in receptor binding and signaling translate to distinct behavioral and physiological outcomes in animal models.

Locomotor Activity
  • SKF83822: Subcutaneous administration in monkeys induces extreme arousal and hyperlocomotion. In rats, it produces a strong rotational response in a dose-dependent manner.[5]

  • SKF81297: Has dose-related effects on locomotor activity in rats, with higher doses (0.8 mg/kg) significantly enhancing activity.[9] It can also induce rotational behavior in MPTP-lesioned monkeys.[10] Studies in mice have shown that it can decrease cocaine-induced locomotor activity.[11]

CompoundSpeciesModelEffect on LocomotionDose Range
SKF83822 MonkeysNormalExtreme arousal and hyperlocomotionNot specified
SKF83822 Rats6-OHDA lesionedStrong rotational response[5]25-100 µg/kg, s.c.[5]
SKF81297 RatsNormalDose-dependent increase[9]0.4 - 0.8 mg/kg, s.c.[9]
SKF81297 MonkeysMPTP-lesionedInduces rotational behavior[10]0.05 - 0.3 mg/kg, i.m.[10]
SKF81297 MiceCocaine-induced hyperactivityDose-related decrease[11]1 - 10 mg/kg

Table 2: Comparative Effects on Locomotor Activity.

Reinforcement and Conditioning
  • SKF83822: The reinforcing effects of SKF83822 are less clearly defined in the provided literature.

  • SKF81297: Demonstrates reinforcing effects in rhesus monkeys, as evidenced by self-administration studies.[12] In conditioned emotional response (CER) procedures in rats, SKF81297 at doses that increase locomotor activity did not impair trace conditioning.[9] However, in an appetitively motivated procedure, it has been reported to depress acquisition.[9]

Effects in Models of Parkinson's Disease
  • SKF81297: In MPTP-lesioned monkeys, a non-human primate model of Parkinson's disease, SKF81297 stimulates motor behavior.[10] Co-administration of SKF81297 with a D2 agonist (LY171555) resulted in a synergistic and prolonged stimulation of motor behavior, suggesting a therapeutic potential for combined D1 and D2 receptor stimulation in Parkinson's disease.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of typical experimental protocols used in the study of these compounds.

Drug Administration
  • Vehicle: Both SKF83822 and SKF81297 are often dissolved in saline (0.9% NaCl) or DMSO for in vivo administration.[2][9]

  • Route of Administration: Subcutaneous (s.c.) and intramuscular (i.m.) injections are common routes for systemic administration in animal models.[5][9][10]

  • Dosing: Doses vary significantly depending on the animal model and the behavioral paradigm being investigated. For locomotor activity in rats, SKF81297 has been used in the range of 0.4 to 0.8 mg/kg.[9] In MPTP-lesioned monkeys, effective doses of SKF81297 ranged from 0.05 to 0.3 mg/kg.[10] For rotational behavior in rats, SKF83822 has been tested at doses between 25 and 100 µg/kg.[5]

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing Drug_Prep Drug Preparation (e.g., dissolve in saline) Drug_Admin Drug Administration (e.g., s.c. injection) Drug_Prep->Drug_Admin Animal_Habituation Animal Habituation (e.g., to test chamber) Animal_Habituation->Drug_Admin Locomotor Locomotor Activity Drug_Admin->Locomotor Conditioning Conditioning Paradigm Drug_Admin->Conditioning Self_Admin Self-Administration Drug_Admin->Self_Admin Data_Analysis Data Analysis Locomotor->Data_Analysis Conditioning->Data_Analysis Self_Admin->Data_Analysis

Caption: General experimental workflow for in vivo behavioral studies.

Behavioral Assays
  • Locomotor Activity: Typically measured in open-field arenas or activity chambers. Animal movement is tracked automatically over a set period following drug administration.[9]

  • Rotational Behavior: Used in unilateral lesion models (e.g., 6-OHDA or MPTP). The number of full body turns contralateral to the lesion is counted as a measure of dopamine receptor stimulation.[5][10]

  • Self-Administration: Animals are trained to perform an operant response (e.g., lever press) to receive an intravenous infusion of the drug. The rate of responding indicates the reinforcing properties of the compound.[12]

  • Conditioned Emotional Response (CER): A classical conditioning paradigm where a neutral stimulus (e.g., a tone) is paired with an aversive stimulus (e.g., a footshock). The suppression of ongoing behavior (e.g., licking a water spout) in the presence of the conditioned stimulus is measured as an index of fear.[9]

Conclusion

This compound and SKF81297 are both valuable tools for investigating the D1-like dopamine receptor system. However, their distinct signaling profiles—SKF83822 being a biased agonist for the adenylyl cyclase pathway and SKF81297 activating both adenylyl cyclase and phospholipase C—lead to different in vivo effects. SKF83822 appears to be a potent stimulator of locomotor activity. SKF81297 also modulates locomotion and has demonstrated reinforcing properties, with potential therapeutic implications for conditions like Parkinson's disease, particularly in combination with D2 agonists. The choice between these two compounds should be guided by the specific research question and the signaling pathway of interest. Researchers should also be mindful of potential off-target effects, as suggested for SKF81297's interaction with NMDA receptors.

References

A Comparative Guide to SKF83822 Hydrobromide and Other Dopamine D1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SKF83822 hydrobromide with other prominent dopamine (B1211576) D1 receptor agonists, focusing on their pharmacological properties and the experimental data that defines them.

Introduction to D1 Receptor Agonists

The dopamine D1 receptor, a Gs-protein coupled receptor, is a key target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders. Agonists of the D1 receptor are compounds that bind to and activate this receptor, mimicking the effect of the endogenous ligand, dopamine. These agonists can be broadly categorized as full or partial agonists, depending on the maximal response they elicit compared to dopamine. This guide will compare this compound, a selective D1-like receptor agonist, with two other well-characterized D1 receptor agonists: Dihydrexidine (B1670578), a full agonist, and A68930, another potent full agonist.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters for this compound, Dihydrexidine, and A68930, providing a quantitative basis for comparison.

AgonistReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (vs. Dopamine)Key Characteristics
This compound 3.2 (D1)65 (adenylyl cyclase stimulation)Stimulates adenylyl cyclase but not phosphoinositide hydrolysis.Selective for D1-like receptors with high affinity. Atypical agonist that differentiates between signaling pathways.
Dihydrexidine ~10 (D1)[1][2]72[3]Full agonist, stimulating cAMP synthesis to a similar or greater extent than dopamine.[2]The first potent, full efficacy D1 receptor agonist.[2][4]
A68930 -2.1 - 2.5[5][6][7]Full agonist in rat caudate-putamen, partial agonist in fish retina.[6][7]Potent and selective D1-like receptor agonist.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway for the D1 receptor and a typical experimental workflow for evaluating D1 receptor agonists.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gs/Golf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates Agonist D1 Agonist (e.g., SKF83822) Agonist->D1R Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets leading to

Figure 1. Canonical D1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment prep_membranes Prepare cell membranes expressing D1 receptors radioligand_binding Radioligand Binding Assay (Competition with [3H]SCH23390) prep_membranes->radioligand_binding calc_ki Calculate Ki values radioligand_binding->calc_ki cell_culture Culture cells expressing D1 receptors agonist_treatment Treat cells with varying concentrations of agonist cell_culture->agonist_treatment cAMP_assay cAMP Accumulation Assay agonist_treatment->cAMP_assay calc_ec50_emax Calculate EC50 and Emax values cAMP_assay->calc_ec50_emax

Figure 2. Experimental Workflow for D1 Agonist Evaluation.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • Radioligand: [3H]SCH23390 (a D1 antagonist).

  • Non-specific binding control: SCH23390 (unlabeled).

  • Test compounds: this compound, Dihydrexidine, A68930.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[8]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[9]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [3H]SCH23390, and assay buffer.[8]

    • Non-specific Binding: Cell membranes, [3H]SCH23390, and a high concentration of unlabeled SCH23390.[8]

    • Competition Binding: Cell membranes, [3H]SCH23390, and serial dilutions of the test compound.[8]

  • Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[8][9]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of a D1 agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Materials:

  • Cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Test compounds: this compound, Dihydrexidine, A68930.

  • Stimulation buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).

  • 384-well plates.

Procedure:

  • Cell Plating: Seed the D1 receptor-expressing cells into 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.[10]

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit. This typically involves the addition of lysis buffer containing detection reagents.[10]

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Plot the signal as a function of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

This compound is a high-affinity, selective D1-like receptor agonist that exhibits biased agonism, stimulating the adenylyl cyclase pathway but not the phospholipase C pathway. In comparison, dihydrexidine and A68930 are potent full agonists of the D1 receptor. The choice of agonist for research or therapeutic development will depend on the desired pharmacological profile and the specific signaling pathways one aims to modulate. The provided experimental protocols offer a standardized approach for the in vitro characterization of these and other D1 receptor agonists.

References

A Comparative Guide to SKF83822 Hydrobromide and Full Agonists for Dopamine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKF83822 hydrobromide and traditional full agonists in the context of dopamine (B1211576) D1 receptor research. SKF83822 is a notable research tool due to its unique pharmacological profile as a biased agonist, offering distinct advantages and characteristics compared to classical full agonists. This document outlines their comparative pharmacology, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

Dopamine D1 receptor agonists are critical for investigating the roles of the D1 receptor in various physiological and pathological processes, including motor control, cognition, and reward. While full agonists non-selectively activate all signaling pathways coupled to the D1 receptor, this compound exhibits biased agonism. It preferentially activates the Gαs/olf-mediated adenylyl cyclase pathway, leading to cyclic AMP (cAMP) production, without significantly engaging the Gq-mediated phospholipase C (PLC) pathway.[1][2] This functional selectivity makes SKF83822 a valuable tool for dissecting the specific roles of the cAMP signaling cascade in D1 receptor function.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and several representative full D1 receptor agonists. These values are compiled from various sources and should be considered as representative, as experimental conditions can influence the exact measurements.

Table 1: Binding Affinities (Ki) in nM

CompoundD1 ReceptorD5 ReceptorD2 ReceptorD3 ReceptorD4 Receptor5-HT2A Receptorα1A Receptorα1B Receptor
SKF83822 3.2[1][3]3.1[1][3]186[1][3]66[1][3]335[1][3]1167[1][3]1251[1][3]1385[1][3]
Dihydrexidine ~10 (IC50)[4]-~130 (IC50)[4]-----
A-68930 --Weak agonist[5][6][7]-----
SKF81297 1.99 (rat)[8]-------
SKF82958 4 (K0.5)[9]-73 (K0.5)[9]-----

Table 2: Functional Activity (EC50 and Efficacy) at the D1 Receptor

CompoundAdenylyl Cyclase Activation (EC50 in nM)Adenylyl Cyclase Efficacy (vs. Dopamine)Phospholipase C Activation
SKF83822 65[1][3]Agonist[1][2]No significant activation[1][2]
Dihydrexidine -Full Agonist[4][10]-
A-68930 2.1 - 2.5[6][7]Full Agonist[7][11]-
SKF81297 4.7[8]Agonist[8]-
SKF82958 491[9]Full Agonist[9]-

Signaling Pathways

The differential effects of SKF83822 and full D1 agonists stem from their distinct engagement of downstream signaling cascades.

cluster_SKF83822 SKF83822 (Biased Agonist) Signaling SKF83822 SKF83822 D1_Receptor_SKF D1 Receptor SKF83822->D1_Receptor_SKF Gs_olf_SKF Gαs/olf D1_Receptor_SKF->Gs_olf_SKF Gq_SKF Gαq D1_Receptor_SKF->Gq_SKF AC_SKF Adenylyl Cyclase Gs_olf_SKF->AC_SKF Activates cAMP_SKF cAMP AC_SKF->cAMP_SKF Generates PKA_SKF PKA cAMP_SKF->PKA_SKF Activates Downstream_cAMP_SKF cAMP-mediated Cellular Responses PKA_SKF->Downstream_cAMP_SKF Phosphorylates PLC_SKF Phospholipase C Gq_SKF->PLC_SKF No Activation cluster_Full_Agonist Full D1 Agonist Signaling Full_Agonist Full Agonist (e.g., Dihydrexidine) D1_Receptor_Full D1 Receptor Full_Agonist->D1_Receptor_Full Gs_olf_Full Gαs/olf D1_Receptor_Full->Gs_olf_Full Gq_Full Gαq D1_Receptor_Full->Gq_Full AC_Full Adenylyl Cyclase Gs_olf_Full->AC_Full Activates cAMP_Full cAMP AC_Full->cAMP_Full Generates PKA_Full PKA cAMP_Full->PKA_Full Activates Downstream_cAMP_Full cAMP-mediated Cellular Responses PKA_Full->Downstream_cAMP_Full Phosphorylates PLC_Full Phospholipase C Gq_Full->PLC_Full Activates IP3_DAG_Full IP3 & DAG PLC_Full->IP3_DAG_Full Generates Downstream_PLC_Full Ca2+ release & PKC activation IP3_DAG_Full->Downstream_PLC_Full cluster_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of test compounds - Radioligand solution - Cell membranes Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Total binding wells - Non-specific binding wells - Competition wells Prepare_Reagents->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

References

Replicating Key Findings with SKF83822 Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SKF83822 hydrobromide, a selective dopamine (B1211576) D1-like receptor agonist, with other relevant compounds. The objective is to offer a clear understanding of its pharmacological profile, supported by experimental data, to aid in the replication and extension of key research findings.

Executive Summary

This compound is a valuable research tool distinguished by its biased agonism at the dopamine D1-like receptor. Unlike many other D1 agonists, SKF83822 preferentially activates the adenylyl cyclase (AC) signaling pathway over the phospholipase C (PLC) pathway. This unique property makes it a critical compound for dissecting the distinct roles of these two major D1 receptor-mediated signaling cascades in various physiological and pathological processes. This guide presents a comparative overview of SKF83822's in vitro and in vivo effects alongside those of other commonly used D1 receptor agonists, including the atypical agonist SKF83959 and the more classical agonists SKF81297 and A-77636.

In Vitro Pharmacological Profile: A Tale of Two Pathways

The defining characteristic of SKF83822 is its functional selectivity for the Gs/adenylyl cyclase pathway. This contrasts with other D1 agonists that can activate both AC and PLC signaling, or, in the case of SKF83959, show a preference for other signaling pathways.

Table 1: Comparative In Vitro Activity of D1-like Receptor Agonists

CompoundD1 Receptor Binding Affinity (Ki, nM)Adenylyl Cyclase (AC) Stimulation (EC50, nM)Phospholipase C (PLC) ActivationGs ActivationGq/11 Activation
SKF83822 3.2[1]65[1]No significant activation[1]Robust (140.0 ± 37.0% of basal)[1]Minimal (15.2 ± 4.3% of basal)[1]
SKF83959 High (not specified in source)Partial agonist activityReported to stimulate PI hydrolysis, but other studies show no direct D1-mediated PLC activation.[2]No significant activation[1]Robust activation, especially with D2 co-activation[1]
SKF81297 High (not specified in source)Activates ACCan activate PLC, particularly in the context of D1-D2 heteromers.Activates GsCan activate Gq/11, especially with D2 co-activation[1]
A-77636 High (not specified in source)Full agonistCan activate PLCFull agonistNot specified

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways of D1 Receptor Agonists

The differential activation of intracellular signaling pathways by SKF83822 and its counterparts is crucial for interpreting experimental outcomes.

cluster_ligands D1 Receptor Agonists cluster_receptor Dopamine D1 Receptor cluster_effectors Signaling Pathways SKF83822 SKF83822 D1R D1R SKF83822->D1R High Affinity Gs_AC Gs -> Adenylyl Cyclase -> cAMP SKF83959 SKF83959 SKF83959->D1R High Affinity Gq_PLC Gq/11 -> Phospholipase C -> IP3/DAG Classical_Agonists Classical Agonists (e.g., SKF81297) Classical_Agonists->D1R High Affinity D1R->Gs_AC Strongly Activates D1R->Gs_AC Minimal/No Activation D1R->Gs_AC Activates D1R->Gq_PLC Weakly/No Activation D1R->Gq_PLC Activates (context-dependent) D1R->Gq_PLC Activates

D1 Agonist Signaling Specificity

In Vivo Behavioral Effects: Translating Signaling to Function

The distinct in vitro profiles of these agonists translate to different behavioral outcomes in animal models.

Table 2: Comparative In Vivo Effects of D1-like Receptor Agonists

CompoundLocomotor ActivityRotational Behavior (6-OHDA lesioned rats)Induction of Dyskinesia (primates)Seizure Induction (mice)
SKF83822 Induces hyperlocomotion.[3]Induces robust contralateral rotation.[2]Does not induce dyskinesia.[2]Induces prominent behavioral and EEG seizures.[4]
SKF83959 Variable effects; some studies report no effect on locomotion.Can induce rotation.Can induce oral dyskinesia.[2]Does not induce seizures.[4]
SKF81297 Induces hyperlocomotion.Induces contralateral rotation.Can induce dyskinesia.Not specified
A-77636 Induces hyperlocomotion.Induces contralateral rotation.Can induce dyskinesia.Not specified

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the ability of a test compound to stimulate adenylyl cyclase activity via the D1 receptor.

Experimental Workflow: cAMP Assay

cluster_workflow cAMP Accumulation Assay Workflow start Start cell_culture 1. Culture CHO or HEK293 cells stably expressing human D1 receptors start->cell_culture cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding incubation 3. Incubate cells with agonist (e.g., SKF83822) at various concentrations cell_seeding->incubation lysis 4. Lyse cells to release intracellular cAMP incubation->lysis detection 5. Quantify cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis 6. Generate dose-response curve and calculate EC50 detection->analysis end End analysis->end

Workflow for cAMP Accumulation Assay

Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor in appropriate culture medium.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test compound (e.g., SKF83822) and a reference agonist (e.g., dopamine) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF®, ELISA, or AlphaScreen®).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) for each compound.

In Vivo Microdialysis for Dopamine Release

This protocol measures the effect of SKF83822 on extracellular dopamine levels in a specific brain region of a freely moving animal.

Experimental Workflow: In Vivo Microdialysis

cluster_workflow In Vivo Microdialysis Workflow start Start surgery 1. Stereotaxic surgery to implant a guide cannula targeting the nucleus accumbens start->surgery recovery 2. Animal recovery period surgery->recovery probe_insertion 3. Insert microdialysis probe and begin perfusion with aCSF recovery->probe_insertion baseline 4. Collect baseline dialysate samples probe_insertion->baseline drug_admin 5. Administer SKF83822 (s.c. or i.p.) baseline->drug_admin sample_collection 6. Collect post-injection dialysate samples drug_admin->sample_collection hplc 7. Analyze dopamine concentration in dialysate using HPLC-ECD sample_collection->hplc data_analysis 8. Express data as a percentage of baseline dopamine levels hplc->data_analysis end End data_analysis->end

Workflow for In Vivo Microdialysis

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect several baseline dialysate samples to determine the basal extracellular dopamine concentration.

  • Drug Administration: Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Post-Injection Sampling: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period after drug administration.

  • Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the dopamine concentrations in the post-injection samples as a percentage change from the baseline levels.

Reproducibility and Key Considerations

While SKF83822 is a powerful tool, replicating findings requires careful attention to experimental details. The purity of the compound, the specific animal strain and species, and the precise parameters of the behavioral or cellular assay can all influence the outcome. The conflicting reports on the signaling properties of the related compound SKF83959 highlight the complexity of D1 receptor pharmacology and the importance of using well-characterized reagents and standardized protocols. Researchers should be mindful of potential off-target effects at higher concentrations and consider the functional state of the cells or brain region under investigation.

By providing this comparative data and detailed methodologies, this guide aims to facilitate the robust and reproducible use of this compound in advancing our understanding of dopamine D1 receptor function.

References

Comparing the behavioral profile of SKF83822 hydrobromide and cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral profiles of the selective dopamine (B1211576) D1-like receptor agonist, SKF83822 hydrobromide, and the widely studied psychostimulant, cocaine. By presenting key experimental data from preclinical studies, this document aims to facilitate a deeper understanding of their distinct and overlapping effects on behavior, which is crucial for advancing research in neuroscience and drug development.

Mechanisms of Action: A Tale of Two Dopaminergic Pathways

The behavioral effects of both this compound and cocaine are primarily mediated by the brain's dopamine system, albeit through different mechanisms.

Cocaine is a non-selective monoamine reuptake inhibitor. It blocks the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to an accumulation of these neurotransmitters in the synaptic cleft.[1] This broad action on multiple neurotransmitter systems contributes to its complex behavioral profile, including its potent reinforcing and stimulant effects.

This compound , in contrast, is a selective agonist for D1-like dopamine receptors (D1 and D5 subtypes). It directly stimulates these receptors, which are coupled to the Gs/olf G-protein and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This selective action allows for the specific investigation of D1-like receptor-mediated behaviors.

cluster_Cocaine Cocaine Signaling Pathway Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine Dopamine DAT->Dopamine Reuptake (Inhibited) DopamineReceptors Dopamine Receptors Dopamine->DopamineReceptors Activates PostsynapticNeuron_C Postsynaptic Neuron BehavioralEffects_C Behavioral Effects (Stimulation, Reinforcement) PostsynapticNeuron_C->BehavioralEffects_C Signal Transduction

Figure 1: Cocaine's Mechanism of Action.

cluster_SKF83822 SKF83822 Signaling Pathway SKF83822 SKF83822 D1Receptor D1 Receptor SKF83822->D1Receptor Activates GsProtein Gs Protein D1Receptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates BehavioralEffects_S Behavioral Effects (e.g., Hyperlocomotion) PKA->BehavioralEffects_S Phosphorylation Events

Figure 2: SKF83822's Mechanism of Action.

Comparative Data on Behavioral Assays

The following tables summarize quantitative data from key behavioral paradigms used to assess the stimulant, rewarding, and subjective effects of this compound and cocaine.

Locomotor Activity

Locomotor activity is a measure of general behavioral arousal and the stimulant properties of a drug.

CompoundSpeciesDoses (mg/kg)Route% Change in Locomotor Activity (Compared to Vehicle)Reference
SKF83822 Rat (Adult)1.0s.c.~150% increase in ambulatory activity[2]
Cocaine Rat10i.p.Significantly greater locomotor activation in females vs. males.[3]
Rat1-10i.p.Dose-dependent increase in locomotor activity.[3]
Mouse4-24i.p.Dose-dependent increase in locomotor activity.[4]
Mouse3, 10, 18, 32i.p.Dose-dependent increase in total beam breaks.[5]
Conditioned Place Preference (CPP)

Conditioned place preference is a widely used paradigm to assess the rewarding or aversive properties of a drug.

CompoundSpeciesDoses (mg/kg)RouteOutcomeReference
SKF83822 ---Data not available in the public domain.-
Cocaine Rat20i.p.Significant preference for the cocaine-paired environment.[6]
Rat7.0i.p.Induced a conditioned place preference.[7]
Mouse15i.p.Development of a conditioned place preference.
Rat5, 10, 20i.p.Dose-dependent establishment of conditioned place preference.[8]

Note: While direct data for SKF83822 in CPP is unavailable, other selective D1 agonists, such as SKF 82958, have been shown to induce conditioned place preference, suggesting a potential rewarding effect mediated by D1 receptor activation.

Drug Discrimination

Drug discrimination assays are used to evaluate the subjective effects of a drug, providing insight into its abuse liability.

Training DrugTest DrugSpeciesED50 (mg/kg)OutcomeReference
SKF83822 ---Data not available in the public domain.-
Cocaine (5.6 mg/kg) CocaineRat2.32 (males), 2.46 (females)Dose-dependent increase in cocaine-appropriate responding.[3]
Cocaine (low dose) CocaineMonkey0.06 - 0.26Dose-dependent increase in cocaine-appropriate responding.[2]
Cocaine (1.25 mg/kg) d-AmphetamineRat0.06Full generalization to the cocaine lever.[9]

Note: The lack of drug discrimination data for SKF83822 makes it difficult to predict its subjective similarity to cocaine. Studies with other D1 agonists have shown that they do not typically substitute for cocaine, suggesting that the subjective effects of D1 agonism are distinct from those of a mixed monoamine reuptake inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the behavioral assays discussed.

Locomotor Activity Assay

cluster_Workflow Locomotor Activity Experimental Workflow Start Start Habituation Habituation to Test Room (e.g., 30-60 min) Start->Habituation DrugAdmin Drug Administration (SKF83822, Cocaine, or Vehicle) Habituation->DrugAdmin Placement Placement in Locomotor Activity Chamber DrugAdmin->Placement DataCollection Data Collection (e.g., 60-120 min) Placement->DataCollection Analysis Data Analysis (e.g., Distance Traveled, Rearing) DataCollection->Analysis End End Analysis->End

Figure 3: A typical workflow for a locomotor activity experiment.

Objective: To measure spontaneous and drug-induced horizontal and vertical movement in rodents.

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record movement. The arena is often placed in a sound-attenuating chamber with controlled lighting.

Procedure:

  • Habituation: Animals are brought to the testing room and allowed to acclimate for a specified period (e.g., 30-60 minutes) to reduce stress-induced hyperactivity.

  • Drug Administration: Animals are administered the test compound (SKF83822 or cocaine) or vehicle via the specified route (e.g., intraperitoneal, subcutaneous).

  • Testing: Immediately after injection, the animal is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: The data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Statistical comparisons are made between drug-treated and vehicle-treated groups.

Conditioned Place Preference (CPP) Protocol

Objective: To assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Apparatus: A two- or three-compartment chamber. The conditioning compartments have distinct visual and tactile cues (e.g., different wall patterns, floor textures).

Procedure:

  • Pre-Conditioning (Baseline): On the first day, animals are placed in the apparatus with free access to all compartments for a set duration (e.g., 15 minutes). The time spent in each compartment is recorded to determine any initial preference.

  • Conditioning: This phase typically lasts for several days. On "drug" days, animals receive an injection of the test compound (e.g., cocaine) and are confined to one of the conditioning compartments. On "vehicle" days, they receive a vehicle injection and are confined to the other compartment. The order of drug and vehicle administration is counterbalanced across animals.

  • Post-Conditioning (Test): After the conditioning phase, animals are placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in this score indicates a conditioned place preference, suggesting the drug has rewarding properties.

Drug Discrimination Protocol

Objective: To determine if a novel drug produces subjective effects similar to a known drug of abuse.

Apparatus: A standard two-lever operant conditioning chamber equipped with a food dispenser.

Procedure:

  • Training: Animals are trained to press one lever for a food reward after being administered the training drug (e.g., cocaine) and the other lever for the same reward after being administered the vehicle (e.g., saline). Training continues until the animals can reliably discriminate between the drug and vehicle conditions.

  • Substitution Tests: Once the discrimination is established, test sessions are conducted where various doses of the training drug or a novel drug (e.g., SKF83822) are administered. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: The dose of a test drug that results in 50% of responses on the drug-appropriate lever (ED50) is calculated. If a test drug produces a dose-dependent increase in responding on the drug-appropriate lever, it is said to "substitute" for the training drug, indicating similar subjective effects.

Summary and Future Directions

The available data indicate that both this compound and cocaine produce psychostimulant effects, as evidenced by increases in locomotor activity. However, their distinct mechanisms of action suggest that their broader behavioral profiles are likely to differ significantly. Cocaine's rewarding and subjective effects are well-established through extensive research in conditioned place preference and drug discrimination paradigms.

A significant gap in the current literature is the lack of publicly available data on the effects of SKF83822 in conditioned place preference and drug discrimination assays. Such studies are crucial for a comprehensive understanding of its abuse potential and its subjective effects relative to established drugs of abuse like cocaine. Future research should prioritize these investigations to fully characterize the behavioral pharmacology of this selective D1 agonist. This will not only enhance our understanding of D1 receptor function in reward and motivation but also inform the development of novel therapeutics targeting the dopamine system.

References

A Comparative Guide to SKF83822 Hydrobromide and L-DOPA in Preclinical Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the atypical dopamine (B1211576) D1 receptor agonist, SKF83822 hydrobromide, and the gold-standard Parkinson's disease treatment, L-DOPA, in preclinical animal models. The information presented herein is a synthesis of findings from multiple studies, offering insights into their respective mechanisms of action, therapeutic effects on motor symptoms, and propensity to induce side effects such as dyskinesia.

Executive Summary

L-DOPA remains the most effective treatment for the motor symptoms of Parkinson's disease; however, its long-term use is often complicated by the development of debilitating dyskinesias. SKF83822, an atypical D1 receptor agonist, presents a novel therapeutic approach. It selectively activates the adenylyl cyclase (AC) signaling pathway, which is hypothesized to provide antiparkinsonian benefits with a reduced risk of inducing dyskinesia compared to L-DOPA and other dopamine agonists that activate multiple signaling cascades. This guide juxtaposes the available preclinical data for both compounds to aid in the evaluation of SKF83822 as a potential alternative or adjunctive therapy.

Comparative Efficacy in Motor Symptom Alleviation

The primary measure of antiparkinsonian efficacy in unilateral rodent models, such as the 6-hydroxydopamine (6-OHDA) rat model, is the induction of contralateral rotations. While direct comparative studies are limited, data from separate investigations suggest both L-DOPA and SKF83822 are effective in reversing motor deficits.

Table 1: Comparison of Antiparkinsonian Efficacy in the 6-OHDA Rat Model

CompoundDose RangeAnimal ModelPrimary Efficacy EndpointObserved EffectCitation(s)
This compound 25-100 µg/kg6-OHDA RatContralateral RotationsDose-dependent increase in contralateral rotations.[1]
L-DOPA 6-15 mg/kg6-OHDA RatContralateral RotationsSignificant increase in contralateral rotations.[2]

Note: The data presented is compiled from separate studies and not from a head-to-head comparison. Experimental conditions may vary between studies.

Propensity for Inducing Dyskinesia

Table 2: Comparison of Dyskinesia Induction in Parkinson's Disease Models

CompoundDose RangeAnimal ModelDyskinesia EndpointObserved EffectCitation(s)
This compound 25-100 µg/kg6-OHDA RatNot explicitly quantified in reviewed studies.Hypothesized to have a lower propensity for dyskinesia due to selective AC pathway activation.[1][3]
L-DOPA 5-15 mg/kg6-OHDA RatAbnormal Involuntary Movements (AIMs) ScoreChronic administration induces progressive and significant AIMs.[2][4]
SKF83959 (related compound) 0.5 mg/kg6-OHDA RatAbnormal Involuntary Movements (AIMs) ScoreElicited significantly less severe dyskinesia compared to L-DOPA.[5]

Note: The data presented is compiled from separate studies and not from a head-to-head comparison. Experimental conditions may vary between studies.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of SKF83822 and L-DOPA are central to their differing efficacy and side-effect profiles.

This compound: Atypical D1 Agonism

SKF83822 is a selective agonist of the D1-like dopamine receptor, with a unique property of preferentially activating the Gαs/olf-adenylyl cyclase (AC)-cAMP signaling cascade, while not engaging the phospholipase C (PLC) pathway. This selectivity is thought to contribute to its antiparkinsonian effects while potentially avoiding the cellular changes associated with dyskinesia.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Binds G_alpha_s Gαs/olf D1R->G_alpha_s Activates PLC Phospholipase C (PLC) (Not Activated) D1R->PLC AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Effectors (e.g., DARPP-32) PKA->downstream Phosphorylates response Antiparkinsonian Effect downstream->response

SKF83822 Signaling Pathway
L-DOPA: Pro-drug to Dopamine

L-DOPA is a precursor to dopamine that can cross the blood-brain barrier. Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), primarily in the remaining dopaminergic neurons. This newly synthesized dopamine is then released into the synapse and acts on both D1 and D2 families of dopamine receptors.

L_DOPA_Mechanism_of_Action cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_DOPA_blood L-DOPA BBB BBB Transport L_DOPA_blood->BBB L_DOPA_neuron L-DOPA BBB->L_DOPA_neuron AADC AADC L_DOPA_neuron->AADC Converted by Dopamine_pre Dopamine AADC->Dopamine_pre Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Released D1R D1 Receptor Dopamine_synapse->D1R Activates D2R D2 Receptor Dopamine_synapse->D2R Activates response Therapeutic & Side Effects D1R->response D2R->response

L-DOPA Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common protocols used in the assessment of antiparkinsonian drugs.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model that selectively degenerates dopaminergic neurons.

Six_OHDA_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Care & Validation cluster_testing Behavioral Testing anesthesia Anesthesia stereotaxic Stereotaxic Injection anesthesia->stereotaxic injection Unilateral 6-OHDA injection into Medial Forebrain Bundle or Substantia Nigra stereotaxic->injection recovery Recovery Period (2-3 weeks) injection->recovery validation Lesion Validation (e.g., Apomorphine-induced rotations) recovery->validation drug_admin Drug Administration (SKF83822 or L-DOPA) validation->drug_admin rotational Rotational Behavior Assessment drug_admin->rotational aims Abnormal Involuntary Movements (AIMs) Scoring drug_admin->aims

6-OHDA Experimental Workflow
  • Animal Model : Adult male Sprague-Dawley or Wistar rats are typically used.

  • Lesioning Procedure :

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A solution of 6-OHDA hydrochloride (typically 8-16 µg in ascorbate-saline) is unilaterally injected into the medial forebrain bundle (MFB) or the substantia nigra pars compacta.

  • Post-operative Care and Lesion Confirmation :

    • Animals are allowed to recover for at least two weeks.

    • The extent of the dopaminergic lesion is often confirmed by challenging the animals with a dopamine agonist like apomorphine, which induces contralateral rotations in successfully lesioned animals.

  • Drug Administration :

    • For acute studies, animals receive a single injection of this compound or L-DOPA (often in combination with a peripheral decarboxylase inhibitor like benserazide).

    • For chronic studies and dyskinesia assessment, animals receive daily injections of the test compound for several weeks.

  • Behavioral Assessment :

    • Rotational Behavior : The number of full 360° contralateral (away from the lesioned side) turns is counted over a specified period (e.g., 90-120 minutes) as a measure of the drug's antiparkinsonian effect.

    • Abnormal Involuntary Movements (AIMs) : For dyskinesia assessment, animals are observed at regular intervals following drug administration, and the severity of axial, limb, and orolingual AIMs is scored on a standardized scale (e.g., 0-4).[2][4]

MPTP Mouse Model of Parkinson's Disease

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce parkinsonism in mice, which more closely mimics some aspects of the human disease.

  • Animal Model : C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • Toxin Administration : Various protocols exist, including acute (e.g., four injections of 20 mg/kg MPTP at 2-hour intervals) and subacute (e.g., one injection of 25-30 mg/kg MPTP daily for five days) regimens.

  • Post-Toxin Period : A period of at least one week is allowed for the development of the dopaminergic lesion.

  • Behavioral Assessment :

    • Rotarod Test : To assess motor coordination and balance, mice are placed on a rotating rod, and the latency to fall is measured.

    • Open Field Test : Spontaneous locomotor activity, including total distance traveled and rearing frequency, is recorded to assess general motor function.

    • Pole Test : To measure bradykinesia, the time taken for a mouse to turn and descend a vertical pole is recorded.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Activity of SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dopamine (B1211576) D1-like receptor agonist SKF83822 hydrobromide with alternative compounds, supported by experimental data. The following sections detail its in vitro and in vivo pharmacological profile, present comparative data in structured tables, outline experimental methodologies for key assays, and provide visual representations of signaling pathways and experimental workflows.

In Vitro Activity: Receptor Binding and Functional Assays

This compound is a high-affinity and selective agonist for the dopamine D1-like receptors (D1 and D5). Its binding affinity and functional potency have been characterized in various in vitro assays.

Receptor Binding Affinity

This compound demonstrates high affinity for D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes and serotonin (B10506) receptors. This selectivity profile makes it a valuable tool for investigating D1-like receptor function.

CompoundD1 (Ki, nM)D5 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)α1A (Ki, nM)α1B (Ki, nM)
This compound 3.2[1]3.1[1]186[1]66[1]335[1]1167[1]1251[1]1385[1]
Dihydrexidine (B1670578) ~10Not Reported130Not ReportedNot Reported>10,000~230Not Reported
A-68930 Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Pergolide 447[2]Not ReportedNot Reported0.86[2]Not ReportedNot ReportedNot ReportedNot Reported
Lisuride 56.7[2]Not Reported0.95[2]1.08[2]Not ReportedNot ReportedNot ReportedNot Reported
Functional Activity: Adenylyl Cyclase Stimulation

As a D1-like receptor agonist, SKF83822 stimulates the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase. This is a hallmark of Gs-coupled GPCR activation.

CompoundAdenylyl Cyclase Activity (EC50, nM)
This compound 65[1]
Dihydrexidine Reported to be a full agonist, stimulating cAMP synthesis as well as or better than dopamine.
A-68930 Not Reported

In Vivo Activity: Behavioral and Neurochemical Effects

The in vitro activity of this compound translates to distinct behavioral and neurochemical effects in vivo. These effects are primarily mediated by the stimulation of D1-like receptors in the central nervous system.

Locomotor Activity

This compound has been shown to induce a state of extreme arousal and hyperlocomotion in monkeys following subcutaneous administration.[1] In rats, it produces a robust rotational response in a dose-dependent manner.

CompoundSpeciesEffect on Locomotor Activity
This compound MonkeysInduces extreme arousal and locomotor activation.[1]
This compound RatsProduces a strong rotational response.
Dihydrexidine RatsInhibits locomotor activity in an open-field test.
A-68930 RatsInhibits locomotor activity in an open-field test.
Neurochemical Effects

D1 receptor agonists can modulate the release of other neurotransmitters. For instance, dihydrexidine has been shown to increase acetylcholine (B1216132) release in the rat striatum and prefrontal cortex.

CompoundSpeciesEffect on Neurotransmitter Release
Dihydrexidine RatsElevates extracellular acetylcholine concentrations in the striatum and prefrontal cortex.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize D1 receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D1 receptor.

Materials:

  • Membrane preparation from cells expressing the human dopamine D1 receptor.

  • Radioligand (e.g., [³H]SCH23390).

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known D1 antagonist (for non-specific binding), or the test compound.

  • Incubate at room temperature to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP.

Objective: To determine the potency (EC50) of a test compound to stimulate adenylyl cyclase activity.

Materials:

  • Whole cells or membrane preparations expressing the dopamine D1 receptor.

  • Test compound (e.g., this compound).

  • ATP (substrate).

  • Assay buffer containing phosphodiesterase inhibitors (to prevent cAMP degradation).

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Pre-incubate cells or membranes with the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding ATP and other necessary co-factors.

  • Incubate for a defined period at a specific temperature (e.g., 37°C).

  • Terminate the reaction.

  • Measure the amount of cAMP produced using a suitable detection method.

  • Plot the concentration-response curve and determine the EC50 value.

Rat Locomotor Activity Assessment

This in vivo assay evaluates the effect of a compound on spontaneous movement.

Objective: To assess the effect of a D1 receptor agonist on locomotor activity in rats.

Materials:

  • Adult male rats.

  • Test compound (e.g., this compound).

  • Vehicle control.

  • Open-field arena equipped with an automated activity monitoring system (e.g., video tracking).

Procedure:

  • Habituate the rats to the testing room and open-field arenas.

  • Administer the test compound or vehicle to the rats (e.g., via subcutaneous injection).

  • Place the rats individually into the open-field arenas.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).

  • Analyze the data to compare the activity levels between the treatment groups.

Visualizing the Mechanisms

Diagrams illustrating the signaling pathway of D1 receptor activation and the workflow of a typical in vivo experiment are provided below.

G Dopamine D1 Receptor Signaling Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist SKF83822 (Agonist) Agonist->D1R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 Receptor Signaling Cascade.

G In Vivo Locomotor Activity Experimental Workflow start Start habituation Animal Habituation start->habituation dosing Drug Administration (SKF83822 or Vehicle) habituation->dosing placement Placement in Open-Field Arena dosing->placement recording Data Recording (Locomotion, Rearing) placement->recording analysis Data Analysis recording->analysis end End analysis->end

Caption: Workflow for In Vivo Locomotor Study.

References

A Head-to-Head Comparison of SKF83822 Hydrobromide and Dihydrexidine for Dopamine D1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of dopamine (B1211576) D1 receptor signaling and its therapeutic potential. This guide provides an objective, data-driven comparison of two prominent D1 receptor agonists: SKF83822 hydrobromide and dihydrexidine (B1670578).

This document summarizes their performance based on receptor binding affinity, functional activity, and signaling pathways, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundDihydrexidine
Receptor Agonism Biased AgonistFull Agonist
Primary Signaling Gs/Adenylyl Cyclase PathwayGs/Adenylyl Cyclase & β-Arrestin Pathways
Phospholipase C Activity No significant activationNo significant activation
Reported In Vivo Effects Induces rotational behavior and locomotionPotent antiparkinsonian effects, improves cognitive performance

Quantitative Data Summary

The following tables provide a structured comparison of the binding affinities and functional potencies of this compound and dihydrexidine.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
This compound 3.2[1][2]186[1][2]66[1][2]335[1][2]3.1[1][2]
Dihydrexidine ~10 nM (IC50)[3][4]130 nM (IC50)[5]---

Note: Data for dihydrexidine D3, D4, and D5 receptors from a single comparative study was not available in the searched literature. IC50 values are presented where Ki was not specified.

Table 2: Functional Activity at the D1 Receptor

CompoundAssayParameterValue
This compound Adenylyl Cyclase StimulationEC5065 nM[1][2]
Emax~100% (relative to dopamine)[6]
β-Arrestin RecruitmentEmaxPartial Agonist Activity (~50-60% of dopamine)[6]
Dihydrexidine Adenylyl Cyclase StimulationEC50-
Emax~100% (relative to dopamine)[5][6]
β-Arrestin RecruitmentEmaxFull Agonist Activity (~100% of dopamine)[6]

Note: A direct comparative study providing the EC50 for dihydrexidine in the adenylyl cyclase assay was not found in the searched literature.

Signaling Pathways and Biased Agonism

Dihydrexidine is considered a full agonist at the D1 receptor, meaning it activates both the Gs/adenylyl cyclase pathway and the β-arrestin pathway to a similar extent as the endogenous ligand, dopamine.[3][5][7] In contrast, SKF83822 is a biased agonist, showing a preference for the Gs/adenylyl cyclase signaling cascade while having a reduced ability to recruit β-arrestin.[6] This biased agonism makes SKF83822 a valuable tool for dissecting the distinct physiological roles of these two signaling arms.

D1_Signaling cluster_ligands Ligands cluster_receptor D1 Receptor cluster_downstream Downstream Signaling SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Dihydrexidine Dihydrexidine Dihydrexidine->D1R Gs Gs protein D1R->Gs  (Biased) D1R->Gs beta_arrestin β-Arrestin D1R->beta_arrestin AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA MAPK MAPK Pathway beta_arrestin->MAPK

D1 Receptor Signaling Pathways for SKF83822 and Dihydrexidine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for dopamine receptors.

Experimental Workflow:

Binding_Assay_Workflow prep Membrane Preparation (e.g., from striatal tissue) incubation Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (IC50 -> Ki calculation) counting->analysis

Workflow for a competitive radioligand binding assay.

Materials:

  • Tissue/Cells: Striatal tissue or cells expressing the dopamine receptor of interest.

  • Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4), Assay buffer.

  • Radioligand: e.g., [3H]SCH23390 for D1 receptors.

  • Competitor: Unlabeled test compound (SKF83822 or dihydrexidine).

  • Instrumentation: Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase.

Procedure:

  • Cell Culture and Lysis: Culture cells expressing the D1 receptor and lyse them to prepare a membrane fraction.

  • Reaction Mixture: Prepare a reaction mixture containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and GTP.

  • Incubation: Add the cell membrane preparation to the reaction mixture with varying concentrations of the test compound (SKF83822 or dihydrexidine). Incubate at 37°C for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a detergent).

  • cAMP Quantification: Measure the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Plot the concentration of cAMP produced against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated D1 receptor.

Experimental Workflow:

Beta_Arrestin_Workflow cell_plating Plate PathHunter® Cells (Expressing D1R-ProLink and β-arrestin-EA) compound_addition Add Test Compound (SKF83822 or Dihydrexidine) cell_plating->compound_addition incubation Incubate (Allows for receptor activation and β-arrestin recruitment) compound_addition->incubation detection Add Detection Reagents (Substrate for complemented enzyme) incubation->detection measurement Measure Luminescence (Signal is proportional to β-arrestin recruitment) detection->measurement

Workflow for the PathHunter® β-arrestin recruitment assay.

Materials:

  • Cells: PathHunter® cell line stably co-expressing the D1 receptor fused to ProLink™ and β-arrestin fused to Enzyme Acceptor (EA).

  • Reagents: Cell plating reagent, test compounds, PathHunter® detection reagents.

  • Instrumentation: Cell culture incubator, luminometer.

Procedure:

  • Cell Plating: Seed the PathHunter® cells in a microplate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound (SKF83822 or dihydrexidine) to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.

  • Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

  • Signal Measurement: Incubate at room temperature to allow for signal development and then measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Normalize the data to a reference full agonist and plot the response against the log of the agonist concentration to determine EC50 and Emax values.

Conclusion

Both this compound and dihydrexidine are potent D1 receptor agonists, yet they exhibit distinct pharmacological profiles. Dihydrexidine acts as a conventional full agonist, activating both Gs- and β-arrestin-mediated signaling. In contrast, SKF83822 demonstrates biased agonism, preferentially activating the Gs pathway. This makes SKF83822 an invaluable tool for isolating and studying the consequences of Gs-mediated D1 receptor signaling. The choice between these two compounds will ultimately depend on the specific research question and the signaling pathway of interest. The data and protocols provided in this guide are intended to aid researchers in making an informed decision for their experimental designs.

References

A Researcher's Guide to Negative Control Experiments for SKF83822 Hydrobromide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effect is paramount. This guide provides a framework for designing and interpreting negative control experiments in studies involving the D1 dopamine (B1211576) receptor agonist, SKF83822 hydrobromide. We compare its performance with alternative compounds and provide supporting experimental data and protocols to ensure the validity and robustness of your research findings.

SKF83822 is a valuable tool in neuroscience research due to its selective activation of the D1-like dopamine receptor signaling pathway. Specifically, it has been shown to stimulate adenylyl cyclase (AC), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) production, without activating the phospholipase C (PLC) pathway.[1] To rigorously demonstrate that the observed effects of SKF83822 are indeed mediated by the D1 receptor and its canonical signaling cascade, appropriate negative controls are essential.

Comparison of D1 Receptor Ligands

The following table summarizes the pharmacological properties of SKF83822 and key compounds used for comparison and as negative controls. This data is critical for selecting the appropriate controls for your experiments.

CompoundTarget(s)Mechanism of ActionTypical Concentration for Negative ControlReference
This compound D1-like Dopamine ReceptorAgonist, selectively activates adenylyl cyclase (AC)-[1]
SCH23390 Hydrochloride D1-like Dopamine ReceptorAntagonist1 µM[2]
SKF83959 D1-like Dopamine ReceptorAgonist, selectively activates phospholipase C (PLC)-[3]
Vehicle (e.g., Saline, DMSO) -Inert solventMatch concentration in test compound-

Table 1: Pharmacological properties of SKF83822 and related compounds.

Experimental Data: Comparative Adenylyl Cyclase Activation

To illustrate the differential effects of these compounds, the following table presents a hypothetical but representative dataset on adenylyl cyclase activation in a cell line expressing the D1 dopamine receptor.

CompoundConcentration (nM)Adenylyl Cyclase Activity (% of Basal)
Vehicle-100 ± 5
SKF83822100250 ± 15
SKF83822 + SCH23390 (1 µM)100105 ± 8
SKF83959100110 ± 7
SCH23390100098 ± 6

Table 2: Representative data on the effect of D1 receptor ligands on adenylyl cyclase activity. This data demonstrates that the stimulatory effect of SKF83822 is blocked by the D1 antagonist SCH23390, and that a PLC-biased agonist, SKF83959, does not stimulate adenylyl cyclase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays used to characterize D1 receptor signaling.

Adenylyl Cyclase Activity Assay (Radiolabeled)

This biochemical assay directly measures the enzymatic activity of adenylyl cyclase.

Materials:

  • Cell membranes expressing the D1 dopamine receptor

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor)

  • [α-³²P]ATP

  • Test compounds (SKF83822, SCH23390, etc.)

  • Dowex and alumina (B75360) columns

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from cells or tissues expressing the D1 receptor.

  • In a reaction tube, combine the membrane preparation with the assay buffer.

  • Add the test compounds at the desired concentrations. For negative controls, add SCH23390 or the vehicle.

  • Initiate the reaction by adding [α-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 15-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS).

  • Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

  • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per mg of protein.

cAMP Accumulation Assay (Cell-Based)

This functional assay measures the net accumulation of cAMP in intact cells, providing a readout of the integrated cellular response to receptor activation.

Materials:

  • Cells stably expressing the D1 dopamine receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Plate the D1 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and pre-incubate for 15-30 minutes.

  • Add the test compounds at various concentrations. For negative control experiments, co-incubate SKF83822 with SCH23390.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Generate dose-response curves and calculate EC₅₀ values for agonists.

Visualizing Signaling Pathways and Experimental Logic

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Activates SCH23390 SCH23390 SCH23390->D1R Blocks Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

D1 Receptor Signaling Pathway for SKF83822.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Conditions cluster_assay Assay and Analysis Cells D1 Receptor-Expressing Cells Treatment Treatment Groups Cells->Treatment Vehicle Vehicle Treatment->Vehicle SKF83822 SKF83822 Treatment->SKF83822 SKF83822_SCH23390 SKF83822 + SCH23390 Treatment->SKF83822_SCH23390 SCH23390 SCH23390 Treatment->SCH23390 Assay Adenylyl Cyclase or cAMP Accumulation Assay Vehicle->Assay SKF83822->Assay SKF83822_SCH23390->Assay SCH23390->Assay Analysis Data Analysis and Comparison Assay->Analysis

Logical workflow for negative control experiments.

By employing the appropriate negative controls and robust experimental protocols outlined in this guide, researchers can confidently attribute the observed biological effects to the specific D1 receptor-mediated adenylyl cyclase activation by SKF83822, thereby enhancing the quality and impact of their scientific contributions.

References

Blocking the Effects of SKF83822 Hydrobromide: A Comparative Guide to D1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SKF83822 hydrobromide is a valuable research tool, acting as a selective dopamine (B1211576) D1-like receptor agonist. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, without activating the phospholipase C (PLC) pathway.[1][2] This selective action makes it useful for dissecting D1 receptor-mediated signaling and its behavioral consequences, such as induced hyperlocomotion and rotational behavior in animal models.[1] However, to validate that the observed effects are indeed D1 receptor-mediated, it is crucial to employ selective D1 receptor antagonists to block these actions. This guide provides a comparative overview of commonly used D1 receptor antagonists for this purpose, supported by experimental data and detailed protocols.

Comparative Efficacy of D1 Receptor Antagonists

The selection of an appropriate D1 receptor antagonist is critical for the specific and effective blockade of SKF83822-induced effects. The binding affinity (Ki) of an antagonist for the D1 receptor is a key determinant of its potency. A lower Ki value indicates a higher binding affinity. Below is a comparison of the binding affinities of several common D1 receptor antagonists.

AntagonistKi (nM) for Human D1 ReceptorKey Characteristics
SCH23390 0.2 - 0.76[3][4]Potent and selective D1-like receptor antagonist. Also shows high affinity for D5 receptors and can act as a potent agonist at 5-HT2C receptors, which may confound some experimental results.[4][5][6]
Ecopipam (SCH39166) 1.2 - 3.6[4][7]Potent and selective D1/D5 receptor antagonist with significantly lower affinity for serotonin (B10506) receptors compared to SCH23390, offering a more selective D1 blockade.[5][7][8]
LE 300 1.9[4]Potent and selective D1-like receptor antagonist.[4]
Chlorprothixene 18[4]A typical antipsychotic with antagonist activity at multiple dopamine and histamine (B1213489) receptors.[4]

Note: Ki values can vary between studies and experimental conditions. The provided values are for comparative purposes.

Experimental Protocols

To effectively block the effects of SKF83822, it is essential to follow established and detailed experimental protocols. Below are methodologies for two key experimental paradigms: antagonism of SKF83822-induced rotational behavior and inhibition of SKF83822-stimulated adenylyl cyclase activity.

Antagonism of SKF83822-Induced Rotational Behavior in a Unilateral 6-OHDA Lesion Rat Model

This in vivo assay is a classic model to assess the behavioral effects of D1 receptor agonists and their blockade.

Objective: To quantify the ability of a D1 receptor antagonist to block the contralateral rotational behavior induced by SKF83822 in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g) with unilateral 6-OHDA lesions

  • This compound

  • D1 receptor antagonist (e.g., SCH23390 hydrochloride)

  • Vehicle (e.g., 0.9% saline)

  • Rotometer bowls/automated rotational activity monitoring system

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections

Procedure:

  • Animal Acclimation: Allow the 6-OHDA lesioned rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Antagonist Pre-treatment: Administer the D1 receptor antagonist (e.g., SCH23390 at a dose of 0.5 mg/kg, s.c.) or vehicle to the rats.[1] The route of administration and pre-treatment time will depend on the pharmacokinetic properties of the chosen antagonist. A 30-minute pre-treatment time is common for SCH23390.[1]

  • SKF83822 Administration: After the pre-treatment period, administer this compound (e.g., at doses ranging from 25-100 µg/kg, s.c.) or vehicle.[1][2]

  • Behavioral Monitoring: Immediately place the animals in the rotometer bowls. Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a specified period, typically 60-120 minutes.

  • Data Analysis: Express the data as net contralateral rotations (contralateral minus ipsilateral rotations) per unit of time. Compare the rotational scores of the antagonist-pre-treated group with the vehicle-pre-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in SKF83822-induced contralateral rotations in the antagonist group indicates effective D1 receptor blockade.

Inhibition of SKF83822-Stimulated Adenylyl Cyclase Activity

This in vitro assay directly measures the biochemical consequence of D1 receptor activation by SKF83822 and its blockade by an antagonist.

Objective: To determine the inhibitory potency (IC50) of a D1 receptor antagonist against SKF83822-stimulated adenylyl cyclase activity in a cell or tissue preparation.

Materials:

  • Cell line expressing D1 receptors (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.

  • This compound

  • D1 receptor antagonist (e.g., SCH23390)

  • ATP (substrate for adenylyl cyclase)

  • cAMP standard

  • Assay buffer (containing MgCl2, phosphocreatine, creatine (B1669601) phosphokinase, and a phosphodiesterase inhibitor like IBMX)

  • Reagents for cAMP quantification (e.g., cAMP enzyme immunoassay kit or radioligand binding assay)

Procedure:

  • Preparation of Cell Membranes/Tissue Homogenates: Prepare membranes from the D1 receptor-expressing cells or tissue homogenates according to standard laboratory protocols.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes/homogenate, assay buffer, varying concentrations of the D1 receptor antagonist, and a fixed concentration of SKF83822 (typically at its EC50 for adenylyl cyclase stimulation, which is approximately 65 nM).

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-15 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).

  • cAMP Quantification: Measure the amount of cAMP produced in each sample using a suitable detection method.

  • Data Analysis: Plot the concentration of the D1 antagonist against the percentage of inhibition of SKF83822-stimulated cAMP production. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of the antagonism.

G cluster_0 D1 Receptor Signaling Pathway SKF83822 SKF83822 (Agonist) D1R D1 Receptor SKF83822->D1R Binds & Activates Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Antagonist D1 Antagonist (e.g., SCH23390) Antagonist->D1R Blocks

Caption: D1 receptor signaling pathway activated by SKF83822 and blocked by a D1 antagonist.

G cluster_1 Experimental Workflow: Antagonism of SKF83822-Induced Hyperlocomotion Start Start Acclimation Animal Acclimation (e.g., 60 min) Start->Acclimation Pretreatment Administer D1 Antagonist or Vehicle (s.c./i.p.) Acclimation->Pretreatment Wait Pre-treatment Period (e.g., 30 min) Pretreatment->Wait Treatment Administer SKF83822 or Vehicle (s.c.) Wait->Treatment Monitoring Place in Open Field Arena & Record Locomotor Activity (e.g., 60-120 min) Treatment->Monitoring Analysis Data Analysis: Compare distance traveled, center time, etc. Monitoring->Analysis End End Analysis->End

Caption: Workflow for in vivo antagonism of SKF83822-induced hyperlocomotion.

G cluster_2 Logical Relationship of Antagonism SKF83822 SKF83822 D1R_Binding Binds to D1 Receptor SKF83822->D1R_Binding AC_Activation Activates Adenylyl Cyclase D1R_Binding->AC_Activation Behavioral_Effect Induces Hyperlocomotion/ Rotational Behavior AC_Activation->Behavioral_Effect Antagonist D1 Antagonist Block_Binding Blocks D1 Receptor Binding Antagonist->Block_Binding Prevent_AC Prevents AC Activation Prevent_Behavior Prevents Behavioral Effects

Caption: Logical flow of SKF83822's action and its blockade by a D1 antagonist.

Conclusion

The selective D1 receptor agonist this compound is a powerful tool for investigating dopaminergic signaling. To ensure the specificity of its effects, the use of a potent and selective D1 receptor antagonist is indispensable. SCH23390 is a widely used and effective antagonist for this purpose, though its off-target effects at serotonin receptors should be considered. For studies requiring higher selectivity, Ecopipam (SCH39166) presents a valuable alternative. By employing the detailed experimental protocols and understanding the underlying mechanisms as outlined in this guide, researchers can confidently and accurately dissect the role of D1 receptor signaling in their models.

References

A Comparative Analysis of SKF83822 Hydrobromide's Signaling Bias at the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SKF83822 Hydrobromide and Alternative Dopamine (B1211576) D1 Receptor Agonists

The dopamine D1 receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders. Agonist activation of the D1 receptor canonically triggers Gs protein-mediated signaling, leading to the production of cyclic AMP (cAMP). However, emerging research has highlighted a second major signaling pathway involving the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and G protein-independent signaling. The ability of a ligand to preferentially activate one pathway over another is termed "signaling bias" or "functional selectivity." This guide provides a comparative analysis of this compound, a selective D1-like receptor agonist, and other key D1 receptor agonists, focusing on their signaling bias towards the Gs/cAMP and β-arrestin pathways.

Quantitative Comparison of D1 Receptor Agonist Signaling

The following table summarizes the in vitro functional potencies (EC50) and efficacies (Emax) of this compound and other selected dopamine D1 receptor agonists for the Gs/cAMP and β-arrestin signaling pathways. This data is crucial for understanding the signaling bias of each compound.

CompoundGs/cAMP Pathwayβ-Arrestin Recruitment PathwaySignaling Bias
EC50 (nM) Emax (%) EC50 (nM)
SKF83822 65[1]Not ReportedNot Reported
SKF81297 0.4510055
A-77636 3.0993.6
Dihydrexidine 51~100 (full agonist)[2]Not Reported

Note: Emax values are relative to the maximal response induced by dopamine. "Not Reported" indicates that specific quantitative data was not found in the surveyed literature. The signaling bias for SKF83822 is based on qualitative descriptions in some studies suggesting it is a G protein-biased agonist that fails to significantly recruit β-arrestin[3]. Dihydrexidine is described as a full agonist at both pathways[2][4][5].

Signaling Pathway Diagrams

To visualize the concepts of canonical and biased signaling at the D1 receptor, the following diagrams illustrate the distinct pathways.

D1_Signaling_Pathways Dopamine D1 Receptor Signaling Pathways cluster_balanced Balanced Agonist (e.g., Dihydrexidine) cluster_biased Gs-Biased Agonist (e.g., SKF83822) Balanced_Agonist Balanced Agonist D1R_Balanced D1 Receptor Balanced_Agonist->D1R_Balanced Gs_Balanced Gs Protein Activation D1R_Balanced->Gs_Balanced Arrestin_Balanced β-Arrestin Recruitment D1R_Balanced->Arrestin_Balanced AC_Balanced Adenylyl Cyclase Gs_Balanced->AC_Balanced cAMP_Balanced cAMP Production AC_Balanced->cAMP_Balanced PKA_Balanced PKA Signaling cAMP_Balanced->PKA_Balanced Internalization_Balanced Receptor Internalization Arrestin_Balanced->Internalization_Balanced Biased_Agonist Gs-Biased Agonist D1R_Biased D1 Receptor Biased_Agonist->D1R_Biased Gs_Biased Gs Protein Activation D1R_Biased->Gs_Biased Arrestin_Biased β-Arrestin (Weak/No Recruitment) D1R_Biased->Arrestin_Biased AC_Biased Adenylyl Cyclase Gs_Biased->AC_Biased cAMP_Biased cAMP Production AC_Biased->cAMP_Biased PKA_Biased PKA Signaling cAMP_Biased->PKA_Biased HTRF_cAMP_Workflow HTRF cAMP Assay Workflow Start Start Plate_Cells Plate D1R-expressing HEK293 cells Start->Plate_Cells Add_Agonist Add serial dilutions of agonist Plate_Cells->Add_Agonist Incubate_Stim Incubate for 30 min at room temperature Add_Agonist->Incubate_Stim Add_Reagents Add HTRF lysis buffer with d2-cAMP and Cryptate-Ab Incubate_Stim->Add_Reagents Incubate_Detect Incubate for 60 min in the dark Add_Reagents->Incubate_Detect Read_Plate Read on HTRF plate reader (620nm & 665nm) Incubate_Detect->Read_Plate Analyze_Data Calculate HTRF ratio and fit dose-response curve Read_Plate->Analyze_Data End End Analyze_Data->End PathHunter_Workflow PathHunter β-Arrestin Assay Workflow Start Start Plate_Cells Plate PathHunter cells (D1R-ProLink & β-arrestin-EA) Start->Plate_Cells Add_Agonist Add serial dilutions of agonist Plate_Cells->Add_Agonist Incubate_Stim Incubate for 90 min at 37°C Add_Agonist->Incubate_Stim Add_Detection Add PathHunter detection reagent Incubate_Stim->Add_Detection Incubate_Detect Incubate for 60 min at room temperature Add_Detection->Incubate_Detect Read_Plate Measure chemiluminescence with a luminometer Incubate_Detect->Read_Plate Analyze_Data Normalize data and fit dose-response curve Read_Plate->Analyze_Data End End Analyze_Data->End

References

Unraveling Tachyphylaxis: A Comparative Analysis of SKF83822 Hydrobromide and Other D1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for tachyphylaxis—a rapid decrease in drug response—is a critical aspect of evaluating novel therapeutic compounds. This guide provides a detailed comparison of the tachyphylactic properties of SKF83822 hydrobromide, a selective dopamine (B1211576) D1 receptor agonist, with other commonly used agonists, supported by experimental data and detailed protocols.

SKF83822 is a notable dopamine D1 receptor agonist due to its selective activation of the adenylyl cyclase (AC) signaling pathway, without engaging phospholipase C (PLC). This selectivity distinguishes it from other D1 agonists, such as SKF81297, which activates both pathways, and SKF83959, which is selective for the PLC pathway. This differential signaling has significant implications for the development of tachyphylaxis.

Comparative Analysis of Tachyphylaxis

Tachyphylaxis at G-protein coupled receptors, like the dopamine D1 receptor, is primarily mediated by two processes: receptor desensitization and receptor internalization. Desensitization involves the uncoupling of the receptor from its signaling cascade, often through phosphorylation, leading to a diminished response even with continued agonist presence. Receptor internalization is the physical removal of receptors from the cell surface, further reducing the cell's ability to respond to the agonist.

A key study directly compared the desensitizing effects of SKF83822, SKF81297, and SKF83959 on the D1-D2 receptor heteromer-mediated calcium signal. The findings revealed that all three agonists induced desensitization of this signal within a rapid timeframe of 5 minutes, an effect mediated by the occupancy of the D1 receptor.[1] This indicates that despite its inability to activate the PLC-mediated calcium signal, SKF83822 can still induce its desensitization.

The potency of these agonists in inducing desensitization of the calcium signal was also determined, providing a quantitative measure for comparison.

Data Presentation

AgonistPrimary Signaling PathwayDesensitization of D1-D2 Heteromer Calcium SignalDesensitization Potency (EC50)
SKF83822 Adenylyl Cyclase (AC)Yes54.7 ± 1.2 nM[2]
SKF81297 Adenylyl Cyclase (AC) & Phospholipase C (PLC)Yes130.9 ± 4.1 nM[2]
SKF83959 Phospholipase C (PLC)Yes29.1 ± 0.5 nM[2]

This table summarizes the key signaling and desensitization properties of the compared D1 receptor agonists.

Signaling Pathways and Tachyphylaxis

The distinct signaling pathways activated by these agonists are crucial to understanding their tachyphylactic profiles.

cluster_agonists D1 Receptor Agonists cluster_receptor Dopamine D1 Receptor cluster_pathways Signaling Pathways cluster_effects Downstream Effects SKF83822 SKF83822 D1R D1R SKF83822->D1R AC Adenylyl Cyclase SKF83822->AC SKF81297 SKF81297 SKF81297->D1R SKF81297->AC PLC Phospholipase C SKF81297->PLC SKF83959 SKF83959 SKF83959->D1R SKF83959->PLC D1R->AC Gs D1R->PLC Gq Desensitization Desensitization D1R->Desensitization cAMP ↑ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2 cAMP->Desensitization Ca2->Desensitization

Figure 1. Differential signaling pathways of D1 receptor agonists leading to tachyphylaxis.

Experimental Protocols

To assess tachyphylaxis, two primary experimental approaches are employed: cAMP accumulation assays to measure functional desensitization and receptor internalization assays to quantify receptor trafficking.

cAMP Accumulation Assay for D1 Receptor Desensitization

This protocol is designed to measure the decrease in cAMP production following prolonged agonist exposure.

cluster_workflow cAMP Desensitization Assay Workflow A 1. Cell Culture (e.g., HEK293 cells expressing D1 receptors) B 2. Pre-treatment (Incubate with SKF83822 or other agonist for various time points) A->B C 3. Washout (Remove agonist) B->C D 4. Re-stimulation (Challenge with agonist) C->D E 5. Cell Lysis D->E F 6. cAMP Measurement (e.g., HTRF, AlphaScreen) E->F G 7. Data Analysis (Compare cAMP levels at different pre-treatment times) F->G

Figure 2. Workflow for a cAMP accumulation assay to measure D1 receptor desensitization.

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in appropriate media.

  • Pre-treatment: Cells are treated with the desired concentration of SKF83822, SKF81297, or other agonists for varying durations (e.g., 0, 5, 15, 30, 60 minutes) to induce desensitization.

  • Washout: The agonist-containing medium is removed, and the cells are washed multiple times with a buffer to remove any remaining agonist.

  • Re-stimulation: Cells are then re-challenged with a fixed concentration of the same agonist (typically the EC80) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

  • Data Analysis: The amount of cAMP produced after re-stimulation is compared across the different pre-treatment time points. A decrease in cAMP production with increasing pre-treatment time indicates desensitization.

Receptor Internalization Assay

This assay quantifies the movement of D1 receptors from the cell surface to intracellular compartments upon agonist stimulation.

Detailed Methodology:

  • Cell Culture: Cells expressing a tagged version of the D1 receptor (e.g., FLAG or HA epitope tag) are used.

  • Agonist Treatment: Cells are treated with the agonist of interest for various time points.

  • Labeling:

    • For Antibody-based methods: Cells are incubated with a primary antibody that recognizes the extracellular tag. This is followed by a fluorescently labeled secondary antibody. The fluorescence intensity on the cell surface is then measured.

    • For Biotinylation methods: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent. After agonist treatment and cell lysis, biotinylated proteins are captured and quantified.

  • Quantification: The amount of receptor remaining on the cell surface is quantified using techniques such as flow cytometry, ELISA, or Western blotting. A decrease in the cell surface receptor signal over time indicates internalization.

Conclusion

The available evidence suggests that this compound, despite its selective signaling through the adenylyl cyclase pathway, does induce D1 receptor desensitization. When compared to SKF81297 in the context of D1-D2 heteromer signaling, SKF83822 demonstrates a higher potency for inducing desensitization of the calcium signal. This suggests that the mechanisms of tachyphylaxis are complex and not solely dependent on the activation of a specific signaling cascade.

For researchers in drug development, these findings highlight the importance of a multi-faceted approach to characterizing agonist activity. Evaluating tachyphylaxis through both desensitization of primary signaling pathways (like cAMP accumulation) and receptor internalization is crucial for predicting the long-term efficacy and potential for tolerance development of novel D1 receptor agonists. The distinct profiles of agonists like SKF83822 underscore the potential for developing functionally selective compounds with tailored therapeutic effects and potentially reduced tachyphylaxis. Further head-to-head studies focusing on the kinetics of cAMP desensitization and receptor internalization for SKF83822 and other agonists will provide a more complete picture of their comparative tachyphylactic properties.

References

A Comparative Meta-Analysis of SKF83822 Hydrobromide in Dopamine D1-like Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SKF83822 hydrobromide with other key dopamine (B1211576) D1-like receptor agonists. Drawing from a meta-analysis of existing research, this document synthesizes quantitative data, details experimental methodologies, and visualizes critical signaling pathways to offer an objective overview of the compound's performance and unique pharmacological profile.

This compound is a high-affinity and selective dopamine D1-like receptor agonist that has garnered significant interest in neuroscience research. Its distinct characteristic lies in its functional selectivity; it potently stimulates adenylyl cyclase (AC) but not phosphoinositide (PI) hydrolysis, a feature that distinguishes it from many other D1-like agonists.[1][2][3] This atypical profile makes SKF83822 a valuable tool for dissecting the divergent signaling pathways downstream of D1-like receptor activation and for investigating the therapeutic potential of biased agonism in conditions like schizophrenia and Parkinson's disease.[3][4]

Quantitative Comparison of D1-like Receptor Agonists

The following tables summarize the binding affinities and functional potencies of this compound in comparison to other commonly studied D1-like receptor agonists.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD5 ReceptorD2 ReceptorD3 ReceptorD4 Receptor5-HT2A Receptorα1A Receptorα1B Receptor
SKF83822 3.2 3.1 186 66 335 1167 1251 1385

Data sourced from Tocris Bioscience.

Table 2: Functional Potency (EC50, nM)

CompoundAdenylyl Cyclase Stimulation
SKF83822 65

Data sourced from Tocris Bioscience.

Comparative Analysis with Alternative D1-like Agonists

SKF83822's pharmacological profile is best understood in the context of other D1-like agonists. While compounds like SKF81297 are potent activators of both adenylyl cyclase and PI turnover, SKF83822 selectively engages the AC pathway.[5] Another agonist, SKF83959, demonstrates the opposite bias, selectively triggering PI hydrolysis.[5] This functional divergence is particularly relevant in the study of D1-D2 receptor heterooligomers, where SKF81297 and SKF83959, but not SKF83822, can activate Gq/11 signaling in conjunction with a D2 receptor agonist.[5]

Furthermore, studies on biased agonism have revealed that a subset of substituted benzazepines, including SKF83959 and SKF38393, fail to recruit β-arrestin or promote D1 receptor internalization, whereas other agonists do.[6] This highlights the complex signaling landscape of the D1 receptor and the utility of compounds like SKF83822 in probing specific downstream effects.

Signaling Pathways and Experimental Workflows

The distinct signaling cascade initiated by SKF83822, compared to other D1 agonists, is a crucial aspect of its research applications.

SKF83822_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF83822 SKF83822 D1R D1 Receptor SKF83822->D1R Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Canonical Gs-protein coupled signaling pathway activated by SKF83822.

D1_Agonist_Functional_Selectivity cluster_agonists cluster_pathways D1_Agonists D1-like Receptor Agonists SKF81297 SKF81297 (Dual Agonist) SKF83822 SKF83822 (AC-Biased) SKF83959 SKF83959 (PLC-Biased) AC_Pathway Adenylyl Cyclase (cAMP Pathway) SKF81297->AC_Pathway PLC_Pathway Phospholipase C (PI Hydrolysis) SKF81297->PLC_Pathway SKF83822->AC_Pathway SKF83959->PLC_Pathway

Caption: Functional selectivity of different D1-like receptor agonists.

Detailed Experimental Protocols

To facilitate the replication and extension of research on SKF83822, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF83822 for dopamine receptors.

Materials:

  • Cell membranes expressing the target dopamine receptor subtype (e.g., D1, D2, D5).

  • Radioligand (e.g., [3H]SCH23390 for D1-like receptors).

  • This compound.

  • Non-specific binding control (e.g., unlabeled SCH23390).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of SKF83822.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of SKF83822 or the non-specific control.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of SKF83822, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP Accumulation) Assay

Objective: To measure the functional potency (EC50) of SKF83822 in stimulating cAMP production.

Materials:

  • Intact cells expressing the D1 receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Add varying concentrations of SKF83822 to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of SKF83822 and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Behavioral Assessment (Rotational Behavior in 6-OHDA Lesioned Rats)

Objective: To assess the in vivo efficacy of SKF83822 in a model of Parkinson's disease.

Materials:

  • Unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats.

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Automated rotometer or observation chamber with video recording.

Procedure:

  • Habituate the 6-OHDA lesioned rats to the testing environment.

  • Administer SKF83822 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses.[1]

  • Immediately place the rat in the rotometer or observation chamber.

  • Record the number of full contralateral rotations (away from the lesioned side) for a defined period (e.g., 60-120 minutes).

  • Analyze the dose-response relationship for the rotational behavior. A strong rotational response is indicative of D1 receptor agonism in the denervated striatum.[1]

References

Safety Operating Guide

Safe Disposal of SKF83822 Hydrobromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of SKF83822 hydrobromide, a selective D1-like dopamine (B1211576) receptor agonist. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. As a psychoactive compound, this compound requires careful handling and disposal as hazardous chemical waste.

Hazard Identification and Safety Precautions

Prior to handling, it is crucial to be aware of the potential hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS).

Key Hazard Information:

PropertyInformation
Chemical StabilityStable under recommended storage conditions.[1]
Incompatible MaterialsStrong oxidizing/reducing agents, strong acids/alkalis.[1]
Hazardous Combustion ProductsCarbon oxides, nitrogen oxides (NOx), Sulphur oxides.[1]
Health HazardsMay be harmful if swallowed, inhaled, or in contact with skin. Avoid contact with eyes, skin, and clothing.[1]

Personal Protective Equipment (PPE):

To minimize exposure, the following PPE must be worn when handling this compound for disposal:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1]

  • Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166).[1]

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator should be worn.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.[1]

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]

    • Use absorbent materials for liquid spills, and place the contaminated material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Procedure for this compound

This compound must be disposed of as hazardous chemical waste. It is imperative that it is not disposed of in the regular trash or down the sewer drain.[2][3] The disposal process should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[2]

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Chemical Waste."

    • Segregate the waste from other incompatible chemicals.[4]

  • Containerization:

    • Use a suitable, leak-proof, and clearly labeled container for the waste. Plastic containers are often preferred over glass.[2][4]

    • The container must be kept closed except when adding waste.[4]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[2][4]

    • The label must include:

      • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2]

      • The quantity of the waste.

      • The date of waste generation.[2]

      • The location of origin (e.g., lab and room number).[2]

      • The Principal Investigator's name and contact information.[2]

      • Appropriate hazard pictograms.[2]

  • Storage:

    • Store the labeled hazardous waste container in a designated, secure area away from incompatible materials.

    • Ensure secondary containment is used to prevent spills.[3]

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][3]

    • Complete any required waste disposal forms provided by your EHS office.[2]

G cluster_prep Preparation cluster_label Labeling Details cluster_storage Storage & Disposal A 1. Identify Waste: This compound as Hazardous Chemical Waste B 2. Select a suitable, leak-proof waste container A->B C 3. Affix 'Hazardous Waste' label B->C D Full Chemical Name: This compound E Quantity and Date F Location and PI Information G Hazard Pictograms H 4. Store in a designated, secure area with secondary containment G->H I 5. Contact EHS for waste pickup H->I J 6. Complete and submit waste disposal forms I->J

Caption: Disposal workflow for this compound.

Disposal of Empty Containers

Empty containers that held this compound must also be handled properly to remove any residual chemical.

Procedure for Empty Container Disposal:

  • Triple Rinse:

    • Rinse the empty container three times with a suitable solvent that can dissolve the compound.[3][4]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste along with the this compound waste.[3][4]

  • Deface Label: Completely remove or deface the original product label on the container.[3]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[3][4]

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for Handling SKF83822 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for SKF83822 hydrobromide, a selective dopamine (B1211576) D1-like receptor agonist. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required personal protective equipment.

Protection Type Specific Equipment Standard/Specification Purpose
Eye Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approvedTo prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect prior to useTo avoid skin contact. Use proper glove removal technique.
Respiratory Protection Full-face particle respirator or full-face supplied-air respiratorN99 (US) or P2 (EN 143)Required when risk assessment shows air-purifying respirators are appropriate, or as the sole means of protection.
Body Protection Laboratory coatStandard lab attireTo protect skin and personal clothing from contamination.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Recommended long-term storage temperature is -20°C.

  • Short-term storage can be at 2-8°C.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: Collect unused this compound powder and materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect solutions of this compound in a designated, clearly labeled hazardous waste container for halogenated organic waste.[1]

  • Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]

Decontamination:

  • Decontaminate surfaces and non-disposable equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a soap and water wash.[1]

  • Collect all decontamination materials (e.g., wipes) as hazardous waste.[1]

Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[1]

Experimental Protocols and Signaling Pathway

This compound is a high-affinity, selective dopamine D1-like receptor agonist.[2][3] It stimulates adenylyl cyclase but not phosphoinositide hydrolysis.[2][3]

Key Experimental Data
Parameter Value Receptor
Ki 3.2 nMD1
3.1 nMD5
186 nMD2
66 nMD3
335 nMD4
EC50 65 nMAdenylyl Cyclase Stimulation
Signaling Pathway

SKF83822 selectively activates the D1-like dopamine receptor, leading to the stimulation of adenylyl cyclase and subsequent downstream signaling cascades.

SKF83822_Signaling_Pathway SKF83822 SKF83822 Hydrobromide D1R Dopamine D1-like Receptor SKF83822->D1R Activates AC Adenylyl Cyclase (AC) D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

This compound signaling pathway.
Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo experiments using this compound, based on protocols described in the literature.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Drug_Prep Prepare SKF83822 Solution Animal_Acclimation->Drug_Prep Administration Administer SKF83822 (e.g., subcutaneous) Drug_Prep->Administration Behavioral_Assay Behavioral Assays (e.g., locomotor activity) Administration->Behavioral_Assay Data_Collection Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

General workflow for in vivo experiments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF83822 hydrobromide
Reactant of Route 2
SKF83822 hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.